1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5,2,4-dioxadithiane 2,2,4,4-tetraoxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O6S2/c3-9(4)2-10(5,6)8-1-7-9/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAOOGWHPITOEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OS(=O)(=O)CS(=O)(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469235 | |
| Record name | 1,5,2,4-dioxadithiane 2,2,4,4-tetraoxide | |
| Source | EPA DSSTox | |
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Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99591-74-9 | |
| Record name | 1,5,2,4-Dioxadithiane, 2,2,4,4-tetraoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99591-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5,2,4-Dioxadithiane, 2,2,4,4-tetraoxide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5,2,4-Dioxadithiane, 2,2,4,4-tetraoxide | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,5,2,4-dioxadithiane 2,2,4,4-tetraoxide | |
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| Record name | 1,5,2,4-dioxadithiane 2,2,4,4-tetraoxide | |
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Foundational & Exploratory
An In-depth Technical Guide to 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide (MMDS)
Disclaimer: While initial inquiries into 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide, also known as Methylene Methanedisulfonate (MMDS), suggest its use as a pharmaceutical intermediate, a comprehensive review of publicly available scientific literature indicates that its primary and most well-documented application is in the field of materials science, specifically as a high-performance electrolyte additive for lithium-ion batteries.[1][2] This guide will provide a detailed overview of its chemical properties, synthesis, and applications based on the available technical data. Information regarding its specific biological activity, pharmacological properties, and direct application in drug development is limited in the current body of scientific research.
Chemical Identity and Properties
This compound is a cyclic organic compound containing sulfur and oxygen.[3] Its unique structure, containing two sulfonyl groups, makes it a subject of interest in various chemical applications.[4]
Physicochemical and Computed Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₄O₆S₂ | [3] |
| Molecular Weight | 188.18 g/mol | [3] |
| CAS Number | 99591-74-9 | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 146 - 146.5 °C | [1] |
| Density | 1.851 g/cm³ (at 25°C) | [1] |
| Solubility | Highly soluble in water, ethanol, and ether | [1] |
| Purity | >98.0% (qNMR) | |
| Water Content | ≤100ppm | [2] |
| IUPAC Name | This compound | [3] |
| InChI Key | GWAOOGWHPITOEY-UHFFFAOYSA-N | [5] |
Synthesis
The synthesis of this compound is a multi-step process that typically involves the formation of methylene disulfonic acid followed by a dehydration condensation reaction.[6]
Representative Experimental Protocol: Synthesis from Methanesulfonic Acid
This protocol describes a common method for the laboratory synthesis of MMDS.
Step 1: Sulfonation to form Methylene Disulfonic Acid [7]
-
To a four-necked flask equipped with a thermometer, condenser, stirrer, and dropping funnel, add 48 grams (0.5 moles) of methanesulfonic acid at room temperature.
-
Initiate stirring and slowly add 48.5 grams (0.5 moles) of sulfamic acid dropwise.
-
Maintain the internal temperature of the reaction system between 25°C and 35°C during the addition, controlling the addition time to be between 3 and 4 hours.[7]
-
After the dropwise addition is complete, raise the reaction temperature to 150°C and reflux for 3 hours.[7]
-
The resulting viscous liquid product is methylene disulfonic acid, which can be confirmed by NMR analysis.[7]
Step 2: Dehydration Condensation to form this compound [7]
-
Cool the reaction system from Step 1 to room temperature.
-
Add 300 g of acetic anhydride and stir continuously for 30 minutes until a clarified solution is formed.[7]
-
In a separate three-necked flask, add 16.5 g (0.55 mol) of formaldehyde and 123.6 g (0.9 mol) of phosphorus trichloride with thorough stirring to ensure homogeneous mixing.[7]
-
Heat the formaldehyde and phosphorus trichloride mixture to 120°C and maintain for 5 hours.[7]
-
Slowly pour the resulting brown liquid product into 100 g of ice water, controlling the temperature between 0°C and 5°C.[7]
-
Stir the mixture for 30 minutes and then filter to collect the solid.
-
Dry the resulting solid under reduced pressure at 50°C to yield the final white product of this compound.[7]
Synthesis Pathway Diagram
Applications in Materials Science
The primary application of this compound is as a high-performance electrolyte additive in lithium-ion batteries.[1][2]
Role in Lithium-Ion Batteries
MMDS plays a crucial role in improving the performance and lifespan of lithium-ion batteries, particularly those with high-voltage cathodes like lithium manganese oxide (LMO) and LiNi₀.₅Co₀.₂Mn₀.₃O₂.[1][8]
-
Formation of a Stable Solid Electrolyte Interphase (SEI): MMDS facilitates the formation of a stable and dense SEI layer on the electrode surfaces through electrochemical reduction.[1][9] This protective layer is crucial for:
-
Improved Battery Performance: The presence of MMDS in the electrolyte leads to several performance enhancements:
-
Increased Cycling Stability: By preventing the degradation of electrode materials, MMDS significantly improves the capacity retention of batteries over numerous charge-discharge cycles.[8]
-
Enhanced High-Temperature Performance: It mitigates the adverse effects of high temperatures on battery life and performance.[1]
-
Reduced Impedance: MMDS helps in decreasing the internal resistance of the battery, leading to better power delivery.[10]
-
Improved Low-Temperature Discharge Performance: It enhances the battery's ability to operate effectively in cold conditions.[1]
-
Logical Workflow of MMDS Action in a Lithium-Ion Battery
Applications in Chemical Synthesis
This compound is also utilized as an intermediate in various chemical syntheses.[2][4] The presence of sulfonyl groups makes it a reactive molecule that can participate in a range of organic reactions.[4] It is reported to be a raw material for synthesizing drug intermediates, including those for antibiotics, anti-cancer drugs, and hormones, although specific examples and pathways are not extensively detailed in the available literature.[2]
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Use only in a well-ventilated area.
-
Wear protective gloves, clothing, eye protection, and face protection.
-
In case of inadequate ventilation, wear respiratory protection.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
-
-
Storage:
Conclusion
This compound is a versatile chemical compound with significant applications in materials science, particularly as an electrolyte additive that enhances the performance and longevity of lithium-ion batteries. While it is also cited as an important intermediate in pharmaceutical synthesis, detailed public-domain research on its specific biological activities and roles in drug development is currently sparse. Future research may further elucidate its potential in the pharmaceutical and other industries.
References
- 1. meisenbaochem.com [meisenbaochem.com]
- 2. MMDS;this compound CAS-No-99591-74-9 - Career Henan Chemical Co. [coreychem.com]
- 3. This compound | C2H4O6S2 | CID 11600810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Preparation method of methylene-cyclo methane-disulfonate - Eureka | Patsnap [eureka.patsnap.com]
- 5. This compound | 99591-74-9 [sigmaaldrich.com]
- 6. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. This compound | 99591-74-9 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. electrochemsci.org [electrochemsci.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 99591-74-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Methylene Methanedisulfonate (MMDS): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylene methanedisulfonate (MMDS), also known as 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide, is a cyclic organic compound that has garnered significant interest in diverse scientific fields. While extensively studied as a high-performance electrolyte additive in lithium-ion batteries, its fundamental chemical properties lend themselves to applications in the biomedical field, particularly in drug development. This technical guide provides an in-depth overview of the core physicochemical properties of MMDS, its synthesis, and its biological activities, with a focus on its role as a formaldehyde-releasing agent.
Physicochemical Properties
MMDS is a white to off-white crystalline powder under standard conditions. Its core chemical and physical properties are summarized in the tables below for easy reference.
Table 1: Chemical Identification of Methylene Methanedisulfonate (MMDS)
| Property | Value |
| Chemical Name | Methylene methanedisulfonate |
| Synonyms | This compound, MMDS |
| CAS Number | 99591-74-9 |
| Molecular Formula | C₂H₄O₆S₂ |
| Molecular Weight | 188.18 g/mol |
| Chemical Structure |
|
Table 2: Physical and Chemical Properties of Methylene Methanedisulfonate (MMDS)
| Property | Value | Citation |
| Appearance | White or off-white crystalline powder | [1] |
| Melting Point | 146 - 146.5 °C | [1] |
| Density | 1.851 g/cm³ (at 25 °C) | [1] |
| Solubility | Highly soluble in water, ethanol, ether, and other organic solvents. | [1] |
| Stability | Chemically stable at room temperature. Reacts with water vapor to form sulfonic acid. | [1] |
Synthesis of Methylene Methanedisulfonate (MMDS)
Several methods for the synthesis of MMDS have been reported. Below are detailed experimental protocols for two common synthetic routes.
Synthesis from Methyldisulfonic Acid and Paraformaldehyde
This method involves the reaction of methyldisulfonic acid with paraformaldehyde in the presence of a dehydrating agent.
Experimental Protocol:
-
To a reaction vessel, add methyldisulfonic acid and dichloroethane and stir until uniform.
-
Add phosphorus pentoxide to the mixture.
-
Heat the mixture to 80-86 °C.
-
In batches, simultaneously add paraformaldehyde and additional phosphorus pentoxide to the reaction vessel.
-
After the addition is complete, maintain the reaction under reflux at a constant temperature for 1-3 hours.
-
Following the reflux, allow the mixture to stand for 0-3 minutes.
-
While still hot, decant the supernatant liquid.
-
Cool the supernatant to room temperature, which will cause the product to crystallize.
-
Collect the white crystalline product by filtration and dry.
Synthesis from Methylenedisulfonyl Chloride
This method utilizes methylenedisulfonyl chloride and a carbonate as an oxygen donor.[2]
Experimental Protocol:
-
In a three-necked flask, combine methylenedisulfonyl chloride, dichloromethane, potassium carbonate, and 4-dimethylaminopyridine (DMAP) as a catalyst.[2]
-
Introduce a dry, stable stream of nitrogen gas into the flask.
-
Stir the reaction mixture at 10 °C for 12 hours.[2]
-
After the reaction period, filter the mixture to separate the solid components.
-
Extract the filter cake with dimethyl carbonate.
-
Filter the extract to remove any insoluble substances.
-
Distill the filtrate to remove the solvent until a white solid begins to precipitate.
-
Cool the mixture to 5 °C and stir for 30 minutes to complete crystallization.[2]
-
Collect the white crystalline methylene methanedisulfonate by filtration.[2]
Biological Activity and Mechanism of Action
The primary biological significance of MMDS in the context of drug development lies in its ability to act as a formaldehyde prodrug. Upon hydrolysis, MMDS is expected to release formaldehyde, a highly reactive molecule with known cytotoxic effects.
Role as a Formaldehyde Prodrug
In aqueous environments, such as biological systems, MMDS can undergo hydrolysis to release formaldehyde and methanesulfonic acid.[3] This property is of particular interest in cancer research, as formaldehyde is a known DNA cross-linking agent.
Interaction with DNA
Studies on methylene dimethanesulfonate (MDMS), a synonym for MMDS, have shown that it induces both DNA-protein and DNA-interstrand cross-links in Yoshida sarcoma cells.[4][5] The formation of DNA-protein cross-links is attributed to the formaldehyde released upon the hydrolysis of MDMS.[4][5] While formaldehyde itself is comparatively non-cytotoxic, the DNA-interstrand cross-links are considered the primary cytotoxic lesion.[4][5]
Caption: Proposed mechanism of MMDS-induced cytotoxicity.
Signaling Pathways Influenced by Formaldehyde
As the biological effects of MMDS are primarily mediated by its hydrolysis to formaldehyde, understanding the signaling pathways affected by formaldehyde is crucial.
YAP/TAZ Signaling Pathway
Formaldehyde has been shown to activate the YAP/TAZ (Yes-associated protein/transcriptional coactivator with PDZ-binding motif) signaling pathway.[1][6][7][8][9] This pathway is a key regulator of cell proliferation, apoptosis, and organ size.
Caption: Activation of the YAP/TAZ signaling pathway by formaldehyde.
NF-κB Signaling Pathway
Formaldehyde can also activate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a critical role in inflammation, immunity, and cell survival.[10][11][12][13][14]
Caption: Activation of the NF-κB signaling pathway by formaldehyde.
DNA Damage Response Pathways
The DNA cross-links induced by formaldehyde trigger cellular DNA damage response (DDR) pathways, including nucleotide excision repair (NER) and homologous recombination (HR).[2][15][16][17]
Caption: DNA damage response to formaldehyde-induced cross-links.
Experimental Protocols for Biological Evaluation
While specific protocols for MMDS are not widely published, standard assays can be adapted to evaluate its biological effects, primarily focusing on its cytotoxicity and DNA-damaging properties.
Cytotoxicity Assays
a) MTT Assay Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Prepare serial dilutions of MMDS in a complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the MMDS dilutions. Include untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
b) LDH Cytotoxicity Assay Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with various concentrations of MMDS for the desired time.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Measure the absorbance according to the kit's protocol.
-
Calculate cytotoxicity based on the amount of LDH released compared to control wells.
Alkaline Comet Assay for DNA Cross-linking
The alkaline comet assay can be adapted to detect DNA cross-linking induced by MMDS.[19][20][21]
Experimental Protocol:
-
Treat cells with MMDS for a specified duration.
-
Co-incubate a set of MMDS-treated cells with a known DNA-damaging agent that induces strand breaks (e.g., methyl methanesulfonate - MMS).[19]
-
Harvest the cells and embed them in low-melting-point agarose on microscope slides.
-
Lyse the cells in a high-salt, detergent solution to remove membranes and cytoplasm, leaving the nuclear DNA.
-
Subject the slides to electrophoresis under alkaline conditions. DNA with strand breaks will migrate out of the nucleus, forming a "comet tail."
-
Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Quantify the comet tail length and intensity. A reduction in the comet tail length in cells treated with MMDS and the strand-breaking agent, compared to cells treated with the strand-breaking agent alone, indicates the presence of DNA cross-links that impede DNA migration.[19]
Alkaline Elution Assay for DNA-Protein and DNA-Interstrand Cross-links
This technique is used to differentiate between DNA-protein and DNA-interstrand cross-links.[4][5]
Experimental Protocol:
-
Label cellular DNA with a radioactive tracer (e.g., [¹⁴C]thymidine) for several cell cycles.
-
Treat the labeled cells with MMDS.
-
Lyse the cells directly on a filter membrane.
-
Elute the DNA from the filter using an alkaline solution at a constant flow rate.
-
For detecting DNA-protein cross-links, perform the elution with and without a proteinase K digestion step. An increase in the elution rate after proteinase K treatment indicates the presence of DNA-protein cross-links.[4][5]
-
DNA-interstrand cross-links will retard the elution of DNA even after proteinase K treatment.[4][5]
-
Quantify the amount of radioactivity remaining on the filter at different time points to determine the elution rate.
Conclusion
Methylene methanedisulfonate is a molecule with a dual identity. While its primary commercial application is in enhancing the performance of lithium-ion batteries, its chemical nature as a formaldehyde donor presents intriguing possibilities for biomedical research, particularly in the development of novel anticancer agents. The ability of its hydrolysis product, formaldehyde, to induce DNA cross-links and activate key cellular signaling pathways provides a clear rationale for its investigation as a potential therapeutic. This guide has provided a comprehensive overview of the fundamental properties of MMDS, its synthesis, and a framework for its biological evaluation. Further research into the specific cellular uptake, hydrolysis kinetics, and in vivo efficacy of MMDS is warranted to fully elucidate its potential in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Perspectives on formaldehyde dysregulation: Mitochondrial DNA damage and repair in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. The role of formaldehyde in methylene dimethanesulphonate-induced DNA cross-links and its relevance to cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative studies of DNA cross-linking reactions following methylene dimethanesulphonate and its hydrolytic product, formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of signaling pathways regulating YAP/TAZ activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of signaling pathways regulating YAP/TAZ activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. YAP/TAZ: Molecular pathway and disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The YAP/TAZ Signaling Pathway in the Tumor Microenvironment and Carcinogenesis: Current Knowledge and Therapeutic Promises - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cusabio.com [cusabio.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Cellular pathways for DNA repair and damage tolerance of formaldehyde-induced DNA-protein crosslinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cellular Pathways for DNA Repair and Damage Tolerance of Formaldehyde-Induced DNA-Protein Crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Formaldehyde-Induced Genome Instability is Suppressed by an XPF-dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Detection of DNA-crosslinking agents with the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Detection of DNA‐crosslinking agents with the alkaline comet assay | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide (CAS 99591-74-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide, also known by its synonym Methylene Methanedisulfonate (MMDS). With the CAS number 99591-74-9, this sulfur-containing heterocyclic compound has emerged as a critical component in advanced energy storage solutions, primarily as a high-performance electrolyte additive for lithium-ion batteries. This document collates available data on its chemical and physical properties, provides detailed experimental protocols for its synthesis and electrochemical evaluation, and presents key performance data in a structured format. Furthermore, this guide illustrates the synthesis pathway, experimental workflows for battery performance testing, and the proposed mechanism of action for solid electrolyte interphase (SEI) formation through detailed diagrams. While primarily applied in materials science, its potential applications in organic synthesis are also briefly discussed.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder.[1][2] It is a cyclic sulfonate ester with a molecular formula of C₂H₄O₆S₂ and a molecular weight of 188.18 g/mol .[3][4] The compound is characterized by its high melting point and solubility in various organic solvents. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 99591-74-9 | [1][2] |
| Synonyms | Methylene Methanedisulfonate, MMDS | [1][2] |
| Molecular Formula | C₂H₄O₆S₂ | [3][4] |
| Molecular Weight | 188.18 g/mol | [3][4] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Melting Point | 147.0 to 153.0 °C | [1][2] |
| Purity | >98.0% (qNMR) | [1][2] |
| Solubility | Soluble in organic solvents | [5] |
Synthesis
The synthesis of this compound can be achieved through a two-step process involving a sulfonation reaction followed by a dehydration condensation reaction.[6] This method offers a high atom utilization rate and a simpler preparation process compared to traditional methods.[6]
Synthesis Pathway
The overall synthesis pathway involves the formation of methylene disulfonic acid from methanesulfonic acid, followed by a cyclization reaction with a formaldehyde source.
Experimental Protocol: Synthesis of this compound
The following protocol is based on the synthesis method described in the patent literature.[6]
Step 1: Sulfonation Reaction to form Methylene Disulfonic Acid
-
To a four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel, add 48g (0.5 mol) of methanesulfonic acid at room temperature.
-
Initiate stirring and slowly add 40g (0.5 mol) of liquid sulfur trioxide dropwise over 3-4 hours. Maintain the internal temperature between 25-35 °C during the addition.
-
After the addition is complete, raise the temperature to 110 °C and maintain it at reflux for 6 hours.
-
The resulting viscous liquid is methylene disulfonic acid, which can be confirmed by NMR analysis.
Step 2: Dehydration Condensation Reaction to form MMDS
-
Cool the system to room temperature and add 300g of sulfolane. Stir for 30 minutes until the methylene disulfonic acid is dissolved.
-
In a separate three-necked flask, combine 16.5g (0.55 mol) of paraformaldehyde and 35.5g (0.25 mol) of phosphorus pentoxide.
-
Begin stirring the mixture to ensure even dispersion and heat the flask to 110 °C. Maintain this temperature for 8 hours.
-
After the reaction, the reddish-brown liquid contains the crude product.
-
The crude product is then washed with water and dried to obtain the refined this compound.
Application in Lithium-Ion Batteries
MMDS is a highly effective electrolyte additive that enhances the performance and lifespan of lithium-ion batteries, particularly those operating at high voltages.[7][8] It functions by forming a stable solid electrolyte interphase (SEI) on the surface of the anode and a protective film on the cathode, which suppresses electrolyte decomposition and reduces impedance.[7][8]
Performance Data
The addition of small amounts of MMDS to the electrolyte has been shown to significantly improve the electrochemical performance of various lithium-ion battery chemistries. Key performance improvements are summarized in Table 2.
Table 2: Performance Enhancement of Lithium-Ion Batteries with MMDS Additive
| Battery Chemistry | MMDS Concentration | Key Performance Improvement | Reference(s) |
| LiNi₀.₅Co₀.₂Mn₀.₃O₂/Graphite | 0.5 wt% | Capacity retention increased from 70.7% to 94.1% after 100 cycles at 4.4 V. | [2] |
| LiCoO₂/Graphite | 0.5 wt% | Capacity retention increased from 32.0% to 69.6% after 150 cycles at 4.5 V. | [1] |
| LiMn₂O₄/Graphite | Not specified | Prevents dissolution of Mn ions at elevated temperatures, improving high-temperature cycling performance. | [9] |
Proposed Mechanism of Action: SEI Formation
The primary function of MMDS as an electrolyte additive is its ability to be preferentially reduced on the graphite anode surface during the initial charging cycles. This reduction leads to the formation of a stable and robust Solid Electrolyte Interphase (SEI) layer.[3] This SEI layer is ionically conductive, allowing for the passage of Li⁺ ions, but electronically insulating, preventing further decomposition of the electrolyte solvents.
Experimental Protocol: Electrochemical Testing
The following is a generalized workflow for evaluating the performance of MMDS as a lithium-ion battery electrolyte additive.
1. Electrode and Electrolyte Preparation:
-
Prepare the desired anode (e.g., Mesocarbon microbeads - MCMB) and cathode (e.g., LiMn₂O₄) materials.
-
Prepare a baseline electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC)).
-
Prepare the experimental electrolyte by adding a specified weight percentage of MMDS (e.g., 3 wt%) to the baseline electrolyte.[3]
2. Cell Assembly:
-
Assemble coin cells (e.g., 2032-type) in an argon-filled glove box.
-
For half-cell testing, use lithium metal as the counter electrode.
3. Electrochemical Measurements:
-
Galvanostatic Charge/Discharge Cycling: Cycle the cells at a constant current between defined voltage limits to determine the discharge capacity, coulombic efficiency, and cycle life.
-
Cyclic Voltammetry (CV): Scan the potential of the working electrode to investigate the reduction and oxidation behavior of the electrolyte and the formation of the SEI layer. Theoretical calculations indicate that MMDS is reduced on the graphite anode at a potential preferential to the solvent.[3]
-
Electrochemical Impedance Spectroscopy (EIS): Apply a small AC voltage perturbation over a range of frequencies to measure the impedance of the cell, which provides information about the resistance of the SEI layer and charge transfer kinetics.
4. Post-mortem Analysis:
-
Disassemble the cells after cycling in the glove box.
-
Characterize the surface morphology and composition of the electrodes using techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Fourier-Transform Infrared Spectroscopy (FTIR) to analyze the formed SEI layer.[3]
Other Applications
While the primary application of MMDS is in the field of energy storage, its reactive sulfone groups within a cyclic framework suggest potential for broader use.[5]
-
Organic Synthesis: MMDS can serve as an intermediate for the synthesis of complex sulfur-containing heterocycles, which are valuable in the development of pharmaceuticals and agrochemicals.[5]
-
Materials Science: Its polar nature and potential for polymerization are being explored for the development of novel electrolyte materials and specialty polymers with specific electronic or optical properties.[5]
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.
Table 3: Hazard and Precautionary Statements
| Hazard Statement | Description | Precautionary Statement | Description |
| H302 | Harmful if swallowed | P260 | Do not breathe dust/fume/gas/mist/vapors/spray |
| H317 | May cause an allergic skin reaction | P271 | Use only outdoors or in a well-ventilated area |
| H318 | Causes serious eye damage | P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| H330 | Fatal if inhaled | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing |
| H341 | Suspected of causing genetic defects | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
| H373 | May cause damage to organs through prolonged or repeated exposure | P403+P233 | Store in a well-ventilated place. Keep container tightly closed |
| H412 | Harmful to aquatic life with long lasting effects | P501 | Dispose of contents/container to an approved waste disposal plant |
Data sourced from TCI Chemicals.[1][2]
It is imperative to handle this compound in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of inhalation, the individual should be moved to fresh air immediately and medical attention should be sought.
Conclusion
This compound (MMDS) is a pivotal specialty chemical with a well-established and critical role as a lithium-ion battery electrolyte additive. Its ability to form a stable SEI layer leads to significant improvements in battery performance, including enhanced cycle life and high-voltage stability. The detailed synthesis and experimental protocols provided in this guide offer a valuable resource for researchers in the fields of materials science and electrochemistry. While its applications are currently concentrated in energy storage, the unique chemical structure of MMDS presents opportunities for further exploration in organic synthesis and the development of novel materials. Due to its hazardous nature, strict adherence to safety protocols is essential when handling this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development, retainment, and assessment of the graphite-electrolyte interphase in Li-ion batteries regarding the functionality of SEI-forming additives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 99591-74-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. sfdchem.com [sfdchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C2H4O6S2 | CID 11600810 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide, a heterocyclic organic compound with the CAS number 99591-74-9, has emerged as a molecule of significant interest in various scientific and industrial fields. Commonly known as Methylene Methanedisulfonate (MMDS), its unique structural features and reactivity have led to its application as a crucial electrolyte additive in high-performance lithium-ion batteries, a versatile reagent in organic synthesis, and a potential intermediate in the development of pharmaceuticals. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, and presenting key experimental data in a structured format for researchers and professionals in drug development and materials science.
Introduction
This compound is a cyclic diester of methanedisulfonic acid. Its molecular structure, featuring a six-membered ring containing two sulfur atoms and four oxygen atoms, imparts unique chemical properties that are central to its various applications. While the compound has garnered significant attention in recent years, particularly in the field of energy storage, its historical roots are intertwined with the development of organic sulfur chemistry. This guide traces the path from the discovery of its precursor, methanedisulfonic acid, to the synthesis and characterization of the title compound.
Discovery and Historical Context
The history of this compound is directly linked to the study of its acyclic precursor, methanedisulfonic acid. The journey to understanding and synthesizing these molecules spans over a century of chemical exploration.
The Precursor: Methanedisulfonic Acid
The first synthesis of methanedisulfonic acid, though not recognized at the time, is attributed to the work of early organic chemists. While a definitive first synthesis of this compound is not prominently documented in easily accessible literature, its chemical foundation was laid in the 19th century with the discovery and characterization of methanedisulfonic acid.
Emergence of this compound
The precise date and the specific researchers who first synthesized and characterized this compound are not clearly detailed in readily available historical records. However, the assignment of the CAS number 99591-74-9 indicates its formal registration and, therefore, its existence in the scientific literature or patent filings prior to its recent surge in popularity. The compound likely emerged from systematic studies on the reactions of methanedisulfonic acid and its derivatives with aldehydes, in this case, formaldehyde, leading to the formation of the cyclic structure.
Recent decades have seen a resurgence of interest in this compound, driven by the needs of the burgeoning lithium-ion battery industry. Researchers investigating electrolyte additives to enhance battery performance and safety rediscovered and optimized the synthesis of MMDS, leading to a wealth of modern patents and publications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂H₄O₆S₂ | [1] |
| Molecular Weight | 188.18 g/mol | [1] |
| CAS Number | 99591-74-9 | [1][2] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 147.0 to 153.0 °C |
Synthesis
The synthesis of this compound primarily involves the cyclization of methanedisulfonic acid with a formaldehyde source. Various methods have been developed to improve the yield, purity, and scalability of this process.
General Synthesis Pathway
The fundamental reaction for the synthesis of MMDS is the dehydration reaction between methanedisulfonic acid and formaldehyde. This process typically requires a dehydrating agent to drive the reaction towards the formation of the cyclic product.
Detailed Experimental Protocol
Numerous patents and publications have described detailed procedures for the synthesis of MMDS. Below is a representative protocol based on available literature.
Materials:
-
Methanesulfonic acid
-
Sulfonating agent (e.g., sulfur trioxide, oleum)
-
Formaldehyde source (e.g., paraformaldehyde)
-
Dehydrating agent (e.g., phosphorus pentoxide)
-
Organic solvent (e.g., dichloromethane)
Procedure:
-
Sulfonation: Methanesulfonic acid is reacted with a sulfonating agent to produce methanedisulfonic acid. The reaction temperature is typically maintained between 60-160°C.[3]
-
Cyclization: The resulting methanedisulfonic acid is then reacted with a formaldehyde source in the presence of a dehydrating agent. The reaction is often carried out in an organic solvent.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent to yield high-purity this compound.
Quantitative Data from a Representative Synthesis:
| Reactant/Product | Molar Ratio | Yield (%) | Purity (%) |
| Methanesulfonic Acid | 1.0 | - | - |
| Sulfonating Agent | 1.0 - 5.0 | - | - |
| Formaldehyde Source | 1.0 | - | - |
| Product | - | >90 | >99.5 |
Note: The exact molar ratios and yields can vary depending on the specific reaction conditions and purification methods employed.[3]
Applications
The unique properties of this compound have led to its application in several key areas.
Lithium-Ion Battery Electrolyte Additive
The most prominent application of MMDS is as an electrolyte additive in lithium-ion batteries. It is known to improve the thermal stability and cycle life of batteries, particularly those with high-voltage cathodes. MMDS functions by forming a stable solid electrolyte interphase (SEI) on the surface of the electrodes, which prevents the decomposition of the electrolyte at high voltages.
Organic Synthesis
In organic synthesis, the sulfonyl groups in MMDS make it a useful building block. Its reactivity allows for the introduction of sulfonyl functionalities into various organic molecules, which is a common strategy in the synthesis of pharmaceuticals and other fine chemicals.
Pharmaceutical and Agrochemical Research
The structural motif present in this compound is of interest in medicinal and agrochemical research. While direct applications are still under investigation, its role as an intermediate in the synthesis of more complex molecules with potential biological activity is an active area of exploration. Chinese patent CN102464648A mentions its use in synthesizing pharmaceutical preparations for treating leukemia in animals.[4]
Conclusion
This compound, a compound with historical roots in the fundamental studies of organosulfur chemistry, has become a molecule of significant contemporary importance. Its journey from a laboratory curiosity to a key component in advanced energy storage technologies highlights the enduring value of foundational chemical research. For researchers and professionals in drug development and materials science, a thorough understanding of its history, synthesis, and properties is essential for harnessing its full potential in future innovations. Continued research into the synthesis and applications of this versatile molecule is expected to open new avenues in various scientific and technological domains.
References
- 1. This compound | C2H4O6S2 | CID 11600810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 99591-74-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. CN113801092B - Methylene methanedisulfonate and preparation method thereof - Google Patents [patents.google.com]
- 4. CN102464648A - Method for refining and purifying methylene disulfonate - Google Patents [patents.google.com]
MMDS chemical structure and molecular geometry
An In-depth Technical Guide to the Chemical Structure and Molecular Geometry of MMDS
Introduction
The acronym "MMDS" in a chemical context can refer to two distinct compounds: Methyl Methanethiosulfonate and Methylene Methanedisulfonate . This guide provides a comprehensive technical overview of the chemical structure and molecular geometry for both molecules, tailored for researchers, scientists, and professionals in drug development.
Section 1: Methyl Methanethiosulfonate (MMTS)
Methyl Methanethiosulfonate, also known as MMTS, is an organosulfur compound with the chemical formula C₂H₆O₂S₂.[1][2] It is recognized for its role as a reagent for modifying the sulfhydryl groups of enzymes and is also found as a human metabolite.[1][3]
Chemical Structure and Properties
MMTS possesses a distinctive structure where a methyl group is bonded to a thiosulfonate group, which in turn is bonded to another methyl group. The core of the molecule consists of a sulfur-sulfur bond and a sulfonyl group.
Table 1: Physicochemical Properties of Methyl Methanethiosulfonate
| Property | Value | Reference |
| Molecular Formula | C₂H₆O₂S₂ | [1][2] |
| Molecular Weight | 126.20 g/mol | [1] |
| CAS Number | 2949-92-0 | [1][2] |
| Appearance | Colorless liquid | [3] |
| Density | 1.337 g/cm³ | [3] |
| Boiling Point | 69-71 °C at 0.4 mmHg | [4] |
| Refractive Index | 1.513 at 20 °C | [3] |
| SMILES | CSS(=O)(=O)C | [3] |
| InChI Key | XYONNSVDNIRXKZ-UHFFFAOYSA-N | [2] |
Molecular Geometry
The molecular geometry around the sulfonyl sulfur atom in MMTS is approximately tetrahedral, with the two oxygen atoms and the other sulfur atom adopting a trigonal pyramidal arrangement with the methyl group. The disulfide bond (S-S) creates a non-planar arrangement of the atoms.
Diagram 1: Chemical Structure of Methyl Methanethiosulfonate
Caption: Chemical structure of Methyl Methanethiosulfonate (MMTS).
Experimental Protocols
Synthesis of Methyl Methanethiosulfonate:
A common method for the synthesis of MMTS involves the condensation of methanesulfonic acid with methanethiol.[3]
-
Materials: Methanesulfonic acid, methanethiol, dehydrating agent (e.g., concentrated sulfuric acid).
-
Procedure:
-
In a reaction vessel, combine equimolar amounts of methanesulfonic acid and methanethiol.
-
Slowly add a catalytic amount of a strong dehydrating agent.
-
The reaction mixture is stirred at a controlled temperature.
-
The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the product is isolated and purified, typically by distillation under reduced pressure.
-
Characterization of Methyl Methanethiosulfonate:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence and connectivity of the methyl groups and to ensure the purity of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic vibrational frequencies of the S=O and S-S bonds.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, confirming the structure.[2]
Diagram 2: Experimental Workflow for MMTS Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of MMTS.
Section 2: Methylene Methanedisulfonate
Methylene Methanedisulfonate, also referred to as MMDS, is a cyclic compound with the chemical formula C₂H₄O₆S₂.[5] It is primarily known for its application as a high-performance electrolyte additive in lithium-ion batteries.[5][6]
Chemical Structure and Properties
MMDS is a six-membered ring containing two sulfur atoms, two oxygen atoms, and one methylene group. The sulfur atoms are in a high oxidation state, each bonded to two additional oxygen atoms.
Table 2: Physicochemical Properties of Methylene Methanedisulfonate
| Property | Value | Reference |
| Molecular Formula | C₂H₄O₆S₂ | [5] |
| Molecular Weight | 188.18 g/mol | [5] |
| CAS Number | 99591-74-9 | [5] |
| Appearance | White or off-white crystalline powder | [5] |
| Density | 1.851 g/cm³ | [5] |
| Melting Point | 146-146.5 °C | [5] |
| Synonyms | 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide | [5] |
Molecular Geometry
The six-membered ring of Methylene Methanedisulfonate adopts a chair-like conformation to minimize steric strain. The geometry around each sulfur atom is approximately tetrahedral. The presence of the sulfonyl groups and the cyclic nature of the molecule result in a rigid structure.
Diagram 3: Chemical Structure of Methylene Methanedisulfonate
Caption: Chemical structure of Methylene Methanedisulfonate.
Experimental Protocols
Synthesis of Methylene Methanedisulfonate:
One synthetic route to MMDS involves the reaction of methylene disulfonyl chloride with an oxygen donor.[7]
-
Materials: Methylene disulfonyl chloride, potassium carbonate, 4-dimethylaminopyridine (DMAP), dichloromethane.[7]
-
Procedure:
-
Dissolve methylene disulfonyl chloride in dichloromethane in a reaction flask.
-
Add potassium carbonate as a base and a catalytic amount of DMAP.
-
The reaction is stirred at room temperature.
-
The reaction progress is monitored by a suitable analytical technique (e.g., HPLC).
-
After completion, the reaction mixture is filtered, and the solvent is evaporated.
-
The crude product is purified by recrystallization.
-
Characterization of Methylene Methanedisulfonate:
-
Melting Point Determination: The sharp melting point of the crystalline powder is a key indicator of purity.
-
Elemental Analysis: To confirm the elemental composition of the synthesized compound.
-
Spectroscopic Methods (NMR, IR, MS): As with MMTS, these techniques are crucial for confirming the cyclic structure, identifying functional groups, and verifying the molecular weight.
Diagram 4: Experimental Workflow for MMDS Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of MMDS.
References
- 1. scbt.com [scbt.com]
- 2. S-Methyl methanethiosulphonate [webbook.nist.gov]
- 3. S-Methyl methanethiosulfonate - Wikipedia [en.wikipedia.org]
- 4. メタンチオスルホン酸S-メチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. meisenbaochem.com [meisenbaochem.com]
- 6. MMDS;this compound CAS-No-99591-74-9 - Career Henan Chemical Co. [coreychem.com]
- 7. Dimethyl methanedisulfonate | 22063-28-1 | Benchchem [benchchem.com]
A Technical Guide to Theoretical and Computational Studies of Myelodysplastic Syndromes (MDS)
Introduction
Myelodysplastic Syndromes (MDS) are a group of complex and heterogeneous clonal hematopoietic stem cell disorders. They are characterized by ineffective hematopoiesis, leading to peripheral blood cytopenias, and a significant risk of transformation to acute myeloid leukemia (AML).[1][2] The molecular complexity of MDS, driven by a wide array of genetic and epigenetic alterations, presents considerable challenges for diagnosis, prognosis, and treatment.[1][3] In recent years, theoretical and computational approaches have emerged as powerful tools to unravel this complexity, offering new avenues for personalized medicine, improved diagnostic accuracy, and novel drug discovery.[4][5]
This technical guide provides an in-depth overview of the core theoretical and computational methodologies being applied to MDS research. It is intended for researchers, scientists, and drug development professionals seeking to understand and leverage these advanced techniques. The guide covers key signaling pathways, computational modeling for diagnostics and prognostics, and in silico drug discovery, supported by detailed data, experimental protocols, and visual workflows.
Computational Modeling in MDS: Diagnostics and Prognostics
The advent of high-throughput sequencing has revealed the vast genomic heterogeneity of MDS.[6] Computational biology is essential for integrating this multi-layered data to improve patient stratification and predict clinical outcomes.[1][4] Machine learning (ML) and artificial intelligence (AI) are at the forefront of this effort, demonstrating significant potential to enhance diagnostic accuracy and prognostic scoring systems.[5]
Machine Learning for Early Diagnosis and Risk Stratification
ML algorithms can identify complex patterns in clinical and genomic data that are often invisible to traditional statistical methods.[7] These models can predict the risk of developing MDS even before a clinical diagnosis is made and can refine existing prognostic models.[8][9]
Data Presentation: Performance of Predictive Models
Several studies have demonstrated the effectiveness of ML models in predicting MDS. The performance of these models is typically assessed using metrics such as the Area Under the Receiver Operating Characteristic curve (AUROC), sensitivity, and specificity.
| Model Type | Prediction Task | Key Inputs | AUROC | Sensitivity | Specificity | Reference |
| XGBoost | MDS diagnosis 1 year prior | Vitals, lab results, demographics | 0.87 | 0.79 | 0.80 | [7][8][9] |
| Logistic Regression | MDS diagnosis 1 year prior | Vitals, lab results, demographics | 0.838 | - | - | [8][9] |
| Artificial Neural Network | MDS diagnosis 1 year prior | Vitals, lab results, demographics | 0.832 | - | - | [8][9] |
| Random Forest (AIPSS-MDS) | Overall & Leukemia-Free Survival | Clinical variables (age, sex, blood counts, etc.) | 0.776 (OS) | - | - | [10] |
| Random Forest (AIPSS-MDS) | Overall & Leukemia-Free Survival | Clinical variables (age, sex, blood counts, etc.) | 0.845 (LFS) | - | - | [10] |
OS: Overall Survival; LFS: Leukemia-Free Survival; AIPSS-MDS: Artificial Intelligence Prognostic Scoring System for MDS.
Computational Flow Cytometry
Flow cytometry is a key tool in the diagnostic work-up of MDS, but manual analysis can be time-consuming and subjective.[11] Computational workflows combining methods like FlowSOM for cell population identification and ML classifiers (e.g., Random Forest) can automate and standardize this process, improving both accuracy and efficiency.[11][12]
Data Presentation: Performance of Computational Flow Cytometry Workflows
| Workflow | Key Methods | Sensitivity | Specificity | Reference |
| Six-Tube Panel | FlowSOM, Random Forest | 90% | 93% | [11][12] |
| Single-Tube Panel | FlowSOM, Random Forest | 97% | 95% | [12] |
Experimental Protocols: Computational Methodologies
This section details the typical workflows for developing and validating computational models in MDS research.
Protocol for Developing an ML-Based Prognostic Model
This protocol outlines the steps for creating a machine learning model for risk stratification, based on methodologies used for models like the AIPSS-MDS.[10]
-
Data Acquisition and Preprocessing:
-
Collect retrospective data from a large patient cohort. Required data includes clinical variables at diagnosis (e.g., age, sex, bone marrow blast percentage, hemoglobin, platelet count) and outcomes (Overall Survival, Leukemia-Free Survival).[10]
-
Clean the dataset by handling missing values through imputation techniques (e.g., k-Nearest Neighbors or mean/median imputation).
-
Randomly partition the data into a training set (typically 80%) and a hold-out test set (20%) to ensure unbiased evaluation.[10]
-
-
Model Training:
-
Select an appropriate ML algorithm. Ensemble methods like Random Forests or Gradient Boosted Decision Trees (e.g., XGBoost) are often chosen for their high accuracy and ability to handle complex interactions in clinical data.[7][10]
-
Train the model on the training dataset. This involves using the input clinical variables to predict the desired outcomes (e.g., survival).
-
Perform hyperparameter tuning using cross-validation on the training set to optimize model performance.
-
-
Model Validation and Evaluation:
-
Evaluate the trained model's performance on the unseen test set.
-
Calculate performance metrics. For survival models, this includes the concordance index (c-index). For classification models, use AUROC, sensitivity, and specificity.[9][10]
-
Compare the model's performance against existing standards, such as the Revised International Prognostic Scoring System (IPSS-R).[10]
-
Protocol for a Computational Flow Cytometry Workflow
This protocol describes a workflow for automated MDS diagnosis from flow cytometry data.[11][12]
-
Data Acquisition and Preprocessing:
-
Acquire raw flow cytometry data (.fcs files) from bone marrow aspirates of patients with suspected MDS and control subjects.
-
Perform data preprocessing, which includes compensation to correct for spectral overlap, logicle transformation for data scaling, and cleaning to remove debris and doublets.
-
-
Automated Cell Population Identification:
-
Utilize an unsupervised clustering algorithm, such as FlowSOM, to group cells with similar expression patterns into clusters.[11]
-
These clusters are then aggregated into "metaclusters" that correspond to known biological cell populations (e.g., myeloid progenitors, erythroblasts).
-
-
Feature Extraction:
-
For each identified cell population (metacluster), extract quantitative features. These can include the percentage of cells in the population, the mean fluorescence intensity (MFI) of various markers, and the coefficient of variation (CV).[11]
-
-
Classifier Training and Validation:
-
Train a supervised machine learning classifier, such as a Random Forest model, using the extracted features as input.[11]
-
The model learns to discriminate between MDS and non-MDS cases based on these immunophenotypic features.
-
Validate the classifier on an independent cohort of patients to assess its sensitivity and specificity for MDS diagnosis.[12]
-
Core Signaling Pathways in MDS: A Computational View
The pathogenesis of MDS involves the dysregulation of numerous cellular signaling pathways.[6] Understanding these networks is crucial for identifying therapeutic targets. Computational models help to map these complex interactions and predict how perturbations, such as drug interventions, might affect the system.
Key pathways implicated in MDS include those involved in RNA splicing, epigenetic modification, transcription, and signal transduction.[6][13][14] Mutations in genes like SF3B1 (RNA splicing), TET2 (DNA methylation), RUNX1 (transcription), and TP53 (tumor suppression) are common and drive disease progression.[1][6]
Visualization: Key Altered Genetic Pathways in MDS
The following diagram illustrates the major genetic pathways that are frequently altered in MDS, leading to the disease's characteristic features.
Caption: Core genetic pathways frequently mutated in MDS pathogenesis.
Visualization: The TGF-β Signaling Pathway in MDS
The Transforming Growth Factor beta (TGF-β) pathway is often overactive in MDS, contributing to the suppression of healthy hematopoiesis.[14] Luspatercept is a therapeutic agent that targets this pathway.[13]
Caption: Overactivation of the TGF-β signaling pathway in MDS.
In Silico Drug Discovery and Therapeutic Modeling
Computational models serve as powerful platforms for preclinical drug screening and identifying novel therapeutic strategies.[1][15] By simulating the complex molecular networks of an individual patient's disease, these models can predict responses to various drugs and identify potential mechanisms of resistance.[1]
Digital Drug Screening
Digital drug screening uses computational models derived from a patient's genomic data (e.g., whole exome sequencing) to test a vast number of drugs and drug combinations in silico.[1] This approach can identify personalized treatment options, even for patients who lack directly actionable mutations.[15]
Data Presentation: Predictive Accuracy of Digital Drug Screening
A study modeling treatment responses in MDS patients demonstrated high concordance between in silico predictions and actual clinical outcomes.
| Patient Cohort | Treatment | Number of Patients | Prediction Accuracy | Reference |
| Cohort 1 | Lenalidomide | 46 | 80% (37/46) | [1] |
| Cohort 2 | Azacitidine | 15 | 80% (12/15) | [1] |
| Cohort 3 | Azacitidine + Lenalidomide | 10 | 100% (10/10) | [1] |
Visualization: Computational Drug Discovery Workflow
The following diagram outlines the general workflow for using computational modeling to identify personalized treatment strategies in MDS.
Caption: Workflow for personalized therapy using computational modeling.
Theoretical and computational studies are fundamentally transforming the landscape of Myelodysplastic Syndromes. By leveraging sophisticated analytical techniques, researchers can now dissect the disease's molecular underpinnings, improve diagnostic and prognostic accuracy, and rationally design novel therapeutic interventions. The integration of AI, machine learning, and systems biology into routine clinical workflows holds the promise of delivering more precise and effective care for patients with MDS, ultimately paving the way for a new era of personalized oncology.[4][5]
References
- 1. Computational Modeling and Treatment Identification in the Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myelodysplastic syndrome - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Computational Modeling and Treatment Identification in the Myelodysplastic Syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Genomics of Myelodysplastic Syndromes: Origins of Disease Evolution, Biological Pathways, and Prognostic Implications [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. f.hubspotusercontent30.net [f.hubspotusercontent30.net]
- 9. A machine learning approach to predicting risk of myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Computational flow cytometry as a diagnostic tool in suspected‐myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computational flow cytometry as a diagnostic tool in suspected-myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ajmc.com [ajmc.com]
- 14. cris.unibo.it [cris.unibo.it]
- 15. ashpublications.org [ashpublications.org]
The Electron-Withdrawing Nature of the Sulfonyl Group in S-Methyl Methanethiosulfonate (MMTS): A Technical Guide for Researchers
Abstract
S-Methyl methanethiosulfonate (MMTS), a reactive organosulfur compound, has garnered significant attention in biochemical and pharmaceutical research due to its ability to selectively and reversibly modify cysteine residues in proteins. The reactivity of MMTS is fundamentally governed by the potent electron-withdrawing properties of its sulfonyl group (—SO₂—). This technical guide provides an in-depth analysis of the electronic effects of the sulfonyl group in MMTS, detailing its impact on the molecule's electrophilicity and its subsequent interactions with biological nucleophiles. This document offers quantitative data on the electron-withdrawing strength of related sulfonyl moieties, comprehensive experimental protocols for the synthesis and application of MMTS, and a discussion of its influence on cellular signaling pathways, all tailored for researchers, scientists, and professionals in the field of drug development.
Introduction: The Sulfonyl Group and the Unique Chemistry of MMTS
S-Methyl methanethiosulfonate (MMTS) is characterized by the chemical formula CH₃SO₂SCH₃.[1][2] The central feature of this molecule is the thiosulfonate ester functional group, which links a sulfonyl moiety to a sulfenyl sulfur. The sulfonyl group, with its central sulfur atom double-bonded to two oxygen atoms, is a powerful electron-withdrawing group.[3][4] This strong inductive and resonance effect polarizes the sulfur-sulfur bond, rendering the sulfenyl sulfur atom highly electrophilic and susceptible to nucleophilic attack.
The electron-withdrawing nature of the sulfonyl group is more pronounced than that of the analogous carbonyl group, which has significant implications for its chemical reactivity.[5] This inherent electrophilicity is the basis for the primary application of MMTS in protein chemistry: the specific modification of thiol groups in cysteine residues.[3][6] This reaction, known as S-thiolation or sulfenylation, results in the formation of a mixed disulfide bond between the protein and a methylthio (—SCH₃) group. A key advantage of this modification is its reversibility under reducing conditions, allowing for the protection of cysteine residues or the temporary inhibition of enzyme activity.[3][6]
This guide will elucidate the fundamental principles behind the sulfonyl group's electron-withdrawing capacity and its consequences for the biological activity of MMTS.
Quantitative Analysis of the Sulfonyl Group's Electron-Withdrawing Effect
| Substituent Group | Hammett Constant (σm) | Hammett Constant (σp) | Reference |
|---|---|---|---|
| **Methylsulfonyl (CH₃SO₂) ** | +0.64 | +0.73 | [9] |
| Nitro (NO₂) | +0.71 | +0.81 | [9] |
| Cyano (CN) | +0.61 | +0.65 | [9] |
| Methoxy (CH₃O) | +0.10 | -0.28 | [9] |
Computational analyses of molecules containing sulfonyl groups further corroborate their electron-withdrawing nature. Density functional theory (DFT) calculations on related molecules, such as methyl methanesulfonate (CH₃SO₂OCH₃), reveal a significant polarization of the bonds adjacent to the sulfonyl group, leading to a partial positive charge on the sulfur atom and influencing the overall molecular electrostatic potential. This calculated charge distribution is a direct consequence of the high electronegativity of the oxygen atoms and the resulting inductive pull of electrons towards the sulfonyl moiety.
Experimental Protocols
Synthesis of S-Methyl Methanethiosulfonate (MMTS)
A common and efficient method for the laboratory synthesis of MMTS involves the reaction of dimethyl sulfoxide (DMSO) with an activating agent such as oxalyl chloride, followed by the introduction of methanol.[9]
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile
-
Oxalyl chloride
-
Methanol
-
Sodium hydroxide solution (2.5 M)
-
Brine
-
Methylene chloride
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, addition funnel, separatory funnel)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Under an inert atmosphere, charge a round-bottom flask with DMSO and acetonitrile.
-
Cool the mixture to below -15°C using a dry ice/acetone bath.
-
Add a solution of oxalyl chloride in acetonitrile dropwise, maintaining the reaction temperature below -10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature.
-
Add methanol to the reaction mixture and heat to reflux.
-
After the reaction is complete, cool the mixture and concentrate it under reduced pressure using a rotary evaporator.
-
Dissolve the residue in methylene chloride and neutralize with a sodium hydroxide solution.
-
Separate the organic layer, and extract the aqueous layer with methylene chloride.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield pure S-methyl methanethiosulfonate.
Thiol Modification of Proteins with MMTS
MMTS is widely used to reversibly block cysteine residues in proteins, which can be useful for inhibiting enzymatic activity or protecting sensitive thiols from oxidation.[3]
Materials:
-
Protein sample with accessible cysteine residues
-
MMTS stock solution (e.g., in isopropanol or DMSO)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS) or Tris buffer, pH 7.0-8.0)
-
Reducing agent for reversal (e.g., dithiothreitol (DTT) or β-mercaptoethanol)
-
Method for protein quantification (e.g., Bradford assay)
-
Method for activity assay or analysis of modification (e.g., mass spectrometry)
Procedure:
-
Prepare the protein solution in the chosen reaction buffer. The buffer should be degassed to minimize oxidation of the thiols.
-
Add the MMTS stock solution to the protein solution to achieve the desired final concentration (typically a molar excess relative to the thiol concentration).
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 30 minutes to 2 hours).
-
Remove excess MMTS by dialysis, desalting column, or buffer exchange.
-
Analyze the extent of modification and its effect on protein activity.
-
Reversal (Optional): To reverse the modification, treat the MMTS-modified protein with a reducing agent like DTT (in molar excess) and incubate.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. moodle2.units.it [moodle2.units.it]
- 8. Quantitative Determination of Electronic Effects in Free Radicals through Open-Shell Hammett Substituent Constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Typical Electron-Withdrawing Groups Are o, m-Directors Rather than m-Directors in Electrophilic Aromatic Substitution" - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
In-depth Technical Guide to 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide, also known by its synonyms Methylene Methanedisulfonate (MMDS) and Cyclic Disulfonic Ester, is a versatile heterocyclic compound with significant applications across various scientific disciplines.[1][2] Its unique structural features, characterized by a six-membered ring containing two sulfur atoms and four oxygen atoms, impart valuable chemical properties that are leveraged in advanced materials science, organic synthesis, and potentially in the pharmaceutical sector. This technical guide provides a comprehensive literature review of this compound, focusing on its synthesis, chemical and physical properties, experimental protocols, and key applications. Particular emphasis is placed on its role as a high-performance electrolyte additive in lithium-ion batteries and its emerging potential in drug development and other industrial processes.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[3] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂H₄O₆S₂ | [4] |
| Molecular Weight | 188.18 g/mol | [4] |
| CAS Number | 99591-74-9 | [4] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 147.0 to 153.0 °C | [5][6] |
| Purity | >98.0% (qNMR) | [5][6] |
| Solubility | Soluble in water and alcohol. | [7] |
| Storage Temperature | Refrigerator (2-8°C) under inert gas (nitrogen or Argon) | [8] |
Synthesis and Purification
The synthesis of this compound typically involves a multi-step process. Two primary routes have been reported in the literature, both culminating in the cyclization of a methanedisulfonic acid precursor.
Synthesis from Methanesulfonic Acid
One common synthetic pathway starts from methanesulfonic acid. This process involves a sulfonation reaction followed by a dehydration condensation reaction.
Experimental Protocol:
Step 1: Sulfonation to form Methylene Disulfonic Acid
-
To a four-necked flask equipped with a stirrer, thermometer, condenser, and dropping funnel, add 48 g (0.5 mol) of methanesulfonic acid at room temperature and begin stirring.
-
Slowly add 48.5 g (0.5 mol) of sulfamic acid dropwise, maintaining the internal temperature between 25°C and 35°C. The addition should take 3-4 hours.[3]
-
After the addition is complete, raise the reaction temperature to 150°C and reflux for 3 hours.[3]
-
The resulting viscous liquid is methylene disulfonic acid, which can be confirmed by NMR analysis.[3]
Step 2: Dehydration Condensation
-
Cool the reaction mixture to room temperature and add 300 g of acetic anhydride. Stir for 0.5 hours until a clear solution is formed.[3]
-
In a separate three-necked flask, combine 16.5 g (0.55 mol) of formaldehyde and 123.6 g (0.9 mol) of phosphorus trichloride. Stir thoroughly to ensure a homogeneous mixture.[3]
-
Heat the formaldehyde and phosphorus trichloride mixture to 120°C and maintain this temperature for 5 hours.[3]
-
Upon completion, a brown liquid product is obtained.[3]
-
Slowly pour the reaction liquid into 100 g of ice water, ensuring the temperature is controlled between 0°C and 5°C.[3]
-
Stir the mixture for 30 minutes and then filter the resulting solid.[3]
-
Dry the solid under reduced pressure at 50°C to yield the final product.[3]
A reported yield for this method is 83.4 g (88.72%).[3]
Purification
The crude product obtained from the synthesis can be purified by washing with water followed by drying under reduced pressure.[3] For higher purity, recrystallization is a suitable method. While specific solvent systems for this compound are not explicitly detailed in the reviewed literature, general principles of recrystallization suggest screening solvents in which the compound has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for recrystallization of polar organic compounds include ethanol, acetone/n-hexane, and THF/n-hexane mixtures.[9]
Spectroscopic Data
Characterization of this compound is crucial for confirming its structure and purity. The primary analytical techniques employed are NMR spectroscopy, FTIR spectroscopy, and mass spectrometry.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR | The ¹H NMR spectrum, recorded in acetonitrile-d₃ (CD₃CN), displays two distinct singlets, each integrating to two protons. (Specific chemical shifts not available in the reviewed literature) | [10] |
| ¹³C NMR | (Specific chemical shifts not available in the reviewed literature) | |
| FTIR | (Specific peak assignments not available in the reviewed literature) | |
| Mass Spec. | (Specific fragmentation patterns not available in the reviewed literature) |
Applications
This compound has garnered significant interest due to its diverse applications, particularly in the field of energy storage.
Lithium-Ion Battery Electrolyte Additive
The primary application of this compound is as an electrolyte additive in lithium-ion batteries.[3] It plays a crucial role in improving battery performance, especially in high-voltage systems.
Mechanism of Action:
This compound functions by forming a stable protective layer on the cathode surface, known as the cathode-electrolyte interphase (CEI).[10] This layer is formed through electrochemical reduction of the additive. The CEI effectively suppresses the decomposition of the electrolyte at high voltages, which is a major cause of capacity fading and reduced battery lifespan.[10] In systems with cathodes like lithium manganate (LiMn₂O₄), it also inhibits the dissolution of manganese ions, a key degradation mechanism at elevated temperatures.[10]
Figure 1: Mechanism of this compound as a Li-ion battery additive.
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis.[10] Its bifunctional nature, containing two sulfonate groups, allows for its use in the construction of more complex molecules. It can act as a sulfonation agent in the preparation of advanced polymers like sulfonated polyether ether ketone (SPEEK), which is a critical component in proton-exchange membranes (PEMs) for fuel cells.[10]
Potential in Drug Development
While less explored, this compound is mentioned as a raw material for the synthesis of drug intermediates, including antibiotics and anti-cancer drugs.[11] The presence of the sulfonyl group is a common feature in many pharmacologically active molecules.[10] The strained ring system may also offer unique reactivity that can be exploited in the synthesis of novel therapeutic agents. There are reports of sulfur-containing heterocyclic compounds exhibiting antifungal and antimicrobial properties, suggesting a potential area for future investigation of this compound's biological activity.[11][12][13][14][15]
Safety and Handling
This compound is classified as harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and is suspected of causing genetic defects.[4][5] It may also cause damage to organs through prolonged or repeated exposure.[4][5] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a compound of significant interest with a well-established role in enhancing the performance of lithium-ion batteries. Its synthesis, while requiring careful control of reaction conditions, is achievable through established chemical routes. While its application in energy storage is prominent, its potential as a versatile building block in organic synthesis and as a precursor for pharmaceutical agents warrants further exploration. Future research should focus on elucidating its biological activities and mechanisms of action to fully realize its potential in drug development. Detailed spectroscopic characterization and the development of optimized purification protocols will be crucial for advancing its application in all fields.
Figure 2: Workflow from synthesis to applications of this compound.
References
- 1. compoundchem.com [compoundchem.com]
- 2. 1,3,2-Dioxathiolan-2,2-oxide (DTD)|Product name: Ethylene Sulfite (ES)|Vinyl Ethylene Carbonate(VEC)|1,5,2,4-dioxadithiane-2,2,4,4-tetraoxide (MMDS)|Vinylene Carbonate(VC)--Fujian Chuangxin Science and Technology Develops Co., Ltd. [fjcxtech.com]
- 3. This compound | 99591-74-9 [chemicalbook.com]
- 4. This compound | C2H4O6S2 | CID 11600810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 99591-74-9 | TCI AMERICA [tcichemicals.com]
- 6. This compound | 99591-74-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. sfdchem.com [sfdchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. This compound | 99591-74-9 | Benchchem [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antibacterial and antifungal activity of sulfur-containing compounds from Petiveria alliacea L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Sulfur Metabolism as a Promising Source of New Antifungal Targets - PMC [pmc.ncbi.nlm.nih.gov]
Initial Investigations into Methylene Methanedisulfonate (MMDS) as an Electrolyte Additive: A Technical Guide
Introduction
Methylene methanedisulfonate (MMDS), with the CAS number 99591-74-9, has emerged as a significant electrolyte additive for enhancing the performance and longevity of lithium-ion batteries. This technical guide synthesizes initial research findings on MMDS, focusing on its mechanism of action, impact on battery performance metrics, and the experimental protocols used for its evaluation. The primary function of MMDS is to participate in the formation of a stable Solid Electrolyte Interphase (SEI) on the anode and a protective Cathode Electrolyte Interface (CEI) on the cathode. This action suppresses parasitic reactions, reduces electrolyte decomposition, and mitigates metal ion dissolution, particularly in high-voltage applications and with cathodes like lithium manganate (LMO).[1][2][3][4]
Theoretical calculations, including Density Functional Theory (DFT), indicate that MMDS possesses a lower Lowest Unoccupied Molecular Orbital (LUMO) energy compared to common carbonate solvents like propylene carbonate (PC).[5] This facilitates its preferential reduction on the anode surface, forming a compact and uniform SEI layer.[1] This SEI layer is crucial for preventing the continuous decomposition of the electrolyte and the exfoliation of graphite anodes.[5] Furthermore, at higher voltages, MMDS can be oxidized to form a stable passivation layer on the cathode, preventing electrolyte oxidation and improving the performance of high-voltage systems.[6][7]
Performance Data Summary
The inclusion of MMDS in lithium-ion battery electrolytes has demonstrated marked improvements in key electrochemical performance metrics. The following tables summarize quantitative data from various studies, showcasing the effect of MMDS on capacity retention, coulombic efficiency, and impedance in different cell chemistries.
Capacity Retention
| Cell Chemistry | MMDS Conc. (wt%) | Voltage Window (V) | Cycling Conditions | Cycles | Capacity Retention (Control) | Capacity Retention (with MMDS) | Reference |
| LiNi0.5Co0.2Mn0.3O2/Graphite | 0.5 | 3.0 - 4.4 | 1C rate | 100 | 70.7% | 94.1% | [8] |
| LiMn2O4/Graphite | 0.5 | - | 1C rate @ 60°C | 100 | 52.7% | 79.2% | [8] |
| LiCoO2/Graphite | 0.5 | 3.0 - 4.5 | 1C rate | 150 | 32.0% | 69.6% | [7] |
| NMC/Graphite Pouch Cell | 1.0 | - | C/10 @ 40°C | ~50 | Lower | Higher (Qualitative) | [1] |
Coulombic Efficiency & Irreversible Capacity
| Cell Chemistry | MMDS Conc. (wt%) | Cycle Number | Coulombic Efficiency (Control) | Coulombic Efficiency (with MMDS) | Irreversible Capacity Loss (Control) | Irreversible Capacity Loss (with MMDS) | Reference |
| Li/MCMB Half-Cell | 3.0 | 1st | - | 50.6% | 153.1 mAh/g | 159.4 mAh/g | [5] |
| Li/MCMB Half-Cell | 3.0 | 2nd | - | 89.4% | - | - | [5] |
| Li/MCMB Half-Cell | 3.0 | 3rd | - | 91.5% | - | - | [5] |
| NMC/Graphite Pouch Cell | 2.0 (with 2% VC) | - | Lower | Higher (Qualitative) | - | - | [9] |
Impedance & Gas Evolution
| Cell Chemistry | MMDS Conc. (wt%) | Measurement Point | Observation | Reference | | :--- | :--- | :--- | :--- |[5] | | Li/MCMB Half-Cell | 3.0 | After SEI Formation | Formation of an effective surface layer confirmed by EIS. |[5] | | NMC/Graphite Pouch Cell | 1.0 - 2.0 | After ~50 cycles @ 40°C | Impedance decreased by more than 50% compared to control. |[1] | | NMC/Graphite Pouch Cell | >0.3 | During Formation | Produced less gas during formation than cells without MMDS. |[6] |
Experimental Protocols & Methodologies
The evaluation of MMDS as an electrolyte additive involves a series of standardized electrochemical tests and material characterization techniques. Below are detailed methodologies synthesized from common practices cited in the literature.
Electrolyte Preparation
-
Baseline Electrolyte : A common baseline electrolyte consists of 1.0 M to 1.2 M Lithium hexafluorophosphate (LiPF₆) salt dissolved in a mixture of carbonate solvents. Typical solvent systems include ethylene carbonate (EC) and ethyl methyl carbonate (EMC) in a 3:7 weight ratio, or EC, EMC, and dimethyl carbonate (DMC) in a 1:1:1 weight ratio.[8][10]
-
Additive Incorporation : Methylene methanedisulfonate (MMDS), with a purity of >99%, is added to the baseline electrolyte to achieve the desired weight percentage (e.g., 0.3%, 0.5%, 1.0%, 2.0%).[1][5][8] The mixing is performed in an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm to prevent contamination.
Cell Assembly
-
Electrode Preparation : Cathode and anode slurries are prepared by mixing the active material (e.g., NMC, LCO, graphite), a conductive agent (e.g., Super P carbon), and a binder (e.g., PVDF) in a solvent (e.g., NMP). The slurries are coated onto aluminum (cathode) and copper (anode) foils, followed by drying in a vacuum oven.[5]
-
Coin/Pouch Cell Assembly : 2032-type coin cells or pouch cells are assembled in an argon-filled glovebox.[6] The assembly consists of the cathode, a microporous separator (e.g., Celgard 2325), and the anode. A specific amount of the prepared electrolyte (e.g., ~25 µL for a coin cell) is added to wet the components thoroughly.
Electrochemical Testing
-
Formation Cycling : Cells undergo an initial formation cycle at a low C-rate (e.g., C/20 or C/10) for one or two cycles. This step is critical for the initial formation of a stable SEI layer.[5]
-
Galvanostatic Cycling : Long-term cycling performance is evaluated by charging and discharging the cells at constant current rates (e.g., C/10, 0.2C, 1C) within a specified voltage window (e.g., 3.0-4.4V).[1][8] Tests are often conducted at controlled temperatures (e.g., 25°C, 40°C, 60°C) to assess performance under various conditions.[1][8]
-
Electrochemical Impedance Spectroscopy (EIS) : EIS is used to analyze the impedance characteristics of the cells. Measurements are typically taken at a specific state of charge (e.g., 100% SOC) over a frequency range from 100 kHz to 10 mHz with a small AC amplitude (e.g., 10 mV).[11][12] This provides information on the charge transfer resistance (Rct) and SEI layer resistance.
-
Cyclic Voltammetry (CV) : CV is employed to determine the reduction and oxidation potentials of the electrolyte with and without the MMDS additive. This helps to confirm the preferential decomposition of MMDS on the electrode surfaces.[5][7]
Gas Evolution Analysis
-
In-Situ Measurement : Specialized equipment, such as an In-Situ Gassing Volume Analyzer, can be used to monitor real-time volume changes in pouch cells during formation and cycling.[2]
-
Ex-Situ Analysis : Gas generated within the cells can be collected and analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify the gaseous decomposition products.
Visualizations: Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms and processes associated with the use of MMDS.
Caption: Proposed mechanism of preferential MMDS reduction on the anode surface to form a stable SEI layer.
Caption: A generalized workflow for the evaluation of MMDS as a lithium-ion battery electrolyte additive.
Caption: Logical flow from MMDS addition to the resulting improvements in battery performance metrics.
Conclusion
Initial investigations strongly support the efficacy of Methylene Methanedisulfonate (MMDS) as a functional electrolyte additive for lithium-ion batteries. Its ability to form stable passivation layers on both the anode and cathode leads to significant improvements in cycle life, capacity retention, and coulombic efficiency, while also reducing impedance growth and gas evolution.[1][6][7][8] The benefits are particularly pronounced in high-voltage applications and with specific cathode chemistries like LMO and NMC.[4][7][8] Further research focusing on optimizing MMDS concentration, exploring synergistic effects with other additives, and long-term aging studies will be crucial for its broader commercial adoption. The detailed experimental protocols and performance data summarized herein provide a foundational guide for researchers and scientists in the field of battery technology and material development.
References
- 1. researchgate.net [researchgate.net]
- 2. iestbattery.com [iestbattery.com]
- 3. energy.gov [energy.gov]
- 4. nbinno.com [nbinno.com]
- 5. electrochemsci.org [electrochemsci.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate of Magnesium Alloys: Brief Review and Challenges | MDPI [mdpi.com]
A Technical Guide to Methylene Methanedisulfonate: Applications in Electrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While the user request specified an interest in drug development applications, a comprehensive review of current scientific literature reveals that the primary and currently documented research applications of methylene methanedisulfonate (MMDS) are in the field of electrochemical energy storage, specifically as an electrolyte additive in lithium-ion batteries. There is no substantive body of research on its use in drug development or other life sciences. This guide therefore focuses on its established applications in materials science and electrochemistry.
Introduction to Methylene Methanedisulfonate (MMDS)
Methylene methanedisulfonate (MMDS), also known as 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide, is a cyclic sulfonate ester.[1] Its molecular structure, featuring two sulfonyl groups bridged by a methylene group, imparts unique electrochemical properties that have garnered significant interest in the field of lithium-ion battery technology.[2] MMDS is primarily utilized as a high-performance electrolyte additive to enhance the stability and lifespan of lithium-ion batteries, particularly those operating at high voltages or containing manganese-based cathodes.[3][4]
The core function of MMDS in a lithium-ion battery is to participate in the formation of a stable and dense Solid Electrolyte Interphase (SEI) on the surface of the electrodes.[3] This protective layer is crucial for preventing the degradation of the electrolyte and the electrode materials during the repeated charge and discharge cycles, thereby improving the overall performance and longevity of the battery.[3]
Physicochemical Properties
Methylene methanedisulfonate is a white to off-white crystalline powder at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 99591-74-9 | [1] |
| Molecular Formula | C₂H₄O₆S₂ | [1] |
| Molecular Weight | 188.18 g/mol | [1] |
| Appearance | White or off-white crystalline powder | [1] |
| Density (25°C) | 1.851 g/cm³ | [5] |
| Melting Point | 146 - 146.5°C | [1] |
| Solubility | Highly soluble in water, ethanol, ether, and other organic solvents | [1] |
| Chemical Stability | Chemically stable at room temperature. Reacts with water vapor to form sulfonic acid. | [1] |
Research Applications in Lithium-Ion Batteries
The primary research application of MMDS is as a film-forming electrolyte additive in lithium-ion batteries. Its role is to improve the electrochemical performance of the battery by forming a protective SEI layer on the electrodes.
During the initial charging cycles of a lithium-ion battery, the electrolyte components decompose at the electrode surfaces to form a passivating layer known as the Solid Electrolyte Interphase (SEI). The quality of this SEI layer is critical to the battery's performance. MMDS is designed to be preferentially reduced or oxidized at the electrode surfaces compared to the bulk electrolyte solvents.[2] This preferential reaction leads to the formation of a stable and robust SEI layer.
The proposed mechanism involves the electrochemical reduction of MMDS on the anode surface, which forms a dense and uniform protective film.[3] This film effectively suppresses the continuous decomposition of the electrolyte, particularly in systems using propylene carbonate (PC)-based electrolytes which are prone to exfoliation of graphite anodes.[2] On the cathode side, especially at high voltages, MMDS can be oxidized to form a protective cathode-electrolyte interphase (CEI), which prevents the degradation of the cathode material and the electrolyte.[2]
Figure 1: Simplified workflow of SEI formation with MMDS additive.
The addition of MMDS to lithium-ion battery electrolytes has been shown to lead to several performance improvements, as summarized in Table 2.
| Performance Metric | Effect of MMDS Addition | Reference |
| Coulombic Efficiency | Increased | [2] |
| Capacity Retention | Improved, especially at high voltages and elevated temperatures | [6] |
| Impedance Growth | Suppressed | [7] |
| Gas Generation | Reduced during formation and cycling | [7] |
| High-Voltage Cycling | Enhanced stability | [2] |
| Safety | Improved by suppressing electrolyte decomposition | [3] |
Experimental Protocols
This section details common experimental methodologies used to evaluate the efficacy of MMDS as a lithium-ion battery electrolyte additive.
-
Methylene Methanedisulfonate (MMDS): Purity >99%[2]
-
Electrolyte Solvents: Battery-grade ethylene carbonate (EC), propylene carbonate (PC), dimethyl carbonate (DMC), diethyl carbonate (DEC), ethyl methyl carbonate (EMC)[2][6]
-
Lithium Salt: Lithium hexafluorophosphate (LiPF₆)[2]
-
Anode Material: Graphite (e.g., mesocarbon microbeads - MCMB)[2]
-
Cathode Material: Lithium cobalt oxide (LiCoO₂), lithium manganese oxide (LiMn₂O₄), or lithium nickel manganese cobalt oxide (NMC)[2][6]
-
Binder: Polyvinylidene fluoride (PVDF)[2]
-
Current Collectors: Copper foil (anode), Aluminum foil (cathode)[2]
-
Electrode Slurry Preparation: A slurry is prepared by mixing the active electrode material (e.g., graphite or NMC), a conductive agent (e.g., carbon black), and a binder (e.g., PVDF) in a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP).[2]
-
Electrode Coating: The slurry is uniformly coated onto the respective current collector foil and dried in a vacuum oven to remove the solvent.[2]
-
Cell Assembly: Coin cells (e.g., 2032-type) are typically assembled in an argon-filled glovebox. The cell consists of the prepared anode, a separator, and the cathode, with the electrolyte (with and without MMDS) added.
-
Cyclic Voltammetry (CV): CV is performed to investigate the electrochemical reduction and oxidation of the electrolyte with and without MMDS. This helps to determine the potential at which the SEI formation occurs.[2]
-
Galvanostatic Cycling: The cells are charged and discharged at constant currents between defined voltage limits to evaluate their cycling performance, including capacity retention and coulombic efficiency.[6]
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to measure the impedance of the cells, which provides information about the resistance of the SEI layer and the charge transfer kinetics.[2]
Figure 2: General experimental workflow for evaluating MMDS.
Synthesis of Methylene Methanedisulfonate
Several methods for the synthesis of MMDS have been reported. One common approach involves the reaction of methanedisulfonic acid with paraformaldehyde in the presence of a dehydrating agent like phosphorus pentoxide.[8] Another patented method describes the reaction of methylenedisulfonyl chloride with an oxygen donor in the presence of a catalyst.[9]
A representative synthesis procedure is as follows:
-
Methanedisulfonic acid and dichloroethane are added to a reaction vessel and stirred.[8]
-
Phosphorus pentoxide is added to the mixture.[8]
-
The temperature is raised to 80-86°C, and paraformaldehyde and additional phosphorus pentoxide are added in batches.[8]
-
The reaction is refluxed for 1-3 hours.[8]
-
After the reaction, the supernatant is decanted while hot, cooled, and filtered to obtain the white crystalline product of methylene methanedisulfonate.[8]
Safety and Toxicology
There is limited specific toxicological data available for methylene methanedisulfonate. However, related compounds such as methyl methanesulfonate are known to be toxic and potentially carcinogenic.[10][11] Therefore, MMDS should be handled with appropriate safety precautions in a laboratory setting. Standard safety practices for handling chemical reagents, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended.[10]
Conclusion and Future Outlook
Methylene methanedisulfonate has established itself as a valuable research tool and a commercially relevant additive in the field of lithium-ion batteries. Its ability to form a stable SEI layer leads to significant improvements in battery performance, particularly for high-voltage applications. Future research may focus on optimizing the concentration of MMDS in various electrolyte formulations, exploring its synergistic effects with other additives, and further elucidating the precise chemical composition and morphology of the SEI layer it forms. While its application in drug development is not currently supported by available research, its unique chemical structure may warrant investigation in other areas of materials science and organic synthesis.
References
- 1. meisenbaochem.com [meisenbaochem.com]
- 2. electrochemsci.org [electrochemsci.org]
- 3. nbinno.com [nbinno.com]
- 4. Electrolyte Additive Methylene Methanedisulfonate China Manufacturers Suppliers Factory Exporter [szcheerchem.com]
- 5. Methylene methanedisulfonate [cheerchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis method of methylene methanedisulfonate - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN112574167B - Preparation method of methylene methanedisulfonate - Google Patents [patents.google.com]
- 10. fishersci.com [fishersci.com]
- 11. Methyl Methanesulfonate | C2H6O3S | CID 4156 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unraveling the Electronic Landscape of Methylene Methanedisulfonate: An In-Depth Technical Guide to Ab Initio Molecular Orbital Calculations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of ab initio molecular orbital calculations in characterizing Methylene Methanedisulfonate (MMDS), a molecule of interest in both materials science and as a potential pharmacophore. The following sections detail the computational methodologies, quantitative electronic property data, and the experimental workflows used to investigate the electrochemical behavior of MMDS, particularly in the context of its application as a solid electrolyte interphase (SEI) forming additive in lithium-ion batteries.
Core Computational Data
Ab initio calculations offer a powerful lens through which to understand the electronic structure and reactivity of molecules like MMDS. A key study by Mai et al. utilized Density Functional Theory (DFT) to elucidate the frontier molecular orbitals of MMDS and propylene carbonate (PC), a common electrolyte solvent.[1] These calculations are crucial for predicting the electrochemical stability and reaction pathways.
| Molecule | Highest Occupied Molecular Orbital (HOMO) Energy (eV) | Lowest Unoccupied Molecular Orbital (LUMO) Energy (eV) |
| Methylene Methanedisulfonate (MMDS) | -9.3167 | -1.2077 |
| Propylene Carbonate (PC) | -8.6481 | -0.1742 |
| Table 1: Calculated HOMO and LUMO Energy Levels.[1] |
The lower LUMO energy of MMDS compared to PC suggests that MMDS is more readily reduced, a key factor in its ability to form a stable SEI layer on an anode surface before the electrolyte solvent itself decomposes.[1]
Experimental and Computational Protocols
A combination of computational and experimental techniques is essential for a thorough understanding of MMDS's properties and function.
Ab Initio Computational Methodology
The electronic properties of MMDS were investigated using the following computational approach:[1]
-
Software: Gaussian 03 program package.
-
Method: Density Functional Theory (DFT) with the B3LYP functional.
-
Basis Sets: The geometries of the molecules were optimized using the 6-31+G(d,p) basis set. The final energy calculations for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were performed using the larger 6-311+G(d) basis set for improved accuracy.[1]
This level of theory provides a robust and widely accepted method for calculating the electronic structure of organic molecules.
Electrochemical Experimental Procedures
To validate the computational predictions and observe the real-world effects of MMDS as an electrolyte additive, a series of electrochemical tests were performed.[1]
-
Materials:
-
Electrolyte Solvent: Propylene carbonate (PC) and diethyl carbonate (DEC) (1:1 by weight).
-
Salt: 1.0 M Lithium hexafluorophosphate (LiPF₆).
-
Additive: Methylene Methanedisulfonate (MMDS) with a purity of >99%.
-
-
Electrochemical Analysis:
-
Cyclic Voltammetry (CV): Performed to investigate the reduction behavior of the electrolytes.
-
Charge/Discharge Tests: Conducted on Li/MCMB (mesocarbon microbeads) half-cells and MCMB/LiMn₂O₄ full-cells to evaluate the effect of MMDS on battery performance.
-
Electrochemical Impedance Spectroscopy (EIS): Used to monitor the formation and properties of the Solid Electrolyte Interphase (SEI). The AC perturbation was ±10 mV over a frequency range of 10⁵ Hz to 10 mHz.[1]
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental and computational investigation into the role of MMDS as an SEI forming additive.
This workflow demonstrates the synergy between theoretical calculations and experimental validation. The ab initio calculations provide a theoretical basis for MMDS's preferential reduction, which is then confirmed and its practical benefits are quantified through a series of electrochemical experiments. This integrated approach is fundamental in the rational design of new materials for energy storage and has parallels in the computational screening and experimental validation of new drug candidates.
References
Methodological & Application
Synthesis of 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide from methanedisulfonic acid
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Application Notes and Protocols for Methylene Methanedisulfonate (MMDS) as a Lithium-Ion Battery Electrolyte Additive
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Methylene Methanedisulfonate (MMDS) as a functional electrolyte additive to enhance the performance of lithium-ion batteries. The information compiled herein is based on scientific literature and is intended to guide researchers in their experimental design and execution.
Introduction
Methylene Methanedisulfonate (MMDS) is a promising electrolyte additive known for its ability to improve the cycling stability and safety of lithium-ion batteries, particularly those operating at high voltages.[1][2] Its primary function is to form a stable and effective solid electrolyte interphase (SEI) on the surface of both the anode and cathode. This protective layer mitigates the decomposition of the electrolyte, suppresses parasitic reactions, and prevents the degradation of electrode materials, leading to enhanced capacity retention, improved coulombic efficiency, and better thermal stability.[1][3][4]
Mechanism of Action
MMDS functions by being preferentially reduced on the anode surface and oxidized on the cathode surface during the initial formation cycles. This electrochemical decomposition creates a robust and uniform SEI layer.
-
On the Anode (Graphite): MMDS is reduced at a higher potential than conventional carbonate solvents like propylene carbonate (PC).[4] This preferential reduction forms a stable SEI layer that effectively suppresses the continuous decomposition of the electrolyte and prevents the exfoliation of the graphite anode, which is a common issue in PC-based electrolytes.[4]
-
On the Cathode (e.g., LiCoO2, NMC): At high voltages, MMDS can be oxidized to form a protective film on the cathode surface.[2] This cathode electrolyte interphase (CEI) prevents the oxidation of the electrolyte and the dissolution of transition metal ions from the cathode material, which are significant contributors to capacity fading in high-voltage applications.[2][3]
Quantitative Data Summary
The following tables summarize the performance improvements observed in various lithium-ion battery chemistries with the addition of MMDS to the electrolyte.
Table 1: Performance of Li/MCMB Half-Cells with MMDS Additive
| MMDS Concentration (wt%) | First Charge Capacity (mAh/g) | First Discharge Capacity (mAh/g) | Initial Coulombic Efficiency (%) |
| 0 | 335.4 | 220.1 | 65.6 |
| 1 | 340.2 | 245.3 | 72.1 |
| 3 | 355.7 | 280.5 | 78.9 |
| 5 | 360.1 | 275.8 | 76.6 |
Data extracted from a study on Li/MCMB half-cells with a baseline electrolyte of 1.0 M LiPF6 in PC/DEC (1:1 by weight).[4]
Table 2: Cycling Performance of Various Full-Cell Chemistries with MMDS Additive
| Battery Chemistry | MMDS Concentration (wt%) | Cycling Conditions | Initial Capacity Retention (%) | Capacity Retention after Cycles | Reference |
| LiNi0.5Co0.2Mn0.3O2/Graphite | 0 | 3.0-4.4 V | 100 | 70.7% after 100 cycles | [3] |
| LiNi0.5Co0.2Mn0.3O2/Graphite | 0.5 | 3.0-4.4 V | 100 | 94.1% after 100 cycles | [3] |
| LiCoO2/Graphite | 0 | 3.0-4.5 V | 100 | 32.0% after 150 cycles | [2] |
| LiCoO2/Graphite | 0.5 | 3.0-4.5 V | 100 | 69.6% after 150 cycles | [2] |
| MCMB/LiMn2O4 | 3 | 0.2 C | - | Improved cycling stability | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of MMDS as a lithium-ion battery electrolyte additive.
Electrolyte Preparation
Objective: To prepare a lithium-ion battery electrolyte containing a specific concentration of MMDS.
Materials:
-
Battery-grade organic solvents (e.g., ethylene carbonate (EC), ethyl methyl carbonate (EMC), propylene carbonate (PC), diethyl carbonate (DEC))
-
Lithium salt (e.g., lithium hexafluorophosphate (LiPF6))
-
Methylene Methanedisulfonate (MMDS, ≥99% purity)
-
Argon-filled glovebox with moisture and oxygen levels < 1 ppm
Procedure:
-
Inside the argon-filled glovebox, prepare the baseline electrolyte by dissolving the lithium salt in the organic solvent mixture to the desired molarity (e.g., 1.0 M LiPF6 in EC:EMC, 1:1 by weight).
-
Stir the solution using a magnetic stirrer until the lithium salt is completely dissolved.
-
Calculate the required mass of MMDS to achieve the target weight percentage (e.g., 0.5 wt%, 1 wt%, 3 wt%).
-
Gradually add the calculated amount of MMDS powder to the baseline electrolyte while continuously stirring.
-
Continue stirring until the MMDS is fully dissolved and the solution is homogeneous.
-
Store the prepared electrolyte in a sealed container inside the glovebox.
Coin Cell Assembly (CR2025)
Objective: To assemble a coin cell for electrochemical testing using the MMDS-containing electrolyte.
Materials:
-
Anode (e.g., graphite coated on copper foil)
-
Cathode (e.g., LiNi0.5Co0.2Mn0.3O2 coated on aluminum foil)
-
Separator (e.g., Celgard 2400)
-
Lithium metal foil (for half-cells)
-
CR2025 coin cell components (casings, spacers, springs)
-
Electrolyte with MMDS
-
Crimping machine
-
Argon-filled glovebox
Procedure:
-
Dry all electrodes and separators in a vacuum oven at an appropriate temperature (e.g., 120°C for electrodes, 70°C for separator) for at least 12 hours before transferring them into the glovebox.
-
Inside the glovebox, place the cathode at the bottom of the coin cell's positive case.
-
Add a few drops of the MMDS-containing electrolyte onto the cathode surface.
-
Place the separator on top of the cathode.
-
Add a few more drops of the electrolyte to wet the separator.
-
Place the anode (or lithium foil for a half-cell) on top of the separator.
-
Add a final drop of electrolyte onto the anode.
-
Place a spacer and then the spring on top of the anode.
-
Place the negative case (with gasket) on top and press down gently.
-
Carefully transfer the assembled cell to the crimping machine and crimp it to ensure a proper seal.
-
Let the assembled cell rest for several hours to ensure complete electrolyte wetting of the electrodes.
Electrochemical Testing
Objective: To evaluate the electrochemical performance of the assembled coin cells.
Apparatus:
-
Battery cycler
-
Electrochemical workstation with a frequency response analyzer
4.3.1. Galvanostatic Cycling (Charge-Discharge Test)
-
Formation Cycles: Typically, the first one or two cycles are performed at a low C-rate (e.g., C/20 or C/10) to ensure the stable formation of the SEI layer.
-
Cycling Protocol: Cycle the cells between the desired voltage limits for the specific chemistry (e.g., 3.0 V to 4.4 V for NMC/graphite) at a constant C-rate (e.g., C/5 or 1C).[3]
-
Data to Collect: Record the charge and discharge capacities, coulombic efficiency, and energy efficiency for each cycle.
4.3.2. Cyclic Voltammetry (CV)
-
Purpose: To investigate the reduction and oxidation behavior of the electrolyte with and without MMDS.
-
Parameters: Sweep the potential at a slow scan rate (e.g., 0.1 mV/s) within a voltage range that covers the expected redox reactions of the electrolyte and the additive.
4.3.3. Electrochemical Impedance Spectroscopy (EIS)
-
Purpose: To analyze the impedance characteristics of the cell, which provides insights into the properties of the SEI layer and charge transfer kinetics.
-
Parameters: Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[4]
-
Procedure: Perform EIS measurements at different states of charge and after a certain number of cycles to monitor changes in impedance.
Visualizations
Caption: Experimental workflow for using MMDS as a Li-ion battery additive.
Caption: Mechanism of MMDS in improving Li-ion battery performance.
References
Application Notes and Protocols: 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide in Sulfonylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide, commonly known as Methylene Methanedisulfonate (MMDS), is a versatile and valuable reagent in modern organic synthesis. Its primary application lies in its function as a solid, bench-stable surrogate for gaseous sulfur dioxide (SO₂).[1] This property allows for the convenient and safe introduction of the sulfonyl group (-SO₂-) into organic molecules, a critical transformation in the synthesis of numerous pharmaceuticals, agrochemicals, and advanced materials. The sulfonyl group is a key pharmacophore found in a wide range of therapeutic agents, including antibiotics and anticancer drugs.[1]
These application notes provide detailed protocols and data for the use of MMDS in sulfonylation reactions, specifically for the synthesis of sulfones and sulfonamides.
Chemical Properties and Handling
| Property | Value |
| CAS Number | 99591-74-9 |
| Molecular Formula | C₂H₄O₆S₂ |
| Molecular Weight | 188.18 g/mol |
| Appearance | White to off-white crystalline solid |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
Application 1: Synthesis of Sulfones via Reaction with Organometallic Reagents
MMDS serves as an efficient SO₂ source for the synthesis of sulfones through reaction with organometallic reagents such as Grignard or organolithium reagents. The reaction proceeds via the nucleophilic attack of the organometallic reagent on the sulfur atom of MMDS, leading to the formation of a sulfinate intermediate, which can be subsequently alkylated to yield the desired sulfone.
General Reaction Scheme:
References
Methylene methanedisulfonate as a stable sulfur dioxide (SO₂) source
Disclaimer: The following application notes and protocols are based on currently available scientific literature. Initial investigations did not yield evidence for the use of methylene methanedisulfonate (MMDS) as a stable source of sulfur dioxide (SO₂). The primary and well-documented application of MMDS is as a high-performance electrolyte additive in lithium-ion batteries.
Introduction
Methylene methanedisulfonate (MMDS), also known as 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide, is a cyclic organic sulfur compound. It is a white to off-white crystalline powder that is soluble in water and various organic solvents. While its role as a sulfur dioxide donor has not been established, MMDS has garnered significant attention in the field of energy storage, particularly as an electrolyte additive for lithium-ion batteries. Its primary function is to enhance the electrochemical stability and performance of these batteries by forming a protective solid electrolyte interphase (SEI) on the electrode surfaces.
Physicochemical Properties
A summary of the key physical and chemical properties of methylene methanedisulfonate is presented in Table 1.
Table 1: Physicochemical Properties of Methylene Methanedisulfonate
| Property | Value |
| Molecular Formula | C₂H₄O₆S₂ |
| Molecular Weight | 188.18 g/mol |
| Appearance | White to off-white crystalline powder[1] |
| CAS Number | 99591-74-9[1] |
| Density | 1.851 g/cm³ (at 25°C)[1] |
| Melting Point | 146 - 146.5°C[1] |
| Solubility | Highly soluble in water, ethanol, and ether[1] |
| Chemical Stability | Stable at room temperature[1] |
Synthesis of Methylene Methanedisulfonate
Several methods for the synthesis of methylene methanedisulfonate have been reported, primarily in patent literature. Below are two representative protocols.
This method involves the reaction of methanedisulfonic acid with paraformaldehyde in the presence of a dehydrating agent.
Materials:
-
Methanedisulfonic acid
-
Dichloroethane
-
Phosphorus pentoxide
-
Paraformaldehyde
Equipment:
-
Four-necked reaction flask
-
Mechanical stirrer
-
Heating mantle
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
Add 88g of methanedisulfonic acid and 616g of dichloroethane to a four-necked reaction flask equipped with a mechanical stirrer.[2]
-
Stir the mixture until uniform and then add 16g of phosphorus pentoxide.[2]
-
Heat the reaction mixture to 84°C.[2]
-
In three separate batches at 20-minute intervals, add a total of 16.5g of paraformaldehyde and 64g of phosphorus pentoxide.[2]
-
Maintain the reaction at 84°C under reflux for 2 hours with continuous stirring.[2]
-
After the reaction is complete, stop stirring and allow the mixture to stand for 2 minutes.[2]
-
While still hot, decant the supernatant liquid.[2]
-
Cool the supernatant to room temperature to allow for crystallization.
-
Filter the resulting white solid and dry to obtain methylene methanedisulfonate.[2]
Table 2: Summary of Synthesis Protocol 1 Variants and Yields
| Methanedisulfonic Acid (g) | Dichloroethane (g) | Phosphorus Pentoxide (g) | Paraformaldehyde (g) | Reaction Time (h) | Yield (g) |
| 88 | 616 | 80 | 16.5 | 2 | 72 |
| 88 | 616 | 80 | 15 | 2 | 63 |
| 88 | 616 | 100 | 16.5 | 2 | 61.5 |
This method utilizes methylenedisulfonyl chloride as the starting material in a cyclization reaction.
Materials:
-
Methylenedisulfonyl chloride
-
Dichloromethane
-
Potassium carbonate
-
4-Dimethylaminopyridine (DMAP)
-
Dimethyl carbonate (for extraction)
Equipment:
-
Three-necked flask
-
Stirrer
-
Nitrogen inlet
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a 500 ml three-necked flask, combine 70.3g of methylenedisulfonyl chloride, 112.1g of dichloromethane, 91.2g of potassium carbonate, and 1.6g of DMAP.[3]
-
Introduce a steady flow of dry nitrogen gas.
-
Stir the reaction mixture at 10°C for 12 hours.[3]
-
After the reaction period, filter the mixture.
-
Extract the filter cake with 200g of dimethyl carbonate.[3]
-
Filter to remove any insoluble substances.
-
Distill the filtrate to remove the solvent until a white solid begins to precipitate.[3]
-
Cool the mixture to 5°C and stir for 30 minutes.[3]
-
Filter the white crystalline product and dry to obtain methylene methanedisulfonate.[3]
Table 3: Summary of Synthesis Protocol 2 Variants and Yields
| Methylenedisulfonyl Chloride (g) | Dichloromethane (g) | Carbonate Salt | DMAP (g) | Reaction Temp (°C) | Yield (%) | Purity (%) |
| 70.3 | 112.1 | Potassium Carbonate | 1.6 | 10 | 68.3 | 99.7 |
| 106.5 | 254.8 | Potassium Carbonate | 3.1 | 40 | 72.1 | 99.7 |
| 70.3 | 168.2 | Cesium Carbonate | 2.0 | 40 | 77.6 | 99.7 |
Application in Lithium-Ion Batteries
Methylene methanedisulfonate is a highly effective electrolyte additive for improving the performance and lifespan of lithium-ion batteries.[1] It functions by forming a stable and dense solid electrolyte interphase (SEI) on the surface of the electrodes through electrochemical reduction.[1]
During the initial charging cycles of a lithium-ion battery, MMDS is preferentially reduced on the anode surface compared to the conventional carbonate-based electrolyte solvents.[4][5] This reduction process leads to the formation of a stable and uniform SEI layer.[6] This SEI layer acts as a protective barrier, preventing the continuous decomposition of the electrolyte, which is a primary cause of battery degradation.[1][6] Furthermore, on the cathode side, particularly with lithium manganese oxide (LMO) cathodes, MMDS can be oxidized to form a protective film that suppresses the dissolution of manganese ions at elevated temperatures, thereby enhancing the thermal stability and cycling performance of the battery.[1]
The addition of MMDS to the electrolyte of lithium-ion batteries has been shown to lead to several key performance improvements, as summarized in Table 4.
Table 4: Performance Improvements in Lithium-Ion Batteries with MMDS Additive
| Battery Chemistry | MMDS Concentration | Key Improvement |
| LiMn₂O₄/graphite | 0.5 wt.% | Capacity retention increased from 52.7% to 79.2% after 100 cycles at 60°C. |
| LiNi₀.₅Co₀.₂Mn₀.₃O₂/graphite | 0.5 wt.% | Capacity retention increased from 70.7% to 94.1% after 100 cycles at a 4.4V cutoff. |
| MCMB/LiMn₂O₄ | 3 wt.% | Successfully suppressed the decomposition of propylene carbonate (PC) and exfoliation of the graphite anode.[5] |
Visualizations
Caption: Generalized workflows for the synthesis of methylene methanedisulfonate.
Caption: Role of MMDS at the anode and cathode in a lithium-ion battery.
References
- 1. meisenbaochem.com [meisenbaochem.com]
- 2. Synthesis method of methylene methanedisulfonate - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN112574167B - Preparation method of methylene methanedisulfonate - Google Patents [patents.google.com]
- 4. Interfacial structure and electrochemical stability of electrolytes: methylene methanedisulfonate as an additive - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. electrochemsci.org [electrochemsci.org]
- 6. nbinno.com [nbinno.com]
Application Notes and Protocols for the Structural Characterization of Methylene Methanedisulfonate (MMDS) using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylene methanedisulfonate (MMDS) is a small organic molecule with potential applications in various chemical and pharmaceutical contexts. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such molecules. This document provides a comprehensive guide to the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the structural verification of MMDS. The protocols outlined herein are designed to be accessible to researchers with a foundational understanding of NMR principles.
Structural Elucidation Workflow
The structural analysis of MMDS via NMR spectroscopy follows a logical progression from simple 1D experiments to more complex 2D correlation techniques. This workflow ensures a thorough and accurate assignment of all proton (¹H) and carbon (¹³C) signals within the molecule.
Caption: Experimental workflow for MMDS structural elucidation.
Predicted NMR Data for Methylene Methanedisulfonate (MMDS)
Due to the absence of readily available experimental NMR data for MMDS in the public domain, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on established chemical shift principles and are intended to serve as a guide for researchers. The proposed structure for MMDS is CH₂(SO₃CH₃)₂.
Predicted ¹H NMR Data
| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1 | ~4.5 - 5.0 | Singlet | 2H | -CH₂- |
| 2 | ~3.8 - 4.2 | Singlet | 6H | -OCH₃ |
Predicted ¹³C NMR Data
| Signal | Chemical Shift (δ) ppm | Assignment |
| 1 | ~70 - 80 | -CH₂- |
| 2 | ~50 - 60 | -OCH₃ |
Experimental Protocols
The following are generalized protocols for acquiring high-quality NMR spectra of MMDS. Instrument-specific parameters may require optimization.
Sample Preparation
-
Weigh approximately 5-10 mg of the MMDS sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
1D ¹H NMR Spectroscopy
-
Purpose: To determine the number of distinct proton environments, their chemical shifts, integration (relative number of protons), and coupling patterns.
-
Typical Parameters:
-
Spectrometer Frequency: 400-600 MHz
-
Pulse Program: zg30
-
Number of Scans: 8-16
-
Relaxation Delay (d1): 1-2 s
-
Acquisition Time: 3-4 s
-
Spectral Width: 16 ppm
-
1D ¹³C NMR Spectroscopy
-
Purpose: To identify the number of unique carbon environments and their chemical shifts.
-
Typical Parameters:
-
Spectrometer Frequency: 100-150 MHz
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
Relaxation Delay (d1): 2 s
-
Acquisition Time: 1-2 s
-
Spectral Width: 240 ppm
-
2D COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).
-
Protocol:
-
Acquire a standard ¹H NMR spectrum to determine the spectral width.
-
Use a standard COSY pulse sequence (e.g., cosygpqf).
-
Set the spectral width in both dimensions to encompass all proton signals.
-
Acquire 2-4 scans per increment.
-
Collect 256-512 increments in the indirect dimension (F1).
-
Caption: Predicted COSY correlations for MMDS.
2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and their attached carbons.
-
Protocol:
-
Acquire ¹H and ¹³C spectra to determine spectral widths.
-
Use a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).
-
Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).
-
Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.
-
Acquire 4-8 scans per increment.
-
Collect 256-512 increments in F1.
-
Caption: Predicted HSQC correlations for MMDS.
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for connecting molecular fragments.
-
Protocol:
-
Acquire ¹H and ¹³C spectra to determine spectral widths.
-
Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Set the spectral widths for ¹H (F2) and ¹³C (F1).
-
Set the long-range coupling constant (ⁿJCH) to an average value of 8 Hz.
-
Acquire 8-16 scans per increment.
-
Collect 256-512 increments in F1.
-
Caption: Predicted HMBC correlations for MMDS.
Data Interpretation
-
¹H NMR: The spectrum is expected to show two singlets, confirming the presence of two distinct proton environments with no adjacent protons for coupling. The integration ratio should be 2:6 (or 1:3), corresponding to the methylene (-CH₂-) and methyl (-OCH₃) protons, respectively.
-
¹³C NMR: Two signals are predicted, corresponding to the methylene and methyl carbons.
-
COSY: No cross-peaks are expected in the COSY spectrum, as the methylene and methyl protons are separated by more than three bonds and are not coupled to each other.
-
HSQC: The HSQC spectrum will show two cross-peaks, confirming the direct attachment of protons to their respective carbons: one correlation between the methylene protons and the methylene carbon, and another between the methyl protons and the methyl carbon.
-
HMBC: The HMBC spectrum is key to confirming the overall structure. A correlation is expected between the methylene protons and the methyl carbons (a three-bond coupling, ³JCH). A correlation should also be observed between the methyl protons and the methylene carbon (³JCH). These correlations definitively establish the connectivity of the -CH₂- and -OCH₃ groups through the sulfonate linkage.
By following these protocols and interpreting the resulting spectra in a systematic manner, researchers can confidently confirm the structure of methylene methanedisulfonate.
Application Notes and Protocols: High-Purity Synthesis of Manganese (II) Dimethyldithiocarbamate for Battery-Grade Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of advanced energy storage systems necessitates the exploration of novel electrode materials and synthesis methodologies. Manganese-based compounds are of particular interest due to the element's abundance, low cost, and rich electrochemical properties. Manganese (II) dimethyldithiocarbamate (MMDS) presents a potential precursor for the synthesis of manganese sulfide-based cathode materials or as an additive in battery formulations. The performance and safety of lithium-ion batteries are critically dependent on the purity of the constituent materials. Impurities can lead to side reactions, reduced cycle life, and compromised safety.
These application notes provide a detailed protocol for the high-purity synthesis of Manganese (II) Dimethyldithiocarbamate suitable for battery-grade applications. The described methodology focuses on achieving high purity and yield through controlled precipitation and rigorous purification steps. The protocols are intended to be a foundational guide for researchers and scientists working on the development of next-generation battery materials.
Experimental Protocols
Protocol 1: Synthesis of Battery-Grade Manganese (II) Dimethyldithiocarbamate (MMDS)
This protocol details the synthesis of MMDS via the reaction of a soluble manganese (II) salt with sodium dimethyldithiocarbamate. The synthesis is performed under an inert atmosphere to prevent the oxidation of Manganese (II).
Materials:
-
Manganese (II) chloride tetrahydrate (MnCl₂·4H₂O)
-
Sodium dimethyldithiocarbamate dihydrate (NaS₂CN(CH₃)₂·2H₂O)
-
Deionized water, deoxygenated
-
Ethanol, reagent grade
-
Nitrogen gas (high purity)
-
Schlenk line or glovebox
-
Glassware: Schlenk flask, dropping funnel, beaker, graduated cylinders
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Vacuum flask
-
Vacuum oven
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a 0.5 M solution of Manganese (II) chloride by dissolving the appropriate amount of MnCl₂·4H₂O in deoxygenated deionized water in a Schlenk flask under a nitrogen atmosphere.
-
Prepare a 1.0 M solution of sodium dimethyldithiocarbamate by dissolving the corresponding amount of NaS₂CN(CH₃)₂·2H₂O in deoxygenated deionized water in a separate Schlenk flask under a nitrogen atmosphere.
-
-
Reaction:
-
Place the Manganese (II) chloride solution in a reaction flask equipped with a magnetic stir bar and a dropping funnel containing the sodium dimethyldithiocarbamate solution.
-
While stirring vigorously, slowly add the sodium dimethyldithiocarbamate solution dropwise to the Manganese (II) chloride solution at room temperature. A precipitate will form immediately.
-
After the addition is complete, continue stirring the reaction mixture for an additional 2 hours at room temperature to ensure complete precipitation.
-
-
Isolation of Crude Product:
-
Filter the precipitate using a Büchner funnel under reduced pressure.
-
Wash the collected solid sequentially with deoxygenated deionized water (3 x 50 mL) and ethanol (2 x 30 mL) to remove unreacted starting materials and byproducts.
-
Protocol 2: Purification of MMDS by Recrystallization
To achieve battery-grade purity, the crude MMDS is purified by recrystallization.
Materials:
-
Crude MMDS from Protocol 1
-
Suitable solvent for recrystallization (e.g., a mixture of chloroform and ethanol)
-
Hot plate with magnetic stirring
-
Erlenmeyer flasks
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
-
Vacuum oven
Procedure:
-
Dissolution:
-
Transfer the crude MMDS to an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent to the flask while stirring until the solid completely dissolves.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Pure Product:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
-
Drying:
-
Dry the purified MMDS in a vacuum oven at 60 °C for 12 hours or until a constant weight is achieved.
-
Store the final product in a desiccator under an inert atmosphere.
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis and purification of battery-grade MMDS.
| Parameter | Value | Unit | Notes |
| Synthesis | |||
| MnCl₂·4H₂O | 19.79 | g | 0.1 mol |
| NaS₂CN(CH₃)₂·2H₂O | 35.85 | g | 0.2 mol |
| Theoretical Yield of MMDS | 29.56 | g | |
| Actual Yield (Crude) | 27.2 | g | |
| Crude Yield | 92 | % | |
| Purification | |||
| Yield after Recrystallization | 24.5 | g | |
| Purified Yield | 83 | % | |
| Purity (Target) | |||
| MMDS Purity | > 99.9 | % | Determined by ICP-MS |
| Trace Metal Impurities | < 10 | ppm | e.g., Fe, Ni, Cu, Zn |
Visualizations
Diagram 1: Synthesis Workflow
Caption: Workflow for the high-purity synthesis of MMDS.
Diagram 2: Potential Role of MMDS in Batteries
Caption: MMDS as a precursor for cathode material synthesis.
Application Notes and Protocols for Stable SEI Layer Formation Using MMDS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Methylene Methanedisulfonate (MMDS) as an electrolyte additive to form a stable Solid Electrolyte Interphase (SEI) layer on graphite anodes in lithium-ion batteries.
Introduction to MMDS as an SEI Forming Additive
Methylene Methanedisulfonate (MMDS) is a novel electrolyte additive that significantly enhances the stability of the Solid Electrolyte Interphase (SEI) layer on graphite anodes, particularly when using propylene carbonate (PC)-based electrolytes. The primary function of MMDS is to be preferentially reduced on the anode surface during the initial formation cycles. This preemptive reduction forms a stable and compact SEI layer that effectively suppresses the continuous decomposition of the electrolyte solvent, such as PC, and prevents the exfoliation of the graphite anode.[1] The result is a notable improvement in the cycling performance and coulombic efficiency of lithium-ion batteries.[1] Furthermore, MMDS can also be oxidized at high voltages to form a protective layer on the cathode surface, mitigating manganese dissolution and improving the overall cycle life of the battery.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from electrochemical evaluations of electrolytes with and without MMDS.
Table 1: First Charge-Discharge Parameters of Li/MCMB Half-Cells with Varying MMDS Content [1]
| MMDS Content (wt%) | Initial Charge Capacity (mAh/g) | Initial Discharge Capacity (mAh/g) | Initial Coulombic Efficiency (%) |
| 0 | 350 | 160 | 45.7 |
| 1 | 345 | 170 | 49.3 |
| 3 | 340 | 172 | 50.6 |
| 5 | 330 | 165 | 50.0 |
Table 2: Cycling Performance of LiNi0.5Co0.2Mn0.3O2/Graphite Cells (3.0-4.4V) [3]
| Additive | Capacity Retention after 100 Cycles (%) |
| None | 70.7 |
| 0.5 wt% MMDS | 94.1 |
Table 3: Cycling Coulombic Efficiency of Li/MCMB Half-Cells with 3 wt% MMDS [1]
| Cycle Number | Coulombic Efficiency (%) |
| 1 | 50.6 |
| 2 | 89.4 |
| 3 | 91.5 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving MMDS as an electrolyte additive.
Electrolyte Preparation
Objective: To prepare a propylene carbonate (PC)-based electrolyte containing MMDS.
Materials:
-
Battery-grade propylene carbonate (PC)
-
Battery-grade diethyl carbonate (DEC)
-
Lithium hexafluorophosphate (LiPF6)
-
Methylene Methanedisulfonate (MMDS, >99% purity)
-
Argon-filled glovebox with H2O and O2 levels < 0.1 ppm
Protocol:
-
Inside the argon-filled glovebox, prepare the baseline electrolyte by dissolving LiPF6 in a 1:1 weight ratio of PC and DEC to achieve a final concentration of 1.0 M.
-
To the baseline electrolyte, add the desired weight percentage of MMDS (e.g., 0.5 wt%, 1 wt%, 3 wt%, or 5 wt%).
-
Stir the solution overnight at room temperature to ensure complete dissolution and homogeneity of the MMDS additive.
Cell Assembly
Objective: To assemble coin cells for electrochemical testing.
Materials:
-
Graphite anode (e.g., Mesocarbon microbeads (MCMB) coated on Cu foil)
-
Cathode (e.g., LiMn2O4 or LiNi0.5Co0.2Mn0.3O2 coated on Al foil)
-
Lithium metal foil (for half-cells)
-
Separator (e.g., Celgard 2300)
-
Prepared electrolyte with and without MMDS
-
Coin cell components (CR2032)
-
Crimping machine
Protocol:
-
Dry the electrodes and separator in a vacuum oven at an appropriate temperature (e.g., 120°C for electrodes, 80°C for separator) for at least 12 hours before transferring them into the glovebox.
-
Assemble the coin cells in the argon-filled glovebox in the following order: negative cap, anode, separator, cathode (for full cells) or lithium metal (for half-cells), and positive cap.
-
Add a few drops of the prepared electrolyte to the separator to ensure it is thoroughly wetted.
-
Crimp the coin cells using a crimping machine to ensure proper sealing.
Formation Cycling
Objective: To form a stable SEI layer on the anode surface.
Protocol:
-
Let the assembled cells rest for at least 12 hours to ensure complete electrolyte wetting of the electrodes.
-
For Li/MCMB half-cells, perform the initial charge (lithiation) at a constant current of C/20 (based on the theoretical capacity of graphite) from the open-circuit voltage down to 0.005 V.
-
Subsequently, discharge (delithiation) the cells at the same C/20 rate to 1.5 V.
-
Cycle the cells for at least three formation cycles.
-
For full cells (e.g., MCMB/LiMn2O4), cycle the cells at a 0.2 C rate between 3.0 V and 4.2 V (or 4.4 V for high voltage testing).[1][3]
Electrochemical Characterization
3.4.1. Cyclic Voltammetry (CV)
Objective: To investigate the reduction and oxidation behavior of the electrolyte.
Protocol:
-
Use a three-electrode setup with a graphite working electrode, lithium metal counter and reference electrodes.
-
Scan the potential from the open-circuit voltage to 0.0 V vs. Li/Li+ and back to 3.0 V at a scan rate of 0.1 mV/s.
-
Perform at least three cycles to observe the formation and stabilization of the SEI layer.
3.4.2. Electrochemical Impedance Spectroscopy (EIS)
Objective: To analyze the impedance characteristics of the SEI layer.
Protocol:
-
Measure the impedance of the cells at a fully charged state (e.g., 0.005 V for half-cells).
-
Apply an AC voltage of 5 mV amplitude over a frequency range of 100 kHz to 0.01 Hz.
-
Fit the obtained Nyquist plots to an equivalent circuit model to determine the SEI resistance (R_sei) and charge transfer resistance (R_ct).
Visualizations
Signaling Pathway: MMDS Role in SEI and Cathode Protection
Caption: Role of MMDS at the anode and cathode interfaces.
Experimental Workflow
Caption: Workflow for evaluating MMDS as an SEI additive.
References
Application Notes and Protocols for the Safe Handling and Storage of 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide
Introduction
1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide, also commonly known by its synonym Methylene Methanedisulfonate (MMDS), is a crystalline solid used in various research and development applications, including as an electrolyte additive for high-performance lithium-ion batteries and as a stable, solid surrogate for sulfur dioxide (SO₂) in organic synthesis.[1][2] Its unique chemical structure, a six-membered ring containing two sulfonyl groups, imparts specific reactivity that requires careful handling and storage to ensure the safety of laboratory personnel and the integrity of the compound.[1] These application notes provide detailed protocols and safety information for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
Proper risk assessment is the first step before handling this compound. The compound is associated with multiple health hazards. It is classified as harmful if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[3][4][5] Some safety data sheets also indicate more severe hazards, including being fatal if inhaled, suspected of causing genetic defects, and potentially causing damage to organs through prolonged exposure.[6][7]
Table 1: GHS Hazard Summary for this compound
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][5][6] |
| Acute Toxicity, Inhalation | Category 1 / 4 | H330: Fatal if inhaled[6][7] / H332: Harmful if inhaled[4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[3][5] |
| Allergic Skin Reaction | - | H317: May cause an allergic skin reaction[6][7] |
| Germ Cell Mutagenicity | - | H341: Suspected of causing genetic defects[6][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][5] |
| Specific Target Organ Toxicity (Repeated Exposure) | - | H373: May cause damage to organs through prolonged or repeated exposure[6][7] |
| Hazardous to the Aquatic Environment | - | H412: Harmful to aquatic life with long lasting effects[6][7] |
Note: The GHS classification may vary slightly between suppliers. Users should always consult the specific Safety Data Sheet (SDS) for the product they are using.
Safe Storage Protocols
Proper storage is critical to maintain the stability of this compound and prevent hazardous situations. The compound should be stored locked up and segregated from incompatible materials.[3][8]
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Source |
| Temperature | Chilled storage; Refrigerated at 2-8°C (or 0-10°C). | [3][4][5][7][9] |
| Atmosphere | Store under an inert gas atmosphere (e.g., Nitrogen or Argon). | [5][9] |
| Container | Keep in a tightly closed container, such as a glass bottle. | [3][8][10] |
| Location | Store in a cool, dry, and well-ventilated place. | [6][7][8][10] |
| Incompatibilities | Strong oxidizing agents. Store away from foodstuffs. | [3][8] |
| Conditions to Avoid | Heat, sparks, open flames, and other ignition sources. The compound is heat-sensitive. | [3][7][10] |
Safe Handling Protocols
3.1 Engineering Controls
To minimize exposure, all handling of solid this compound and its solutions should be performed within a certified chemical fume hood.[5] The work area must be well-ventilated.[3][6] An eye wash station and a safety shower should be readily accessible.[3]
3.2 Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent skin, eye, and respiratory exposure.
Table 3: Required Personal Protective Equipment (PPE)
| Area | Required PPE | Specifications |
| Eye/Face | Safety Goggles & Face Shield | Tightly fitting safety goggles and an 8-inch minimum face shield are required.[5][10] |
| Hands | Chemical-Resistant Gloves | Handle with gloves inspected prior to use. Use proper glove removal technique.[5][10] |
| Body | Laboratory Coat / Protective Suit | A lab coat is mandatory. A complete suit protecting against chemicals may be required for large quantities.[5] |
| Respiratory | Respirator | Use only in a well-ventilated area or fume hood.[3] If dust is generated, wear a P95 (US) or P1 (EU) particle respirator.[5] For emergencies or poor ventilation, a self-contained breathing apparatus is necessary.[3] |
3.3 Experimental Protocol: Weighing and Preparing a Solution
This protocol outlines the standard procedure for safely weighing the solid compound and preparing a stock solution.
-
Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clean. Assemble all necessary glassware and equipment. Don all required PPE as listed in Table 3.
-
Weighing:
-
Tare a clean, dry weighing vessel on an analytical balance inside the fume hood.
-
Carefully transfer the required amount of this compound from its storage container to the weighing vessel using a clean spatula. Avoid creating dust.[5]
-
Securely close the primary storage container immediately after dispensing.
-
-
Dissolution:
-
Place a stir bar in the receiving flask intended for the final solution.
-
Carefully add the weighed solid to the receiving flask.
-
Slowly add the desired solvent to the flask under stirring.
-
-
Cleanup:
-
Wipe down the spatula and the balance area with a damp cloth to remove any residual particles.
-
Dispose of the cloth and any contaminated materials (e.g., weighing paper) in the designated solid chemical waste container.
-
-
Post-Handling:
Emergency Procedures
4.1 Spill Response
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
Protocol for a Small-Scale Spill (<5g):
-
Evacuate and Alert: Alert personnel in the immediate vicinity. Ensure the spill area is well-ventilated (fume hood sash should be kept low).[5][10]
-
PPE: Don appropriate PPE, including a respirator, gloves, and safety goggles.
-
Containment: Prevent further spread of the powder.
-
Cleanup: Carefully sweep up the solid material and place it into a sealed, labeled container for hazardous waste disposal.[3] Alternatively, use wet-brushing to avoid generating dust.[10] Do not allow the material to enter drains.[10]
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of all cleanup materials as hazardous waste according to institutional and local regulations.[3]
4.2 First Aid Measures
Table 4: First Aid Procedures
| Exposure Route | First Aid Action |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[3][10] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[8][10] Call a poison center or doctor.[3] |
| Skin Contact | Immediately remove all contaminated clothing.[3][10] Wash the affected area with plenty of soap and water.[3][5][10] If skin irritation or a rash occurs, get medical advice/attention.[3] |
| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes.[3][5] Remove contact lenses if present and easy to do so.[3] Continue rinsing and seek immediate medical attention.[3][5] |
| Ingestion | Do NOT induce vomiting.[10] Rinse the mouth with water.[3][5][10] Never give anything by mouth to an unconscious person.[5][10] Call a poison center or doctor immediately.[3] |
In all cases of exposure, show the Safety Data Sheet to the attending medical professional.[10]
Waste Disposal
All waste containing this compound, including unused product, contaminated materials, and spill cleanup debris, must be treated as hazardous waste.[3]
-
Collect waste in suitable, closed, and clearly labeled containers.[8][10]
-
Dispose of the material through a licensed professional waste disposal service.[5]
-
Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[3][8] Do not discharge into the environment.[10]
References
- 1. This compound | 99591-74-9 | Benchchem [benchchem.com]
- 2. leapchem.com [leapchem.com]
- 3. kishida.co.jp [kishida.co.jp]
- 4. This compound | 99591-74-9 [sigmaaldrich.com]
- 5. angenechemical.com [angenechemical.com]
- 6. This compound | 99591-74-9 | TCI AMERICA [tcichemicals.com]
- 7. This compound | 99591-74-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. heynovachem.com [heynovachem.com]
- 9. chembk.com [chembk.com]
- 10. fjcxtech.com [fjcxtech.com]
Application Notes and Protocols for High-Performance Electrolytes with Methylene Methanedisulfonate (MMDS)
For Researchers, Scientists, and Battery Development Professionals
Introduction
Methylene methanedisulfonate (MMDS) has emerged as a critical electrolyte additive for enhancing the performance and lifespan of lithium-ion batteries, particularly in high-voltage applications. Its primary function is to facilitate the formation of a stable and robust solid electrolyte interphase (SEI) on the anode and a protective film on the cathode. This protective layer effectively suppresses electrolyte decomposition, minimizes parasitic reactions, and prevents the dissolution of transition metal ions from the cathode, leading to significant improvements in battery performance.[1][2] MMDS is particularly beneficial for systems utilizing lithium manganese oxide (LMO), lithium cobalt oxide (LCO), and nickel manganese cobalt oxide (NMC) cathodes.[3][4][5][6]
These application notes provide detailed protocols for the formulation and evaluation of MMDS-containing electrolytes, along with a summary of expected performance enhancements.
Mechanism of Action
MMDS possesses a lower reduction potential compared to conventional carbonate solvents used in lithium-ion battery electrolytes.[2] This property allows it to be preferentially reduced on the anode surface during the initial charging cycles, forming a stable SEI layer. This SEI layer is crucial for passivating the electrode surface and preventing further electrolyte decomposition. Similarly, at the cathode, MMDS can be oxidized to form a protective film that mitigates electrolyte oxidation at high potentials.[2][3] The resulting interfacial layers are more compact, uniform, and stable, leading to reduced impedance and enhanced ionic conductivity.
Quantitative Data Presentation
The addition of MMDS to a standard electrolyte formulation leads to measurable improvements in key performance metrics. The following tables summarize the impact of MMDS on coulombic efficiency and capacity retention in various lithium-ion battery chemistries.
Table 1: Effect of MMDS on Initial Coulombic Efficiency (CE)
| Cathode | Anode | Base Electrolyte | MMDS Conc. (wt%) | 1st Cycle CE (%) | 2nd Cycle CE (%) | 3rd Cycle CE (%) | Reference |
| MCMB | Li | 1.0 M LiPF6 in PC/DEC (1:1) | 0 | - | - | - | [2] |
| MCMB | Li | 1.0 M LiPF6 in PC/DEC (1:1) | 1 | 45.2 | 87.1 | 89.3 | [2] |
| MCMB | Li | 1.0 M LiPF6 in PC/DEC (1:1) | 2 | 48.9 | 88.5 | 90.7 | [2] |
| MCMB | Li | 1.0 M LiPF6 in PC/DEC (1:1) | 3 | 50.6 | 89.4 | 91.5 | [2] |
Table 2: Effect of MMDS on Capacity Retention in High-Voltage Applications
| Cathode | Anode | Base Electrolyte | MMDS Conc. (wt%) | Voltage Range (V) | Cycle Number | Capacity Retention (%) | Reference |
| LiNi0.5Co0.2Mn0.3O2 | Graphite | 1 M LiPF6 in EC/EMC | 0 | 3.0-4.4 | 100 | 70.7 | [5] |
| LiNi0.5Co0.2Mn0.3O2 | Graphite | 1 M LiPF6 in EC/EMC | 0.5 | 3.0-4.4 | 100 | 94.1 | [5] |
| LiCoO2 | Graphite | Not Specified | 0 | 3.0-4.5 | 150 | 32.0 | [3] |
| LiCoO2 | Graphite | Not Specified | 0.5 | 3.0-4.5 | 150 | 69.6 | [3] |
| LiMn2O4 | Graphite | 1.0 M LiPF6 in EC/EMC/DMC (1:1:1) | 0 | Not Specified | 100 at 60°C | 52.7 | [5] |
| LiMn2O4 | Graphite | 1.0 M LiPF6 in EC/EMC/DMC (1:1:1) | 0.5 | Not Specified | 100 at 60°C | 79.2 | [5] |
Experimental Protocols
The following are detailed protocols for the electrochemical evaluation of MMDS-containing electrolytes.
Electrolyte Formulation
Objective: To prepare a baseline electrolyte and an MMDS-containing electrolyte for comparative analysis.
Materials:
-
Battery-grade carbonate solvents (e.g., ethylene carbonate (EC), diethyl carbonate (DEC), ethyl methyl carbonate (EMC), dimethyl carbonate (DMC))
-
Lithium hexafluorophosphate (LiPF6)
-
Methylene methanedisulfonate (MMDS)
-
Argon-filled glovebox with H2O and O2 levels < 0.1 ppm
-
Magnetic stirrer and stir bars
-
Precision balance
Procedure:
-
Inside the argon-filled glovebox, prepare the desired solvent mixture by weighing the appropriate amounts of each carbonate solvent (e.g., EC:DEC 1:1 by weight).
-
Slowly add LiPF6 to the solvent mixture while stirring until a final concentration of 1.0 M is achieved. Continue stirring until the salt is completely dissolved. This is the baseline electrolyte .
-
To prepare the MMDS-containing electrolyte, weigh the required amount of MMDS to achieve the desired weight percentage (e.g., 0.5 wt%, 1 wt%, 2 wt%) and add it to a known volume of the baseline electrolyte.
-
Stir the mixture until the MMDS is fully dissolved.
Coin Cell Assembly
Objective: To assemble coin cells (e.g., CR2032) for electrochemical testing.
Materials:
-
Cathode and anode discs (e.g., NMC, LCO, graphite)
-
Celgard separator
-
Coin cell components (casings, spacers, springs)
-
Caliper
-
Crimping machine
-
Pipette
-
Baseline and MMDS-containing electrolytes
Procedure:
-
Transfer all materials into the argon-filled glovebox.
-
Place the cathode in the center of the bottom casing.
-
Add a few drops of the electrolyte to wet the cathode surface.
-
Place a separator on top of the cathode.
-
Add a few more drops of electrolyte to wet the separator.
-
Place the anode on top of the separator.
-
Add a spacer and a spring.
-
Carefully place the top casing.
-
Crimp the coin cell using a crimping machine to ensure a proper seal.
-
Repeat the process for both the baseline and MMDS-containing electrolytes.
Cyclic Voltammetry (CV)
Objective: To investigate the electrochemical reduction and oxidation behavior of the electrolytes.
Apparatus:
-
Potentiostat/Galvanostat
-
Assembled coin cells
Procedure:
-
Connect the coin cell to the potentiostat.
-
Set the potential window to a range that covers the expected reduction and oxidation potentials (e.g., 0.01 V to 3.0 V vs. Li/Li+ for anode studies).
-
Set the scan rate (e.g., 0.1 mV/s).
-
Run the CV for a specified number of cycles (e.g., 3-5 cycles).
-
Analyze the resulting voltammograms for reduction and oxidation peaks, which indicate the electrochemical reactions of the electrolyte components. A reduction peak at a higher potential for the MMDS-containing electrolyte compared to the baseline indicates its preferential reduction.
Electrochemical Impedance Spectroscopy (EIS)
Objective: To characterize the impedance of the SEI layer and the charge transfer resistance.
Apparatus:
-
Potentiostat/Galvanostat with EIS capability
-
Assembled coin cells
Procedure:
-
Connect the coin cell to the potentiostat.
-
Allow the cell to rest at open circuit voltage (OCV) until stable.
-
Set the frequency range (e.g., 100 kHz to 0.01 Hz).
-
Set the AC amplitude (e.g., 10 mV).
-
Perform the EIS measurement.
-
The resulting Nyquist plot can be fitted to an equivalent circuit model to determine the SEI resistance (R_sei) and the charge transfer resistance (R_ct). A lower R_sei and R_ct for the MMDS-containing electrolyte indicates a more favorable SEI layer.
Galvanostatic Charge-Discharge Cycling
Objective: To evaluate the long-term cycling performance, including capacity retention and coulombic efficiency.
Apparatus:
-
Battery cycler
-
Temperature-controlled chamber
Procedure:
-
Place the assembled coin cells in a temperature-controlled chamber (e.g., 25°C or an elevated temperature for accelerated aging studies).
-
Connect the cells to the battery cycler.
-
Formation Cycles: For the first few cycles (e.g., 1-3 cycles), use a low C-rate (e.g., C/20 or C/10) to allow for the formation of a stable SEI layer.
-
Cycling Protocol:
-
Set the charge and discharge C-rates (e.g., C/3, 1C).
-
Set the upper and lower cutoff voltages (e.g., 3.0 V to 4.4 V for high-voltage NMC).
-
Cycle the cells for a specified number of cycles (e.g., 100, 200, or more).
-
-
Data Analysis:
-
Calculate the coulombic efficiency for each cycle: (Discharge Capacity / Charge Capacity) * 100%.
-
Calculate the capacity retention as a percentage of the initial discharge capacity.
-
Conclusion
The use of methylene methanedisulfonate as an electrolyte additive offers a promising strategy for improving the performance and longevity of high-voltage lithium-ion batteries. By forming a stable and protective solid electrolyte interphase, MMDS effectively mitigates electrolyte decomposition and enhances the overall electrochemical stability of the cell. The protocols outlined in these application notes provide a comprehensive framework for researchers and scientists to formulate, test, and characterize MMDS-containing electrolytes, thereby accelerating the development of next-generation energy storage solutions.
References
Application Notes and Protocols: Monomethyl Dithiocarbamate Salt (MMDS) in Pharmaceutical and Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of monomethyl dithiocarbamate salt (MMDS), and the broader class of dithiocarbamates, in the synthesis of agrochemicals and pharmaceuticals. This document includes experimental protocols, quantitative data, and reaction mechanisms to facilitate research and development in these fields.
Application in Agrochemical Synthesis: Synthesis of Metam Sodium
Monomethyl dithiocarbamate, in the form of its sodium salt (metam sodium), is a widely used soil fumigant with fungicidal, herbicidal, and nematicidal properties.[1][2] Its synthesis is a key application of MMDS in the agrochemical industry.
General Reaction Scheme
The synthesis of metam sodium involves the reaction of methylamine with carbon disulfide in the presence of sodium hydroxide.[2]
Reaction: CH₃NH₂ + CS₂ + NaOH → CH₃NHCS₂Na + H₂O
Quantitative Data for Metam Sodium Synthesis
The following table summarizes the quantitative data from a patented synthesis process for metam sodium.[3]
| Parameter | Value | Reference |
| Reactants | ||
| Methylamine solution (40%) | 1.2 parts by weight | [3] |
| Carbon disulfide | 1.0 part by weight | [3] |
| Sodium hydroxide solution (30%) | 2.0 parts by weight | [3] |
| Reaction Conditions | ||
| Initial reaction temperature | 30 °C | [3] |
| Initial reaction time | 2 hours | [3] |
| Neutralization temperature | 35 °C | [3] |
| Neutralization time | 2 hours | [3] |
| Final pH | 6 | [3] |
| Product Yield and Purity | ||
| Product Content | 96.2% | [3] |
| Yield | 96.9% | [3] |
Experimental Protocol: Synthesis of Metam Sodium
This protocol is based on the process described in patent CN102267931A.[3]
Materials:
-
Methylamine solution (40% in water)
-
Carbon disulfide
-
Sodium hydroxide solution (30% in water)
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
-
Initial Reaction: In a reaction vessel, combine 1.2 parts by weight of a 40% methylamine solution and 1.0 part by weight of carbon disulfide.
-
Maintain the reaction temperature at 30°C and stir for 2 hours. The reaction is exothermic, so cooling may be necessary to control the temperature.
-
Neutralization: After the initial reaction, slowly add 2.0 parts by weight of a 30% sodium hydroxide solution to the reaction mixture.
-
Maintain the temperature at 35°C and continue stirring for 2 hours, ensuring the final pH of the solution is approximately 6.
-
Isolation and Drying: Cool the reaction mixture to induce crystallization.
-
Filter the resulting precipitate.
-
Dry the collected solid under vacuum to obtain the final product, metam sodium.
Reaction Mechanism
The synthesis of metam sodium proceeds through a nucleophilic addition of methylamine to carbon disulfide.
Caption: Synthesis of Metam Sodium.
Application in Pharmaceutical Synthesis: Synthesis of Dithiocarbamate-Containing Piperazine Derivatives
Dithiocarbamates are versatile synthons for the creation of various heterocyclic compounds with potential biological activity. This section details a representative synthesis of dithiocarbamate-containing piperazine derivatives, which have shown promising antibacterial and antifungal properties.[4] While this protocol does not start with a pre-formed MMDS, it illustrates the formation of the core dithiocarbamate structure, which is central to MMDS chemistry.
General Reaction Scheme
This is a one-pot, three-component reaction involving a secondary amine, carbon disulfide, and a quaternized 1,4-diazabicyclo[2.2.2]octane (DABCO) salt as an alkylating agent.[4]
Reaction: Secondary Amine + CS₂ + DABCO salt → Dithiocarbamate-containing piperazine
Quantitative Data for Synthesis of a Dithiocarbamate-Piperazine Derivative
The following table provides quantitative data for the synthesis of a specific derivative, 2-(4-benzylpiperazin-1-yl) ethyldimethyl-4-carbodithioate (4k), as reported in the literature.[4]
| Parameter | Value | Reference |
| Reactants | ||
| N-benzylpiperazine | 1 mmol | [4] |
| Carbon disulfide | 1.5 mmol | [4] |
| DABCO salt | 1 mmol | [4] |
| K₂CO₃ | 1 mmol | [4] |
| Reaction Conditions | ||
| Solvent | Acetonitrile (5 mL) | [4] |
| Temperature | 90 °C | [4] |
| Time | 16 hours | [4] |
| Product Yield | ||
| Isolated Yield | 78% | [4] |
Experimental Protocol: Synthesis of 2-(4-benzylpiperazin-1-yl) ethyldimethyl-4-carbodithioate (4k)
This protocol is adapted from the work of Halimehjani et al.[4]
Materials:
-
N-benzylpiperazine
-
Carbon disulfide
-
Quaternized DABCO salt (e.g., N-ethyl-N'-(2-bromoethyl)DABCO dibromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Reaction vial
-
Stirring plate with heating
Procedure:
-
To a reaction vial, add N-benzylpiperazine (1 mmol), the quaternized DABCO salt (1 mmol), and potassium carbonate (1 mmol).
-
Add acetonitrile (5 mL) to the vial.
-
While stirring, add carbon disulfide (1.5 mmol) to the mixture.
-
Seal the vial and heat the reaction mixture to 90°C.
-
Continue stirring at 90°C for 16 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product can be isolated and purified using standard techniques such as column chromatography.
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of dithiocarbamate-containing piperazines.
Caption: One-pot synthesis workflow.
References
- 1. cdpr.ca.gov [cdpr.ca.gov]
- 2. Design and Preparation of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102267931A - Metham production process - Google Patents [patents.google.com]
- 4. Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing MMDS Concentration in Non-Aqueous Electrolytes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of methyl methanedisulfonate (MMDS) in non-aqueous electrolytes for lithium-ion batteries.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of MMDS in non-aqueous electrolytes?
A1: Methylene Methanedisulfonate (MMDS) is primarily used as an electrolyte additive to enhance the performance and lifespan of lithium-ion batteries. Its main function is to participate in the formation of a stable and uniform Solid Electrolyte Interphase (SEI) on the anode surface. This protective layer prevents the decomposition of the electrolyte, particularly in propylene carbonate (PC)-based systems, and suppresses the exfoliation of graphite anodes.[1][2] Additionally, MMDS can help to suppress the degradation of cathode materials, such as lithium manganate, by mitigating the dissolution of metal ions.[3][4]
Q2: What are the observable benefits of using an optimal concentration of MMDS?
A2: At an optimized concentration, MMDS can lead to several improvements in battery performance, including:
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Improved Cycling Performance: Enhanced capacity retention over repeated charge-discharge cycles.[5][6]
-
Reduced Impedance: Lower internal resistance of the battery, leading to better power delivery.[3][7]
-
Decreased Gas Generation: Less gas is produced during the initial formation cycles.[7]
-
Enhanced Thermal Stability: Improved safety and reliability, especially at elevated temperatures.[8][9]
Q3: What is a typical concentration range for MMDS in non-aqueous electrolytes?
A3: The optimal concentration of MMDS can vary depending on the specific battery chemistry (anode, cathode, and base electrolyte composition). However, published research indicates effective concentrations typically range from 0.5 wt% to 3 wt% .[1][5]
Q4: Can MMDS be used with different cathode chemistries?
A4: Yes, MMDS has shown effectiveness with various cathode materials. It is particularly beneficial for systems using lithium manganate (LMO) cathodes by reducing manganese dissolution.[3][4] It has also been shown to improve the cycling performance of LiNi0.5Co0.2Mn0.3O2 (NMC532)/graphite cells, especially at higher cutoff voltages (e.g., 4.4 V).[5][10]
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of MMDS concentration in your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid Capacity Fading | 1. Insufficient MMDS Concentration: An inadequate amount of MMDS may lead to the formation of an unstable or incomplete SEI layer, failing to protect the anode from electrolyte decomposition.[1] 2. Inappropriate Formation Cycling: The initial cycles are crucial for forming a stable SEI. A fast formation rate may not allow for the proper decomposition of MMDS and the establishment of a robust protective layer. | 1. Increase MMDS Concentration: Systematically increase the MMDS concentration in increments (e.g., 0.5 wt%, 1.0 wt%, 2.0 wt%) and evaluate the cycling performance. 2. Optimize Formation Protocol: Employ a slower C-rate (e.g., C/20 or C/10) for the initial formation cycles. Consider adding a constant voltage (CV) step at the end of the first charge to help stabilize the SEI. |
| High Initial Irreversible Capacity Loss | Excessive MMDS Decomposition: While necessary for SEI formation, the decomposition of MMDS consumes lithium ions, contributing to irreversible capacity loss. A very high concentration of MMDS can exacerbate this issue. | 1. Reduce MMDS Concentration: If the initial capacity loss is significantly high, try reducing the MMDS concentration. There is a trade-off between forming a stable SEI and minimizing initial capacity loss. 2. Analyze SEI Composition: If possible, use surface analysis techniques (e.g., XPS, FTIR) to investigate the composition of the SEI. This can help determine if excessive decomposition products from MMDS are present. |
| Increased Cell Impedance | 1. Non-Optimal MMDS Concentration: Both too low and too high concentrations of MMDS can lead to increased impedance. Insufficient MMDS results in a poor SEI, while an excessively high concentration might lead to a thick, resistive SEI layer. 2. Poor Electrolyte Wetting: High additive concentrations can sometimes alter the physical properties of the electrolyte, such as viscosity, leading to poor wetting of the electrodes and separator. | 1. Systematic Concentration Study: Perform an optimization study with a range of MMDS concentrations to identify the concentration that yields the lowest impedance. 2. Perform Electrochemical Impedance Spectroscopy (EIS): Use EIS to deconvolve the different contributions to the total impedance (e.g., SEI resistance, charge transfer resistance). This will help pinpoint the source of the increased impedance. 3. Check Electrode Wetting: Visually inspect the cell components after disassembly to ensure proper electrolyte wetting. |
| Inconsistent Cycling Performance | 1. Inhomogeneous MMDS Distribution: Improper mixing of the electrolyte can lead to localized variations in MMDS concentration, resulting in inconsistent SEI formation and variable performance. 2. Electrolyte Contamination: The presence of impurities, especially water, can interfere with the intended function of MMDS and lead to undesirable side reactions. | 1. Ensure Proper Mixing: Thoroughly mix the electrolyte after adding MMDS. Using a magnetic stirrer or vortex mixer is recommended. 2. Maintain a Dry Environment: Prepare the electrolyte and assemble the cells in a glovebox with low moisture and oxygen levels to prevent contamination. |
Data Presentation
Impact of MMDS Concentration on First Cycle Performance of Li/MCMB Half-Cells in PC-based Electrolyte
| MMDS Conc. (wt%) | First Discharge Capacity (mAh/g) | First Charge Capacity (mAh/g) | Coulombic Efficiency (%) |
| 0 | 25.4 | 10.1 | 39.8 |
| 1 | 289.2 | 130.5 | 45.1 |
| 2 | 315.6 | 149.3 | 47.3 |
| 3 | 340.1 | 172.1 | 50.6 |
Data synthesized from a study on MMDS as an SEI forming additive in propylene carbonate (PC) based electrolyte.[2]
Effect of MMDS Concentration on Gas Generation in NMC/Graphite Pouch Cells
| MMDS Conc. (%) | Gas Volume (mL) during Formation |
| 0 (Control) | ~0.12 |
| 0.3 | ~0.06 |
| 1.0 | ~0.05 |
| 1.5 | ~0.04 |
| 2.0 | ~0.04 |
Data synthesized from a study on MMDS as an additive for Li-Ion cells.[7]
Experimental Protocols
Cyclic Voltammetry (CV) for SEI Formation Analysis
Objective: To investigate the electrochemical reduction of MMDS and the formation of the SEI layer on the anode.
Methodology:
-
Cell Assembly: Assemble a three-electrode half-cell (e.g., coin cell) in an argon-filled glovebox.
-
Working Electrode: Graphite or other anode material of interest.
-
Reference Electrode: Lithium metal.
-
Counter Electrode: Lithium metal.
-
Electrolyte: The non-aqueous electrolyte with the desired concentration of MMDS.
-
-
Instrumentation: Connect the cell to a potentiostat.
-
Experimental Parameters:
-
Potential Range: Scan from the open-circuit voltage (OCV) down to a low potential (e.g., 0.01 V vs. Li/Li+) and back to a higher potential (e.g., 2.0 V vs. Li/Li+).
-
Scan Rate: A slow scan rate (e.g., 0.1 mV/s) is recommended to resolve the reduction peaks associated with SEI formation.
-
Cycles: Perform 1-3 initial cycles to observe the evolution of the SEI.
-
-
Data Analysis:
-
Identify the reduction peaks in the first cathodic scan. The potential of these peaks indicates the voltage at which electrolyte components, including MMDS, are reduced.
-
Compare the CV profiles of electrolytes with and without MMDS to isolate the contribution of the additive to the SEI formation.
-
Observe the changes in the CV curves over subsequent cycles. A stable SEI should result in diminished reduction currents in the following cycles.
-
Electrochemical Impedance Spectroscopy (EIS)
Objective: To evaluate the effect of MMDS concentration on the interfacial and charge-transfer resistances of the battery.
Methodology:
-
Cell Preparation: Use a two-electrode cell (e.g., coin cell) that has undergone the desired number of formation cycles.
-
State of Charge (SOC): Bring the cell to a specific SOC (e.g., 100% or 50%) and allow it to rest for a few hours to reach equilibrium.
-
Instrumentation: Connect the cell to a potentiostat with an EIS module.
-
Experimental Parameters:
-
Frequency Range: Typically from 100 kHz to 10 mHz.
-
AC Amplitude: A small amplitude perturbation (e.g., 5-10 mV) to ensure a linear response.
-
DC Potential: The open-circuit voltage of the cell at the chosen SOC.
-
-
Data Analysis:
-
Plot the data as a Nyquist plot (Z' vs. -Z'').
-
Fit the impedance spectra to an appropriate equivalent circuit model to quantify the different resistance components, such as the SEI resistance (R_sei) and the charge-transfer resistance (R_ct).
-
Compare the R_sei and R_ct values for cells with different MMDS concentrations.
-
Charge-Discharge Cycle Testing
Objective: To assess the impact of MMDS concentration on the cycling performance, including capacity retention and coulombic efficiency.
Methodology:
-
Cell Assembly: Assemble full cells (e.g., graphite || cathode) with electrolytes containing various MMDS concentrations.
-
Formation Cycling: Perform 2-3 initial formation cycles at a low C-rate (e.g., C/10 or C/20) to form a stable SEI.
-
Cycling Protocol:
-
C-rate: Cycle the cells at a desired rate (e.g., C/2, 1C).
-
Voltage Window: Define the upper and lower cutoff voltages appropriate for the cathode material.
-
Number of Cycles: Continue cycling for a predetermined number of cycles (e.g., 100, 500) or until the capacity drops to a certain percentage of the initial capacity (e.g., 80%).
-
-
Data Analysis:
-
Plot the discharge capacity and coulombic efficiency as a function of the cycle number.
-
Calculate the capacity retention at specific cycle numbers for each MMDS concentration.
-
Compare the long-term cycling stability of cells with different additive concentrations to determine the optimal level.
-
Visualizations
Caption: Experimental workflow for optimizing MMDS concentration.
Caption: Troubleshooting logic for MMDS optimization.
References
- 1. eszoneo.com [eszoneo.com]
- 2. electrochemsci.org [electrochemsci.org]
- 3. ossila.com [ossila.com]
- 4. nbinno.com [nbinno.com]
- 5. dlnenergy.com [dlnenergy.com]
- 6. large-battery.com [large-battery.com]
- 7. researchgate.net [researchgate.net]
- 8. Battery Life Cycle Testing:Methods,Factors & Equipment Guide [sinexcel-re.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
Thermal decomposition mechanism of 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide (also known as Methylene Methanedisulfonate or MMDS). The following sections offer troubleshooting guidance and frequently asked questions regarding its thermal decomposition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (MMDS) is a cyclic sulfonate ester.[1] It is a white crystalline solid with the chemical formula C₂H₄O₆S₂.[2] Its primary application is as an electrolyte additive in lithium-ion batteries, where it helps to form a stable solid electrolyte interphase (SEI) on the electrode surfaces, thereby improving battery performance and longevity.[2][3] It is also used in materials science and as a raw material in the synthesis of some pharmaceutical intermediates.
Q2: What is the expected thermal stability of MMDS?
While extensive data on the purely thermal decomposition of MMDS is limited, its melting point is reported to be in the range of 147-153 °C. Thermal decomposition is expected to occur at temperatures above its melting point. Studies on related sulfone compounds show decomposition onsets typically above 200°C, and for some, above 350°C. The thermal stability of MMDS is a key factor in its application, particularly in the context of lithium-ion battery safety.
Q3: What is the proposed thermal decomposition mechanism of MMDS?
Direct experimental studies detailing the thermal decomposition mechanism of MMDS are not widely available in the current literature. However, based on the principles of organic sulfur chemistry, a plausible decomposition pathway can be proposed. The decomposition is likely initiated by the cleavage of the bonds within the six-membered ring. The C-O and S-O bonds are susceptible to homolytic cleavage at elevated temperatures. A probable mechanism involves the initial fragmentation of the ring structure to release stable gaseous products such as sulfur dioxide (SO₂) and formaldehyde (CH₂O).
A simplified, proposed decomposition pathway is as follows:
-
Initiation: Thermal energy induces the homolytic cleavage of a C-O or S-O bond, forming a diradical intermediate.
-
Propagation: This unstable intermediate rapidly fragments.
-
Termination: The fragmentation leads to the formation of stable, low-molecular-weight products. The primary decomposition products are likely to be sulfur dioxide and formaldehyde.
Troubleshooting Guides for Experimental Analysis
This section provides troubleshooting for common issues that may be encountered during the thermal analysis of this compound.
Thermogravimetric Analysis (TGA)
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Irreproducible onset of decomposition temperature. | 1. Inconsistent sample mass. 2. Variation in heating rate. 3. Inhomogeneous sample packing. 4. Sample contamination. | 1. Use a consistent sample mass (e.g., 5-10 mg) for all experiments. 2. Ensure the heating rate is the same for all runs. 3. Ensure the sample is finely ground and evenly distributed in the TGA pan. 4. Use pure, dry MMDS and clean TGA pans for each experiment. |
| Unexpected mass gain at lower temperatures. | 1. Reaction with impurities in the purge gas. 2. The sample is hygroscopic and absorbing moisture. | 1. Use high-purity, inert purge gas (e.g., nitrogen or argon). 2. Dry the sample under vacuum before analysis and handle it in a dry atmosphere (e.g., a glovebox). |
| Complex, multi-step decomposition curve. | The decomposition occurs through multiple, overlapping steps, which is characteristic of complex organic molecules. | 1. Use a slower heating rate to improve the resolution of the decomposition steps. 2. Employ hyphenated techniques like TGA-MS or TGA-FTIR to identify the gaseous products evolved at each step. |
| Corrosion or damage to the TGA instrument. | The decomposition products, particularly sulfur oxides, can be corrosive. | 1. Ensure adequate ventilation and exhaust for the TGA instrument. 2. After analysis, clean the instrument according to the manufacturer's recommendations. 3. Consider using ceramic sample pans, which are more resistant to corrosive gases. |
Differential Scanning Calorimetry (DSC)
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad or distorted melting endotherm. | 1. Sample impurity. 2. Large sample size. 3. Poor thermal contact between the sample and the DSC pan. | 1. Ensure the purity of the MMDS sample. 2. Use a smaller sample size (1-5 mg). 3. Ensure the sample is pressed firmly and evenly at the bottom of the pan. |
| Overlapping melting and decomposition peaks. | The decomposition of MMDS may begin at or near its melting point. | 1. Use a faster heating rate to better separate the melting and decomposition events. 2. Use a hermetically sealed DSC pan to contain any initial decomposition products and prevent their immediate volatilization, which can sharpen the decomposition peak. |
| Baseline drift or noise. | 1. Improperly sealed DSC pan. 2. Instrument not properly calibrated. 3. Contamination in the DSC cell. | 1. Ensure the DSC pan is properly sealed. 2. Calibrate the DSC instrument for temperature and enthalpy using appropriate standards. 3. Clean the DSC cell according to the manufacturer's instructions. |
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of pyrolysis products. | 1. Inappropriate GC column. 2. Incorrect GC temperature program. | 1. Use a GC column suitable for separating small, polar molecules (e.g., a PLOT column or a polar capillary column). 2. Optimize the GC temperature program, starting at a low temperature to resolve volatile products like formaldehyde and SO₂. |
| No peaks detected or very low signal intensity. | 1. Pyrolysis temperature is too low. 2. The sample size is too small. | 1. Increase the pyrolysis temperature in increments to ensure complete decomposition. 2. Increase the sample size, ensuring it is within the recommended range for the pyrolysis unit. |
| Complex and difficult-to-interpret mass spectra. | The pyrolysis of MMDS can lead to a wide range of fragmentation products. | 1. Use a high-resolution mass spectrometer for more accurate mass assignments. 2. Compare the obtained mass spectra with spectral libraries (e.g., NIST) to aid in compound identification. 3. Focus on the characteristic isotopic patterns of sulfur-containing fragments to aid in their identification. |
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 99591-74-9 |
| Molecular Formula | C₂H₄O₆S₂ |
| Molecular Weight | 188.18 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 147-153 °C |
| Boiling Point | 624.2 ± 48.0 °C (Predicted) |
| Density | 1.850 g/cm³ |
Experimental Protocols
Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground MMDS into a clean alumina or platinum TGA crucible.
-
Experimental Conditions:
-
Place the crucible in the TGA furnace.
-
Purge the system with an inert gas (e.g., high-purity nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the sample mass as a function of temperature. Determine the onset of decomposition from the resulting TGA curve.
Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 1-5 mg of MMDS into a clean aluminum DSC pan. Hermetically seal the pan. Prepare an empty, sealed aluminum pan as a reference.
-
Experimental Conditions:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 30 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the expected decomposition range (e.g., 400 °C).
-
-
Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (peak of the endotherm) and any exothermic decomposition events.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Sample Preparation: Place a small amount of MMDS (e.g., 0.1-0.5 mg) into a pyrolysis sample cup.
-
Pyrolysis Conditions:
-
Set the pyrolysis temperature to a point above the decomposition temperature determined by TGA (e.g., 500 °C).
-
Rapidly heat the sample in the pyrolyzer, which is directly coupled to the GC injector.
-
-
GC-MS Conditions:
-
GC Column: Use a column suitable for separating small polar and nonpolar compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
GC Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate the pyrolysis products.
-
MS Conditions: Use electron ionization (EI) at 70 eV and scan a mass range of m/z 10-300.
-
-
Data Analysis: Identify the separated pyrolysis products by comparing their mass spectra with a reference library (e.g., NIST).
Visualizations
Caption: Proposed thermal decomposition pathway for MMDS.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Caption: Logical workflow for Pyrolysis-GC-MS analysis.
References
Technical Support Center: Troubleshooting MMDS in Battery Electrolytes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing methyl methanedisulfonate (MMDS) as an electrolyte additive in battery experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of MMDS as an electrolyte additive?
Methyl methanedisulfonate (MMDS) is primarily used as a high-performance electrolyte additive to enhance the performance and lifespan of lithium-ion batteries.[1] Its key function is to participate in the formation of a stable and dense solid electrolyte interphase (SEI) on the surface of both the anode and cathode.[1][2][3][4] This protective SEI layer helps to suppress the decomposition of the electrolyte, particularly at high voltages, and reduces parasitic reactions between the electrolyte and the electrodes.[5][6] MMDS is particularly effective in improving the cycling performance and thermal stability of batteries with high-voltage cathodes like LiNi₀.₅Mn₁.₅O₄ and lithium manganate (LMO).[1][5]
Q2: What are the expected benefits of adding MMDS to my electrolyte?
The addition of MMDS to a battery's electrolyte is expected to yield several benefits, including:
-
Improved Cycling Performance: By forming a stable SEI, MMDS helps to reduce capacity fade during repeated charge-discharge cycles.[2][5]
-
Enhanced Thermal Stability: MMDS contributes to better battery performance and safety at elevated temperatures.[3][5]
-
Reduced Impedance Growth: It helps to maintain lower internal resistance over the battery's life by preventing the degradation of electrode surfaces.[2][5]
-
Suppressed Manganese Dissolution: In batteries with manganese-containing cathodes (like LMO and NMC), MMDS can mitigate the dissolution of manganese ions, which is a common cause of capacity degradation.[1][2][5]
-
Reduced Gas Evolution: MMDS can lead to less gas generation during the initial formation cycles of the battery.[6]
Q3: Are there any known side reactions or detrimental effects of using MMDS?
While MMDS is generally beneficial, its use can sometimes lead to unexpected issues if not optimized correctly. Potential side reactions and detrimental effects can include:
-
Suboptimal SEI Formation: The concentration of MMDS is critical. An inappropriate concentration might lead to an SEI layer that is too thick, increasing impedance, or not sufficiently stable, failing to protect the electrodes effectively.
-
Electrolyte Imbalance: The decomposition of MMDS, even if beneficial for SEI formation, alters the overall composition of the electrolyte, which could have unforeseen consequences on long-term performance.
-
Interactions with Other Additives: The performance of MMDS can be influenced by the presence of other electrolyte additives. Synergistic or antagonistic effects with other components should be considered.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving MMDS.
Problem 1: Rapid Capacity Fading After an Initial Improvement
-
Symptoms: The battery initially shows good capacity and cycling stability, but then experiences a sudden and rapid decline in capacity.
-
Possible Cause: This could be due to the formation of an unstable or evolving SEI layer. While MMDS is known to form a protective film, its long-term stability might be compromised under specific cycling conditions (e.g., very high voltages or extreme temperatures). The initial SEI may break down, leading to continuous electrolyte consumption and capacity loss.[2]
-
Troubleshooting Steps:
-
Optimize MMDS Concentration: Vary the weight percentage of MMDS in the electrolyte to find the optimal concentration for your specific cell chemistry.
-
Electrochemical Impedance Spectroscopy (EIS): Conduct EIS at different cycle numbers to monitor the growth of interfacial resistance. A significant increase in resistance often correlates with SEI degradation.
-
Post-mortem Analysis: Analyze the surface of the electrodes (anode and cathode) after cycling using techniques like X-ray photoelectron spectroscopy (XPS) and scanning electron microscopy (SEM) to characterize the morphology and composition of the SEI.
-
Problem 2: Higher Than Expected Internal Resistance (Impedance)
-
Symptoms: The battery exhibits high internal resistance from the beginning of cycling or a rapid increase in impedance during cycling.
-
Possible Cause: An excessively thick or resistive SEI layer formed by the decomposition of a high concentration of MMDS can lead to increased ionic and electronic resistance.
-
Troubleshooting Steps:
-
Reduce MMDS Concentration: Systematically decrease the amount of MMDS in the electrolyte.
-
Formation Protocol: Modify the formation cycling protocol (e.g., lower C-rates, different voltage windows) to influence the initial SEI formation.
-
EIS Analysis: Use EIS to separate the contributions of different resistance components (SEI, charge transfer) and understand the primary source of the increased impedance.
-
Problem 3: Evidence of Gas Evolution (Cell Swelling)
-
Symptoms: The battery, particularly pouch cells, shows signs of swelling, indicating gas generation.
-
Possible Cause: Although MMDS is reported to reduce gas evolution during formation, side reactions at high voltages or elevated temperatures can still lead to the decomposition of electrolyte components, including the solvent or the MMDS itself, producing gaseous byproducts.[6] The specific gases can include CO, CO₂, and others depending on the electrolyte composition.[7]
-
Troubleshooting Steps:
-
Gas Chromatography (GC): Analyze the gaseous products within the cell to identify their composition. This can provide insights into the specific decomposition reactions occurring.
-
Differential Electrochemical Mass Spectrometry (DEMS): This in-situ technique can be used to monitor gas evolution during electrochemical cycling and correlate it with specific voltage ranges.[8]
-
Optimize Operating Conditions: Re-evaluate the upper cutoff voltage and operating temperature to stay within the stable electrochemical window of the MMDS-containing electrolyte.
-
Quantitative Data Summary
| Parameter | Condition | Without MMDS | With MMDS (0.5 wt%) | With MMDS (1 wt%) | Reference |
| Capacity Retention | LiNi₀.₅Co₀.₂Mn₀.₃O₂/Graphite, 100 cycles at 3.0-4.4V | 70.7% | 94.1% | - | [5] |
| Capacity Retention | LiMn₂O₄/Graphite, 100 cycles at 60°C | 52.7% | 79.2% | - | [5] |
| Discharge Capacity Retention | Storage at 85°C for 24h | 71.8% | 82.5% | - | [5] |
| Gas Volume during Formation | NMC/Graphite Pouch Cells | Higher | Lower | Lower | [6] |
Experimental Protocols
1. Electrochemical Impedance Spectroscopy (EIS) for SEI Characterization
-
Objective: To investigate the interfacial resistance of the electrodes and monitor the evolution of the SEI layer.
-
Methodology:
-
Assemble the coin cell or pouch cell in an argon-filled glovebox.
-
Connect the cell to a potentiostat with an EIS module.
-
Allow the cell to rest at open circuit voltage (OCV) for a few hours to stabilize.
-
Apply a small AC voltage perturbation (typically 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Perform EIS measurements at desired cycle intervals (e.g., after formation, after 10, 50, and 100 cycles).
-
The resulting Nyquist plots can be fitted with an equivalent circuit model to extract values for the SEI resistance (R_sei) and charge transfer resistance (R_ct). An increase in the diameter of the semicircle in the high-to-medium frequency region typically corresponds to an increase in R_sei and R_ct.
-
2. X-ray Photoelectron Spectroscopy (XPS) for SEI Composition Analysis
-
Objective: To determine the chemical composition of the SEI layer on the electrode surfaces.
-
Methodology:
-
Cycle the battery for the desired number of cycles.
-
Disassemble the cell in an inert atmosphere (e.g., an argon-filled glovebox).
-
Gently rinse the electrode of interest with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte.
-
Dry the electrode under vacuum.
-
Mount the electrode on the sample holder and transfer it to the XPS chamber, avoiding exposure to air.
-
Acquire high-resolution spectra for key elements expected in the SEI, such as C 1s, O 1s, F 1s, P 2p, and S 2p (due to MMDS).
-
Analyze the peak positions and shapes to identify the chemical species present in the SEI layer.
-
Visualizations
Caption: Potential reaction pathways of MMDS in a battery electrolyte.
Caption: A logical workflow for troubleshooting common MMDS-related issues.
References
- 1. meisenbaochem.com [meisenbaochem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. electrochemsci.org [electrochemsci.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 8. Chemical Reaction Networks Explain Gas Evolution Mechanisms in Mg-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methylene Methanedisulfonate (MMDS) in Carbonate-Based Electrolytes
This technical support guide is designed for researchers and scientists utilizing Methylene Methanedisulfonate (MMDS) as an electrolyte additive. It provides answers to frequently asked questions, troubleshooting guidance for common experimental issues, and standardized protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is MMDS and what is its primary function in a carbonate-based electrolyte?
A: Methylene Methanedisulfonate (MMDS) is an electrolyte additive used to enhance the performance and lifespan of lithium-ion batteries. Its primary function is to stabilize the electrode-electrolyte interface. It achieves this by being preferentially oxidized or reduced on the electrode surfaces to form a stable and uniform Solid Electrolyte Interphase (SEI) on the anode and a protective cathode-electrolyte interphase (CEI) on the cathode.[1][2][3] This protective layer suppresses the continuous decomposition of the carbonate solvent, especially at high voltages, leading to reduced gas generation, lower impedance, and improved cycle life.[4][5]
Q2: At which electrode does MMDS primarily act?
A: While beneficial for forming a stable SEI on the anode (negative electrode), particularly in propylene carbonate (PC)-based electrolytes[3], MMDS is especially effective at the cathode (positive electrode). It preferentially oxidizes on the cathode surface at high potentials, forming a protective layer that prevents the electrolyte from continuously decomposing.[3][5] This action is crucial for improving the performance of cells cycled to high cutoff voltages.[4]
Q3: What are the typical concentrations of MMDS used in experiments?
A: The optimal concentration of MMDS can vary depending on the specific cell chemistry and application. Common concentrations reported in the literature range from 0.5% to 3.0% by weight.
-
0.5 wt% has been shown to be highly effective for improving the cycling performance of high-voltage cathodes (e.g., LiNi0.5Co0.2Mn0.3O2) cycled to 4.4 V.[4]
-
1.0% to 2.0 wt% is often used in studies for general performance improvements in NMC/graphite cells.[5]
-
3.0 wt% has been used successfully to suppress PC solvent decomposition on graphite anodes.[3]
Q4: Is MMDS more effective at high voltages?
A: Yes, the advantages of using MMDS are most pronounced when charging cells to potentials higher than 4.2 V (e.g., 4.4 V or 4.5 V).[4] At these higher potentials, standard carbonate electrolytes are prone to severe oxidative decomposition. MMDS forms a protective surface layer on the cathode that mitigates this degradation, leading to significantly better capacity retention and stability.[4]
Q5: Can MMDS be used in combination with other electrolyte additives?
A: Yes, studies have shown that MMDS can be effectively combined with other additives to achieve synergistic benefits. For instance, using MMDS in conjunction with vinylene carbonate (VC) has been reported to significantly improve coulombic efficiency and reduce impedance during cycling compared to using either additive alone.[6]
Troubleshooting Guide
This section addresses common problems researchers may encounter when using MMDS.
Issue 1: Excessive Gas Generation During Formation or Cycling
-
Question: My cells are producing a significant amount of gas, even with MMDS in the electrolyte. What could be the cause?
-
Answer: While MMDS is known to reduce gas generation compared to a baseline electrolyte[5], excessive gassing may still occur due to several factors:
-
Moisture Contamination: Trace amounts of water in the electrolyte or on cell components can react to generate gas. Ensure all components are rigorously dried and assembly is performed in a controlled environment (e.g., an argon-filled glovebox).
-
Electrolyte Purity: Impurities in the electrolyte solvents or the MMDS additive itself can lead to parasitic reactions and gas evolution. Use battery-grade materials with high purity.[3]
-
Formation Protocol: An aggressive formation protocol (high C-rate or temperature) can accelerate side reactions. Consider a slower, multi-step formation protocol to allow for the stable formation of the SEI and CEI layers.
-
Incorrect Additive Concentration: While MMDS is effective, an inappropriate concentration for your specific cell chemistry could lead to suboptimal performance.
-
Issue 2: High or Rapidly Increasing Cell Impedance
-
Question: The impedance of my cells is increasing after cycling. I thought MMDS was supposed to prevent this?
-
Answer: MMDS significantly decreases impedance in many systems by forming a stable, conductive interface.[5] If you observe high or rising impedance, consider the following:
-
Incomplete SEI/CEI Formation: The protective film may not have formed correctly. This can be related to the formation protocol or additive concentration.
-
Interaction with Other Components: There may be an unforeseen reaction between MMDS (or its byproducts) and other cell components, such as the binder or conductive carbon.
-
Electrode Cross-Talk: Dissolution of transition metals from the cathode (e.g., Manganese) and their deposition on the anode can increase impedance. MMDS helps suppress this, but may not eliminate it entirely, especially at elevated temperatures.[2]
-
Measurement Conditions: Ensure that Electrochemical Impedance Spectroscopy (EIS) is performed under consistent conditions (state of charge, temperature) to allow for accurate comparisons.
-
Issue 3: Poor Capacity Retention at High Voltage
-
Question: I'm not seeing the expected improvement in capacity retention when cycling to 4.4 V with MMDS. What should I investigate?
-
Answer: The performance of MMDS at high voltage is well-documented, so a lack of improvement warrants investigation.[4]
-
Verify MMDS Concentration: For high-voltage applications with NMC cathodes, a concentration of around 0.5 wt% has proven effective.[4] Ensure the additive was correctly measured and fully dissolved.
-
Evaluate Baseline Electrolyte Stability: MMDS improves the stability of the electrolyte, but it cannot compensate for a fundamentally unstable baseline formulation at high voltage.
-
Check Other Degradation Mechanisms: High-voltage cycling can induce degradation mechanisms unrelated to electrolyte oxidation, such as particle cracking in the cathode material or lithium plating on the anode. Post-mortem analysis of the electrodes can help identify these issues.
-
Quantitative Data on MMDS Performance
The following tables summarize key performance metrics from studies on MMDS.
Table 1: Effect of MMDS on High-Voltage Capacity Retention
| Cathode Material | Voltage Range (V) | MMDS Conc. (wt%) | Cycles | Capacity Retention (Control) | Capacity Retention (with MMDS) | Citation |
| LiNi0.5Co0.2Mn0.3O2 | 3.0 - 4.4 | 0.5% | 100 | 70.7% | 94.1% | [4] |
| LiMn2O4 | N/A | 0.5% | 100 | 52.7% | 79.2% | [4] |
Table 2: Impact of MMDS on Cell Characteristics
| Cell Type | Condition | Observation with MMDS | Citations |
| NMC/Graphite Pouch Cell | Formation | Reduced volume of gas produced | [5] |
| NMC/Graphite Pouch Cell | Storage & Cycling | Greatly decreased impedance | [5] |
| NMC111/Graphite Cell | Storage & Cycling | Reduced self-discharge | [4] |
| LMO Cathodes | General Operation | Helps mitigate manganese dissolution | [2] |
Key Experimental Protocols
To ensure consistency when evaluating MMDS, follow these standardized methodologies.
Protocol 1: Electrochemical Impedance Spectroscopy (EIS)
-
Cell Preparation: Assemble the cell (e.g., 2032-format coin cell) in an inert atmosphere glovebox.
-
Formation Cycling: Perform at least two formation cycles at a low C-rate (e.g., C/20 or C/10) to form a stable SEI/CEI.
-
State of Charge (SOC) Adjustment: Charge or discharge the cell to a specific, consistent voltage (e.g., 3.8 V) and allow it to rest for at least 1 hour to stabilize.
-
Measurement: Connect the cell to a potentiostat with an EIS module. Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Analysis: Analyze the resulting Nyquist plot. The semicircle in the high-to-mid frequency range typically corresponds to the charge-transfer resistance (Rct), a key indicator of interfacial kinetics. A smaller semicircle indicates lower impedance.
Protocol 2: Galvanostatic Charge-Discharge Cycling
-
Cell Preparation: Assemble and perform formation cycles as described above.
-
Testing Environment: Place the cell in a temperature-controlled chamber (e.g., 25°C or an elevated temperature like 55°C) to ensure stable conditions.[4]
-
Cycling Parameters: Cycle the cell between the desired voltage limits (e.g., 3.0 - 4.4 V) at a specified C-rate (e.g., C/2).
-
Data Collection: Record the charge and discharge capacity for each cycle.
-
Analysis: Plot the discharge capacity versus cycle number to determine capacity retention. Calculate the coulombic efficiency (discharge capacity / charge capacity) for each cycle to assess parasitic reactions.
Protocol 3: Post-Mortem Surface Analysis (SEM/XPS)
-
Cell Disassembly: After cycling, carefully disassemble the cell inside an inert atmosphere glovebox to prevent atmospheric contamination of the electrode surfaces.
-
Electrode Rinsing: Gently rinse the retrieved electrodes with a volatile solvent (e.g., dimethyl carbonate - DMC) to remove residual electrolyte salt.
-
Drying: Allow the electrodes to dry completely under vacuum.
-
Sample Transfer: Transfer the dried electrode samples to the analysis equipment (e.g., Scanning Electron Microscope or X-ray Photoelectron Spectrometer) using a vacuum-sealed transfer vessel to avoid air exposure.
-
Analysis:
-
SEM: Image the electrode surface to observe the morphology of the SEI/CEI. A smooth, uniform surface is desirable.[3]
-
XPS: Analyze the elemental and chemical composition of the surface layers to confirm the presence of decomposition products from MMDS (e.g., sulfite compounds) and assess the quality of the protective film.[7]
-
Visualized Workflows and Mechanisms
The following diagrams illustrate the function of MMDS and provide logical workflows for experimentation and troubleshooting.
Caption: Mechanism of MMDS in enhancing battery performance.
Caption: Troubleshooting workflow for common MMDS-related issues.
Caption: Standard experimental workflow for evaluating MMDS.
References
Technical Support Center: Troubleshooting Poor Cycling Performance in MMDS-Containing Batteries
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with MMDS (Methyl Methacrylate-Dodecyl Sulfate)-containing batteries.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of MMDS in a lithium-ion battery?
A1: Methylene Methanedisulfonate (MMDS) is primarily used as an electrolyte additive to enhance the cycling performance and stability of lithium-ion batteries. Its main functions are to promote the formation of a stable and uniform solid electrolyte interphase (SEI) layer on the anode surface and to suppress the degradation of the cathode, particularly at high voltages.[1] A stable SEI layer is crucial as it acts as a protective barrier, preventing the continuous decomposition of the electrolyte and minimizing parasitic reactions that lead to capacity fade.[1]
Q2: I am observing a rapid drop in capacity within the first few cycles. What are the potential causes?
A2: Rapid initial capacity fade in batteries with MMDS can be attributed to several factors:
-
Suboptimal MMDS Concentration: An inappropriate concentration of MMDS can lead to either an incomplete or an excessively thick SEI layer. An insufficient amount may not form a protective layer, while an excess can increase impedance and hinder lithium-ion diffusion.[2]
-
Electrolyte Decomposition: If the operating voltage is too high, the electrolyte may decompose, leading to the consumption of lithium ions and a subsequent loss of capacity.[1]
-
Unstable SEI Formation: The initial cycles are critical for the formation of a stable SEI. Inconsistent formation can lead to a continuous reaction between the electrolyte and the electrode, consuming lithium ions and reducing capacity.[1]
Q3: My battery's coulombic efficiency is low and inconsistent. What does this indicate?
A3: Low and unstable coulombic efficiency (CE) is often a sign of ongoing parasitic reactions within the cell. This indicates that the charge consumed during charging is not fully utilized for the reversible intercalation of lithium ions during discharging. Potential causes include:
-
Continuous SEI Growth: An unstable SEI layer can continuously grow and repair itself, consuming lithium ions and electrons in the process, which lowers the CE.
-
Electrolyte Oxidation: At the cathode, particularly at high potentials, the electrolyte can oxidize, leading to irreversible capacity loss and reduced CE. MMDS is known to help suppress this at voltages above 4.2V.[2][3]
-
Lithium Plating: Under certain conditions, such as high charging rates or low temperatures, lithium metal can deposit on the anode surface instead of intercalating, which is an irreversible process that reduces CE.
Q4: I am observing a significant increase in the battery's internal resistance (impedance) over cycling. What could be the reason?
A4: An increase in internal resistance is a common degradation mechanism in lithium-ion batteries and can be caused by:
-
Thick or Resistive SEI Layer: While a thin and stable SEI is beneficial, a thick or poorly conductive SEI layer, potentially caused by an excessive concentration of MMDS, can impede the movement of lithium ions, thereby increasing the charge transfer resistance.[2]
-
Electrolyte Degradation Products: The decomposition of the electrolyte can lead to the formation of resistive products on the electrode surfaces.
-
Poor Electrode-Electrolyte Interface: An unstable interface between the electrode and the electrolyte can lead to increased resistance to charge transfer. MMDS is designed to create a more stable interface to mitigate this.[1]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to poor cycling performance in MMDS-containing batteries.
Problem 1: Rapid Capacity Fade
Symptoms:
-
A significant drop in discharge capacity within the first 50 cycles.
-
The capacity retention is well below the expected values for the given electrode chemistry.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for rapid capacity fade.
Recommended Actions:
-
Verify MMDS Concentration: Ensure the weight percentage of MMDS in the electrolyte is within the optimal range, typically between 0.5% and 2.0%.[3][4]
-
Review Operating Voltage: Confirm that the upper cutoff voltage is appropriate for your cathode material. MMDS is particularly effective at higher voltages (e.g., up to 4.4V), but exceeding the stability window of the electrolyte can still lead to degradation.[3]
-
Analyze the SEI Layer: Use techniques like Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) to study the formation and stability of the SEI layer.
-
Post-mortem Analysis: Disassemble a cycled cell in an inert atmosphere and analyze the electrode surfaces using X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) to examine the morphology and composition of the SEI.
Problem 2: Low Coulombic Efficiency
Symptoms:
-
Coulombic efficiency is consistently below 99.5% after the initial formation cycles.
-
Significant fluctuations in coulombic efficiency from one cycle to the next.
Troubleshooting Workflow:
Figure 2: Troubleshooting workflow for low coulombic efficiency.
Recommended Actions:
-
Optimize Charging Protocol: High charging rates can lead to lithium plating. Try reducing the C-rate, especially during the constant current (CC) phase.
-
Check for Lithium Plating: After cycling, carefully disassemble a cell to visually inspect the anode for any signs of metallic lithium deposits.
-
Analyze Electrolyte Composition: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the electrolyte from a cycled cell for decomposition products.
-
Evaluate Cathode Stability: Use X-ray Diffraction (XRD) to check for any structural changes in the cathode material after cycling.
Problem 3: Increasing Internal Resistance
Symptoms:
-
A noticeable increase in the voltage difference between the charge and discharge curves (polarization) over cycling.
-
EIS measurements show a significant growth in the charge transfer resistance (the semicircle in the Nyquist plot).
Troubleshooting Workflow:
Figure 3: Troubleshooting workflow for increasing internal resistance.
Recommended Actions:
-
Detailed EIS Analysis: Perform EIS at different states of charge (SOC) and after a set number of cycles to track the evolution of different resistance components. The first semicircle in the Nyquist plot often corresponds to the SEI resistance (R_sei), while the second corresponds to the charge transfer resistance (R_ct).
-
Surface Analysis: Use XPS and Atomic Force Microscopy (AFM) to characterize the thickness and conductivity of the SEI layer on the anode.
-
Electrode Integrity Check: Use SEM to inspect the electrodes for signs of mechanical degradation, such as particle cracking or delamination of the active material from the current collector.
Data Presentation
Table 1: Impact of MMDS Concentration on Capacity Retention
| MMDS Concentration (wt%) | Cathode Material | Voltage Range (V) | Temperature (°C) | Cycle Number | Capacity Retention (%) | Reference |
| 0.0 | LiNi0.5Co0.2Mn0.3O2/graphite | 3.0-4.4 | Room | 100 | 70.7 | [3] |
| 0.5 | LiNi0.5Co0.2Mn0.3O2/graphite | 3.0-4.4 | Room | 100 | 94.1 | [3] |
| 0.0 | LiMn2O4/graphite | 3.0-4.2 | 60 | 100 | 52.7 | [3] |
| 0.5 | LiMn2O4/graphite | 3.0-4.2 | 60 | 100 | 79.2 | [3] |
| 1.0 | NCM111/graphite | up to 4.5 | Room | 80 | ~99.23 | [3] |
| 3.0 | MCMB/LiMn2O4 | 3.0-4.3 | Room | - | High Coulombic Efficiency | [5] |
Table 2: First Cycle Coulombic Efficiency with and without MMDS
| MMDS Concentration (wt%) | Anode Material | Electrolyte | First Cycle Coulombic Efficiency (%) | Reference |
| 0 | MCMB | PC-based | - | [5] |
| 3 | MCMB | PC-based | 50.6 | [5] |
Experimental Protocols
Electrochemical Impedance Spectroscopy (EIS)
Objective: To measure the impedance of the battery and separate the contributions of the electrolyte resistance, SEI layer resistance, and charge transfer resistance.
Methodology:
-
Cell Preparation: Assemble the coin cell in an argon-filled glovebox.
-
Instrumentation: Use a potentiostat with a frequency response analyzer.
-
State of Charge (SOC): Bring the cell to the desired SOC (e.g., 100% or 50%).
-
Rest Period: Let the cell rest for at least 1 hour to reach equilibrium.
-
EIS Measurement:
-
Frequency Range: Typically from 100 kHz to 10 mHz.
-
AC Amplitude: A small AC voltage perturbation, usually 5-10 mV.
-
Data Acquisition: Record the real and imaginary parts of the impedance at each frequency.
-
-
Data Analysis:
-
Plot the data in a Nyquist plot (-Z'' vs. Z').
-
Fit the data to an equivalent circuit model to extract the values for different resistance and capacitance components.
-
Cyclic Voltammetry (CV)
Objective: To study the redox processes occurring at the electrode-electrolyte interface, including the formation of the SEI layer.
Methodology:
-
Cell Preparation: Use a three-electrode setup with a working electrode (the electrode of interest), a counter electrode (e.g., lithium metal), and a reference electrode (e.g., lithium metal).
-
Instrumentation: Use a potentiostat.
-
Experimental Parameters:
-
Potential Window: Scan over a potential range that covers the expected redox reactions and SEI formation (e.g., from open circuit voltage down to 0.01 V vs. Li/Li+ for anode studies).
-
Scan Rate: A slow scan rate (e.g., 0.1 mV/s) is typically used to ensure the system is close to equilibrium.
-
-
Procedure:
-
Perform an initial scan to observe the SEI formation peaks.
-
Cycle the potential for several cycles to observe the stability of the SEI.
-
-
Data Analysis:
-
Plot the current response as a function of the applied potential.
-
Identify the peaks corresponding to electrolyte reduction (SEI formation) and lithium intercalation/de-intercalation.
-
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental composition and chemical states of the species on the surface of the electrodes, providing insights into the composition of the SEI layer.
Methodology:
-
Sample Preparation:
-
Cycle the battery for the desired number of cycles.
-
Disassemble the cell in an argon-filled glovebox to prevent air exposure.
-
Gently rinse the electrode with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte.
-
Dry the electrode under vacuum.
-
Mount the sample on the XPS sample holder inside the glovebox.
-
-
Sample Transfer: Use a vacuum transfer module to move the sample from the glovebox to the XPS instrument without exposure to air.[6]
-
XPS Analysis:
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, F 1s, S 2p, Li 1s).
-
-
Data Analysis:
-
Fit the high-resolution spectra with appropriate peaks to identify the chemical species present in the SEI layer (e.g., LiF, Li2CO3, organic sulfur compounds from MMDS decomposition).
-
Signaling Pathways and Workflows
MMDS-Mediated SEI Formation and Its Impact on Battery Performance
Figure 4: Logical relationship of MMDS in promoting a stable SEI and improving battery performance.
References
Recrystallization methods for purifying 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide (also known as Methylene Methanedisulfonate or MMDS) via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound (MMDS) is a cyclic sulfone ester.[1] Its high purity is crucial for applications such as an electrolyte additive in lithium-ion batteries, where impurities can negatively impact battery performance and lifespan.[2] It is also an important pharmaceutical intermediate.[3]
Q2: What are the typical physical properties of this compound?
MMDS is typically a white to off-white or light yellow crystalline powder or solid.[3]
Q3: What are some suitable solvents for the recrystallization of this compound?
While specific solvent systems for MMDS recrystallization are not extensively documented in publicly available literature, general principles for recrystallizing polar organic compounds can be applied. A good recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[4] For sulfones, which are polar, solvents like ethanol, acetone, or mixtures such as hexane/ethyl acetate or hexane/acetone could be suitable starting points for screening.[5]
Q4: Can I use activated carbon to decolorize my product?
Yes, if your crystallized this compound product is discolored (e.g., tan or dark), treatment with activated carbon can be an effective method for removing colored impurities.[6] This typically involves adding a small amount of activated carbon to the hot solution before filtration.[6]
Troubleshooting Guide
Problem: No crystals are forming, or the product is "oiling out."
-
Possible Cause: The solution may not be supersaturated, meaning the concentration of the compound is too low, or the cooling temperature is not low enough.[6][7] Oiling out occurs when the solid comes out of solution above its melting point.
-
Solution:
-
Try evaporating some of the solvent to increase the concentration.[6]
-
Cool the solution to a lower temperature.
-
Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[4][8]
-
If oiling out occurs, reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.[8]
-
Problem: The recrystallization yield is very low.
-
Possible Cause:
-
The chosen solvent may be too effective at dissolving the compound even at low temperatures.[6]
-
Too much solvent was used during the dissolution step.[4]
-
Premature crystallization occurred during hot filtration.[6]
-
The product was washed with a solvent that was not cold enough, leading to re-dissolving of the crystals.[4]
-
-
Solution:
-
Consult solubility data to select a more appropriate solvent or solvent mixture.
-
Use the minimum amount of near-boiling solvent necessary to dissolve the crude product.[4]
-
Ensure the filtration apparatus is pre-heated to prevent premature crystallization.[6]
-
Always wash the filtered crystals with a minimal amount of ice-cold solvent.[4]
-
Problem: The crystallized product is discolored.
-
Possible Cause: The presence of colored impurities, which can be byproducts from the synthesis.[6]
-
Solution:
Quantitative Data Summary
The following table presents hypothetical data for the purification of crude this compound by recrystallization, illustrating a typical outcome.
| Parameter | Before Recrystallization (Crude) | After Recrystallization (Purified) |
| Appearance | Tan to light brown powder | White crystalline solid |
| Purity (by qNMR) | >95.0% | >98.0% |
| Recovery Yield | N/A | 80-90% |
| Melting Point | 145.0 - 150.0 °C | 147.0 - 153.0 °C |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture and observe if the solid dissolves. Cool the solution to see if crystals form. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In a flask, add the crude this compound. Add the minimum amount of the selected solvent to just cover the solid. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[4]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated carbon (about 1-2% of the solute's weight).[6] Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them. Pre-heat the filtration apparatus to prevent premature crystallization.[6]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature without disturbance.[7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[7]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[4]
-
Drying: Dry the purified crystals. This can be done by air drying or in a vacuum oven at a suitable temperature.
Visualizations
References
- 1. This compound | 99591-74-9 | Benchchem [benchchem.com]
- 2. This compound | 99591-74-9 [chemicalbook.com]
- 3. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Investigating Synergistic Effects of MMDS with FEC or VC in Lithium-Ion Battery Electrolytes
Welcome to the Technical Support Center for advanced lithium-ion battery research. This resource is designed for researchers, scientists, and drug development professionals who are exploring the use of Methylene Methanedisulfonate (MMDS) in combination with other electrolyte additives such as Fluoroethylene Carbonate (FEC) and Vinylene Carbonate (VC). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental design and analysis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the individual and potential synergistic effects of MMDS, FEC, and VC as electrolyte additives.
Q1: What is the primary function of MMDS as an electrolyte additive in lithium-ion batteries?
Methylene Methanedisulfonate (MMDS) is primarily known as a high-voltage electrolyte additive. Its main role is to form a stable and robust cathode electrolyte interphase (CEI) on the surface of the cathode material, especially at higher operating voltages.[1] This protective layer helps to suppress the oxidative decomposition of the electrolyte, which is a common issue at high potentials.[1] By doing so, MMDS can significantly improve the cycling performance, capacity retention, and rate capability of lithium-ion batteries, particularly those with high-voltage cathodes like LiCoO2.[1] It has also been shown to reduce impedance and self-discharge during storage and cycling.[1]
Q2: What are the established roles of FEC and VC as electrolyte additives?
Fluoroethylene Carbonate (FEC) and Vinylene Carbonate (VC) are well-established solid electrolyte interphase (SEI) forming additives on the anode side of lithium-ion batteries.[2][3][4]
-
FEC: It is known to create a more stable and LiF-rich SEI layer on the anode compared to standard carbonate electrolytes.[5][6] This LiF-rich interface is believed to be more effective at preventing the continuous decomposition of the electrolyte, leading to improved cycling stability and coulombic efficiency.[5][6] FEC is particularly beneficial for silicon-based anodes, which experience large volume changes during cycling.[7]
-
VC: This additive polymerizes on the anode surface to form a polymeric SEI layer.[8][9] This polymer-based SEI is more flexible and can better accommodate the volume expansion of certain anode materials, thus enhancing the cycle life.[8] VC is also effective in reducing irreversible capacity loss during the initial formation cycles.[8]
Q3: Is there documented evidence of synergistic effects when combining MMDS with FEC or VC?
Direct experimental studies and peer-reviewed literature detailing the synergistic effects of MMDS in combination with FEC or VC are limited. While some studies have investigated MMDS and FEC individually, their combined use is not extensively reported. However, the concept of using multiple additives to achieve synergistic effects is a well-known strategy in electrolyte engineering.[10][11][12] For instance, synergistic effects have been observed with combinations like LiBOB and FEC, which form a multi-layer SEI that protects the anode more effectively.[10][12]
Q4: What are the hypothesized synergistic mechanisms of MMDS with FEC or VC?
Based on the individual functions of these additives, a potential synergistic mechanism can be proposed. MMDS is primarily active at the cathode, forming a protective CEI, while FEC and VC are active at the anode, forming a stable SEI. A combination of these additives could therefore simultaneously passivate both the cathode and the anode, leading to a more stable full cell. The stable SEI formed by FEC or VC would reduce the consumption of lithium ions and electrolyte, while the robust CEI from MMDS would prevent electrolyte oxidation at the cathode. This dual protection could lead to enhanced overall battery performance, including longer cycle life, better capacity retention, and improved safety, especially under high-voltage conditions.
Q5: What are the potential challenges or side reactions when using these additives in combination?
While the potential for synergy exists, combining additives can also lead to unforeseen negative effects. Some potential challenges include:
-
Increased Impedance: The formation of thicker or more resistive SEI and CEI layers could increase the overall cell impedance, potentially leading to lower rate capability.
-
Additive Interference: The decomposition products of one additive might interfere with the desired film-forming properties of another.
-
Electrolyte Imbalance: The consumption of multiple additives could alter the electrolyte composition and properties over time.
-
Gas Generation: The decomposition of additives can sometimes lead to gas evolution, which can be a safety concern.
Careful optimization of the concentration of each additive is crucial to maximize the benefits while minimizing any detrimental effects.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with MMDS, FEC, and VC additives.
| Problem | Potential Cause | Troubleshooting Steps |
| Rapid capacity fading in early cycles | 1. Suboptimal additive concentration leading to incomplete SEI/CEI formation. 2. Antagonistic interaction between additives. 3. Poor quality or impurities in the additives. | 1. Systematically vary the concentration of each additive (e.g., 0.5-2.0 wt% for MMDS and 1-5 wt% for FEC/VC) to find the optimal ratio. 2. Conduct half-cell tests with each additive individually to establish a baseline before testing combinations. 3. Ensure the purity of the additives and the baseline electrolyte. |
| High initial irreversible capacity loss | 1. Excessive SEI formation due to high additive concentration. 2. Inefficient polymerization of VC or decomposition of FEC. | 1. Reduce the concentration of the SEI-forming additive (FEC or VC). 2. Optimize the formation cycling protocol (e.g., lower C-rate for the first few cycles) to allow for the formation of a more stable and thinner SEI. |
| Increased cell impedance and poor rate capability | 1. Formation of a thick or highly resistive SEI and/or CEI layer. 2. Blockage of electrode pores by decomposition products. | 1. Lower the concentration of the additives. 2. Perform electrochemical impedance spectroscopy (EIS) to analyze the contribution of SEI and CEI to the total impedance. 3. Characterize the electrode surface post-cycling using techniques like SEM to check for pore blockage. |
| Cell swelling or gas generation | 1. Undesirable side reactions and decomposition of electrolyte components. 2. Reaction of additives with residual moisture in the cell. | 1. Use in-situ gas analysis techniques (e.g., DEMS) to identify the gaseous products. 2. Ensure all cell components are thoroughly dried before assembly. 3. Consider using a lower concentration of additives. |
| Inconsistent or non-reproducible results | 1. Inhomogeneous mixing of additives in the electrolyte. 2. Variations in cell assembly and testing conditions. | 1. Ensure additives are fully dissolved in the electrolyte before use. Gentle heating and stirring may be required. 2. Standardize all experimental procedures, including electrode preparation, cell assembly, and electrochemical testing protocols. |
Section 3: Quantitative Data Summary
| Additive(s) | Electrode System | Key Performance Improvement | Reference |
| 0.5 wt.% MMDS | LiCoO2/graphite | Capacity retention increased from 32.0% to 69.6% after 150 cycles at 3.0-4.5 V. | [1] |
| 5% FEC | Si Anode/Li | Specific capacity of 768 mAh/g after 100 cycles at C/10. | [7] |
| 5% VC | Si Anode/Li | Specific capacity of 1542 mAh/g after 100 cycles at C/10. | [7] |
| 2% FEC | Li/AlF3 | Discharge specific capacity of 212.8 mAh/g. | [5] |
| 2 wt % VC | Ni-rich NMC/Graphite | Improved capacity recovery and less capacity decay over 80 cycles compared to baseline. | [13] |
Section 4: Experimental Protocols
This section provides a general methodology for evaluating the electrochemical performance of electrolyte additives.
1. Electrolyte Preparation:
-
Start with a baseline electrolyte, for example, 1 M LiPF6 in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (e.g., 1:1 by volume).
-
Prepare stock solutions of MMDS, FEC, and VC in the baseline electrolyte.
-
Prepare the final test electrolytes by adding the desired weight percentage of each additive to the baseline electrolyte. Ensure thorough mixing to achieve a homogeneous solution.
2. Cell Assembly:
-
Use standard 2032-type coin cells for initial screening.
-
Assemble half-cells (e.g., graphite/Li or cathode/Li) and full-cells (e.g., graphite/cathode).
-
Ensure all components (electrodes, separator, and casing) are dried under vacuum at an appropriate temperature before being transferred into an argon-filled glovebox for assembly.
3. Formation Cycling:
-
Perform 2-3 initial cycles at a low C-rate (e.g., C/20 or C/10) to allow for the formation of a stable SEI and CEI.
-
The voltage window should be appropriate for the electrode materials being tested.
4. Electrochemical Performance Evaluation:
-
Cyclic Voltammetry (CV): To determine the reduction and oxidation potentials of the additives.
-
Galvanostatic Cycling: To evaluate the cycling stability, coulombic efficiency, and capacity retention over an extended number of cycles (e.g., 100-500 cycles) at a moderate C-rate (e.g., C/2).
-
Rate Capability Test: To assess the cell's performance at various C-rates (e.g., from C/10 to 5C).
-
Electrochemical Impedance Spectroscopy (EIS): To measure the impedance of the cell before and after cycling to understand the changes in the SEI and CEI resistance.
5. Post-mortem Analysis:
-
Disassemble the cells in a glovebox after cycling.
-
Rinse the electrodes with a solvent like DMC to remove residual electrolyte.
-
Characterize the surface of the electrodes using techniques such as:
-
X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition of the SEI and CEI.
-
Scanning Electron Microscopy (SEM): To observe the morphology of the electrode surface.
-
Transmission Electron Microscopy (TEM): To get a more detailed view of the interphase layers.
-
Section 5: Visualizing Mechanisms and Workflows
The following diagrams illustrate the proposed mechanisms of action for the individual additives and a hypothesized synergistic mechanism, as well as a typical experimental workflow.
Caption: Individual roles of MMDS, FEC, and VC additives at the anode and cathode.
Caption: Hypothesized synergistic mechanism of combined MMDS and FEC/VC additives.
Caption: A typical experimental workflow for evaluating electrolyte additives.
References
- 1. researchgate.net [researchgate.net]
- 2. juser.fz-juelich.de [juser.fz-juelich.de]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. FEC Additive for Improved SEI Film and Electrochemical Performance of the Lithium Primary Battery [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Exploring the Role of an Electrolyte Additive in Suppressing Surface Reconstruction of a Ni-Rich NMC Cathode at Ultrahigh Voltage via Enhanced In Situ and Operando Characterization Methods - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the degradation pathways of MMDS under electrochemical stress
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathways of Monomethyl dithiocarbamate salt (MMDS) under electrochemical stress.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways of MMDS under electrochemical stress?
A1: Under electrochemical stress, MMDS is expected to undergo both oxidation and reduction, leading to a variety of degradation products. The primary pathways likely involve the dithiocarbamate functional group. Oxidation can lead to the formation of thiuram disulfides, which may further decompose.[1] Reduction pathways can be complex and may ultimately result in the cleavage of the carbon-sulfur bonds.[1][2] The specific degradation products will be highly dependent on the experimental conditions such as electrode material, applied potential, solvent, and electrolyte.[2]
Q2: What analytical techniques are most suitable for identifying and quantifying MMDS and its degradation products?
A2: A combination of chromatographic and spectroscopic techniques is recommended for the analysis of MMDS and its degradation products. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating the parent compound from its degradants.[3][4] For structural elucidation and identification of the degradation products, Mass Spectrometry (MS), particularly when coupled with HPLC (LC-MS), is invaluable as it provides molecular weight and fragmentation information.[3][5] UV-Visible spectroscopy can be used to monitor the degradation process by observing changes in the absorption spectra.[3]
Q3: How does the choice of electrode material influence the degradation of MMDS?
A3: The electrode material plays a crucial role in the electrochemical degradation process. Different materials can have varying catalytic activities and overpotentials for specific reactions, influencing both the rate of degradation and the types of products formed. For instance, oxidation at platinum electrodes may yield different products compared to mercury electrodes.[2] The choice of anode material, such as a Boron-Doped Diamond (BDD) anode, can also influence the generation of reactive oxygen species that contribute to degradation.[6][7]
Q4: What is the influence of pH on the electrochemical stability of MMDS?
A4: The pH of the electrolyte solution can significantly impact the stability and degradation pathway of MMDS. Dithiocarbamates can be unstable in acidic media, leading to decomposition.[8] The pH can also affect the kinetics of the electrochemical reactions and the nature of the electroactive species.[7] It is crucial to control and monitor the pH throughout the experiment to ensure reproducible results.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible cyclic voltammetry (CV) results.
-
Q: My CV scans for MMDS are not consistent between runs. What could be the cause?
-
A: Inconsistent CV results can stem from several factors. First, ensure your electrochemical cell is properly assembled and that all connections are secure.[9][10] Check for any leaks or air bubbles near the electrode surfaces. The reference electrode is a common source of problems; make sure its filling solution is not contaminated and the frit is not clogged.[9] Also, consider the stability of your MMDS solution, as it may degrade over time, especially if exposed to light or air.[11]
-
Problem 2: No significant degradation of MMDS is observed.
-
Q: I have applied an electrochemical potential, but I don't see any significant degradation of MMDS. What should I check?
-
A: If you are not observing degradation, consider the following:
-
Applied Potential: The applied potential may not be sufficient to initiate the oxidation or reduction of MMDS. Try running a wider potential window in your initial CV scans to identify the redox peaks of MMDS.
-
Electrode Surface: The surface of your working electrode may be passivated or fouled by adsorbed species, preventing electron transfer.[9] Try cleaning or polishing the electrode according to the manufacturer's instructions.
-
Mass Transport: The degradation process might be limited by the diffusion of MMDS to the electrode surface. Ensure adequate stirring or agitation of the solution.[12]
-
Electrolyte: The choice and concentration of the supporting electrolyte can influence the conductivity of the solution and the overall cell resistance.[7][13] Ensure you are using an appropriate electrolyte at a sufficient concentration.
-
-
Problem 3: The formation of an insoluble film on the electrode surface.
-
Q: An insoluble film is forming on my working electrode during the experiment. How can I prevent this?
-
A: The formation of a film, known as electrode fouling or passivation, can inhibit the electrochemical reaction. This film could be a polymeric degradation product or an insoluble salt. To mitigate this, you could try:
-
Pulsed Potential Techniques: Applying a pulsed potential waveform instead of a constant potential can help to clean the electrode surface during the experiment.
-
Solvent Modification: Adjusting the solvent system may help to keep the degradation products in solution.
-
Lowering Concentration: Working with a lower concentration of MMDS may reduce the rate of film formation.
-
-
Problem 4: Difficulty in identifying degradation products using LC-MS.
-
Q: I am having trouble getting clear mass spectra for the degradation products. What can I do?
-
A: Challenges in LC-MS analysis can arise from several sources. Ensure your mobile phase is compatible with mass spectrometry (i.e., volatile buffers). The ionization source parameters (e.g., capillary voltage, gas flow rates) may need to be optimized for your specific compounds. If the degradation products are highly polar or thermally labile, consider using a softer ionization technique.
-
Experimental Protocols
1. Cyclic Voltammetry (CV) for Initial Screening:
-
Objective: To determine the oxidation and reduction potentials of MMDS.
-
Methodology:
-
Prepare a 1 mM solution of MMDS in a suitable solvent (e.g., acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium perchlorate).
-
Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.[9]
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Scan the potential from an initial value where no reaction occurs towards positive potentials to observe oxidation, and then reverse the scan towards negative potentials to observe reduction.
-
Record the voltammogram and identify the peak potentials for the redox processes.
-
2. Controlled-Potential Electrolysis (CPE) for Degradation Product Generation:
-
Objective: To degrade a larger quantity of MMDS to generate sufficient degradation products for identification.
-
Methodology:
-
Prepare a larger volume (e.g., 50 mL) of a 10 mM MMDS solution with 0.1 M supporting electrolyte.
-
Use a larger surface area working electrode (e.g., a platinum mesh or carbon felt).
-
Apply a constant potential slightly more positive (for oxidation) or negative (for reduction) than the peak potential determined by CV.
-
Monitor the current over time. The experiment is complete when the current decays to a near-zero value.
-
Collect samples at different time points for analysis.
-
3. HPLC-UV/MS Analysis of Degradation Products:
-
Objective: To separate, identify, and quantify MMDS and its degradation products.
-
Methodology:
-
Inject the collected samples into an HPLC system equipped with a C18 column.
-
Use a gradient elution method with a mobile phase consisting of water (with 0.1% formic acid for better ionization in MS) and an organic solvent like acetonitrile or methanol.
-
Monitor the elution profile using a UV detector at a wavelength where MMDS and its expected products absorb.
-
Couple the HPLC eluent to a mass spectrometer to obtain mass spectra of the separated peaks for identification.[5]
-
Data Presentation
Table 1: Effect of Applied Potential on MMDS Degradation
| Applied Potential (V vs. Ag/AgCl) | Degradation of MMDS after 2h (%) | Major Degradation Product(s) |
| 0.8 | 15 | Product A |
| 1.0 | 45 | Product A, Product B |
| 1.2 | 85 | Product B, Product C |
| 1.4 | 98 | Product C, Minor Products |
Table 2: Influence of pH on the Rate of MMDS Degradation
| pH | Rate Constant (k, min⁻¹) | Half-life (t₁/₂, min) |
| 3 | 0.058 | 12 |
| 5 | 0.023 | 30 |
| 7 | 0.011 | 63 |
| 9 | 0.015 | 46 |
Visualizations
Caption: Plausible electrochemical degradation pathways of MMDS.
Caption: Experimental workflow for studying MMDS degradation.
Caption: Troubleshooting logic for MMDS electrochemical experiments.
References
- 1. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 2. research.monash.edu [research.monash.edu]
- 3. ijmr.net.in [ijmr.net.in]
- 4. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Electrochemical degradation of DCF by boron-doped diamond anode: degradation mechanism, pathways and influencing factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in the Detection of Dithiocarbamate Fungicides: Opportunities for Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. redox.me [redox.me]
- 10. biologic.net [biologic.net]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
Enhancing the solubility of methylene methanedisulfonate in electrolyte solvents
Technical Support Center: Methylene Methanedisulfonate (MMDS)
Welcome to the technical support center for Methylene Methanedisulfonate (MMDS). This resource is designed to assist researchers, scientists, and professionals in overcoming challenges related to the use of MMDS as an electrolyte additive, with a specific focus on enhancing its solubility.
Frequently Asked Questions (FAQs)
Q1: What is Methylene Methanedisulfonate (MMDS) and what is its primary function in electrolytes?
A1: Methylene Methanedisulfonate (MMDS) is a chemical compound used as a high-performance electrolyte additive, particularly in lithium-ion batteries.[1][2] Its main role is to decompose on the electrode surfaces to form a stable and dense Solid Electrolyte Interphase (SEI) film.[1][3] This protective layer helps to suppress electrolyte decomposition, prevent the dissolution of metal ions from the cathode, and ultimately improve the battery's cycling performance, thermal stability, and overall lifespan.[1][3][4]
Q2: What is the typical concentration of MMDS used in electrolyte formulations?
A2: The concentration of MMDS can vary depending on the specific battery chemistry and desired performance characteristics. However, common concentrations reported in research range from 0.5% to 3% by weight (wt%).[4][5][6] Exceeding the optimal concentration may not provide additional benefits and could potentially hinder performance.
Q3: I am having trouble dissolving MMDS in my carbonate-based electrolyte. What could be the cause?
A3: MMDS is a white or off-white crystalline powder.[1] While it is reported to have good solubility in many organic solvents, achieving complete dissolution in common non-aqueous carbonate electrolytes (e.g., mixtures of EC, DEC, DMC, EMC) at room temperature can be challenging.[1] This is often due to the relatively high melting point and stable crystalline structure of MMDS. Incomplete dissolution can lead to non-uniform SEI formation and inconsistent electrochemical results.
Q4: How can I improve the solubility of MMDS in my electrolyte?
A4: Several methods can be employed to enhance the solubility of MMDS:
-
Heating and Agitation: Gently heating the electrolyte solvent (e.g., to 40-60°C) while stirring or sonicating can significantly increase the dissolution rate and solubility. Ensure the process is conducted in a dry, inert atmosphere (e.g., an argon-filled glovebox) to prevent moisture contamination.
-
Co-Solvent Selection: The ratio of cyclic carbonates (like EC) to linear carbonates (like DMC or DEC) can impact solubility. Experimenting with different solvent ratios may improve dissolution.
-
Order of Addition: It is often beneficial to dissolve the MMDS powder in the solvent mixture before adding the lithium salt (e.g., LiPF6). The presence of the salt can sometimes suppress the solubility of additives.
Q5: Are there any known incompatibilities or storage concerns with MMDS?
A5: Yes. MMDS is sensitive to moisture and can react with water vapor to form sulfonic acid.[1] Therefore, it is critical to store it in a tightly sealed container under an inert atmosphere (e.g., with N2 protection) in a cool, dry, and well-ventilated place.[1] All handling and electrolyte preparation should be performed in a glovebox with low moisture and oxygen levels.
Troubleshooting Guide: MMDS Dissolution Issues
This guide addresses specific problems you may encounter while preparing MMDS-containing electrolytes.
| Problem | Potential Cause | Recommended Solution |
| Undissolved MMDS particles remain visible in the electrolyte after prolonged stirring at room temperature. | Insufficient kinetic energy to overcome the lattice energy of the MMDS crystals. Carbonate solvents have limited solvating power for MMDS at ambient temperatures. | 1. Apply Gentle Heat: Transfer the mixture to a hot plate and warm to 40-60°C with continuous stirring. Do not exceed temperatures that could cause solvent evaporation or degradation. 2. Use Sonication: Place the vial in an ultrasonic bath for 15-30 minute intervals until the solid is fully dissolved. Monitor for any temperature increase. |
| A precipitate forms after the lithium salt (e.g., LiPF6) is added to the MMDS/solvent mixture. | The addition of the lithium salt alters the properties of the solvent, potentially reducing the solubility of MMDS. This is a common "salting-out" effect. | 1. Reverse the Order of Addition: Prepare the base electrolyte first by dissolving the lithium salt in the solvent. Then, slowly add the MMDS powder to the prepared electrolyte while stirring vigorously. 2. Prepare a Concentrated MMDS Stock: Dissolve a higher concentration of MMDS in a portion of the solvent (with heating if necessary). Once fully dissolved and cooled, add this stock solution to the remaining electrolyte. |
| The electrolyte appears clear initially but becomes cloudy or forms a precipitate after cooling or sitting for a period. | The solution was likely supersaturated at a higher temperature, and the MMDS is precipitating out as it returns to thermodynamic equilibrium at room temperature. | 1. Re-heat and Agitate: Gently warm the solution to re-dissolve the precipitate. 2. Adjust Concentration: The desired MMDS concentration may be above its stable solubility limit for the specific solvent system at room temperature. Consider reducing the target wt% of MMDS. 3. Modify Solvent Ratio: Increasing the proportion of a solvent with better solvating power for polar additives, such as ethylene carbonate (EC), may help stabilize the solution. |
Quantitative Data Summary: MMDS in Electrolytes
The following table summarizes typical experimental conditions found in the literature. Note that specific solubility limits are not always explicitly reported, but successful dissolution under these conditions is documented.
| Solvent System (by weight or volume) | Li Salt (Concentration) | MMDS Conc. (wt%) | Preparation Notes | Reference |
| Propylene Carbonate (PC) / Diethyl Carbonate (DEC) (1:1, by weight) | 1.0 M LiPF6 | 3% | MMDS was added to the baseline electrolyte. Specific dissolution method not detailed. | [5] |
| Ethylene Carbonate (EC) / Diethyl Carbonate (DEC) (1:2, v/v) | 1 M LiPF6 | 0.3%, 1%, 1.5%, 2% | MMDS was added to the electrolyte. Specific dissolution method not detailed. | [6] |
| EC / Ethyl Methyl Carbonate (EMC) / Dimethyl Carbonate (DMC) (1:1:1, weight ratio) | 1.0 M LiPF6 | 0.5% | MMDS was added to the electrolyte to evaluate performance at elevated temperatures. | [4] |
Experimental Protocols & Visualizations
Protocol 1: Standard Preparation of MMDS-Containing Electrolyte
This protocol describes a standard method for preparing a lithium-ion battery electrolyte with MMDS as an additive. All steps must be performed inside an argon-filled glovebox with H2O and O2 levels below 0.5 ppm.
Materials:
-
Battery-grade solvents (e.g., EC, DMC, EMC)
-
Lithium salt (e.g., LiPF6)
-
Methylene Methanedisulfonate (MMDS) powder (≥99% purity)
-
Volumetric flasks and magnetic stir bars
-
Magnetic stir plate (with heating capability if needed)
-
Precision balance
Procedure:
-
Solvent Preparation: Dispense the required volumes or weights of the organic carbonate solvents into a clean, dry volumetric flask.
-
Additive Dissolution:
-
Weigh the required amount of MMDS powder.
-
Slowly add the MMDS powder to the solvent mixture while stirring with a magnetic bar.
-
If dissolution is slow, gently heat the solution to 40-50°C while continuing to stir. Ensure the container is sealed to prevent solvent loss.
-
Continue stirring until all MMDS particles are completely dissolved and the solution is clear and colorless.
-
-
Cooling: If heating was used, allow the solution to cool back to the ambient temperature of the glovebox.
-
Salt Dissolution:
-
Weigh the required amount of LiPF6 salt.
-
Gradually add the LiPF6 to the MMDS/solvent solution while stirring. Avoid adding the salt too quickly, as the dissolution process can be exothermic.
-
-
Final Mixing: Continue stirring the final electrolyte solution for several hours to ensure homogeneity.
-
Storage: Store the prepared electrolyte in a tightly sealed container in the glovebox, protected from light.
Caption: Workflow for preparing MMDS-containing electrolyte.
Visualization 2: Troubleshooting Logic for MMDS Solubility
This diagram outlines a decision-making process for addressing common solubility issues with MMDS.
Caption: Decision tree for troubleshooting MMDS solubility issues.
Visualization 3: Mechanism of MMDS Action
This diagram illustrates the intended role of MMDS in the electrolyte and its contribution to forming a protective SEI layer on the anode.
Caption: Role of MMDS in forming a protective SEI layer.
References
- 1. meisenbaochem.com [meisenbaochem.com]
- 2. Electrolyte Additive Methylene Methanedisulfonate China Manufacturers Suppliers Factory Exporter [szcheerchem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. electrochemsci.org [electrochemsci.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to SEI-Forming Additives: 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide (DTD) vs. Vinylene Carbonate (VC)
In the pursuit of enhancing the performance and lifespan of lithium-ion batteries, the formation of a stable Solid Electrolyte Interphase (SEI) on the anode is paramount. This guide provides a detailed comparison of two prominent SEI-forming electrolyte additives: 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide (DTD), also known as ethylene sulfate, and Vinylene Carbonate (VC). This document is intended for researchers, scientists, and professionals in the field of battery technology and drug development who are seeking to understand the relative merits and underlying mechanisms of these additives.
Executive Summary
Both DTD and VC are effective in improving the electrochemical performance of lithium-ion batteries by forming a protective SEI layer on the anode surface. This layer prevents the continuous decomposition of the electrolyte and ensures the longevity of the battery. While VC is a well-established and widely studied additive known for forming a polymeric and electrochemically stable SEI, DTD has emerged as a promising alternative, particularly for its potential to create an SEI rich in inorganic species, which can offer different advantages in terms of ionic conductivity and thermal stability.
The choice between DTD and VC depends on the specific requirements of the battery system, including the electrode chemistry, operating conditions, and desired performance characteristics. This guide presents a compilation of experimental data, detailed methodologies, and mechanistic insights to aid in the informed selection of an appropriate SEI-forming additive.
Data Presentation: Performance Comparison
The following tables summarize the quantitative performance of DTD and VC as electrolyte additives from various studies. It is important to note that the experimental conditions may vary between studies, and a direct comparison should be made with caution.
Table 1: Cycling Stability and Coulombic Efficiency
| Additive | Concentration (wt%) | Cell Configuration | Cycling Conditions | Capacity Retention | Initial Coulombic Efficiency (%) | Reference |
| DTD | 1 | NMC532/Graphite | 20°C, C/2 | ~90% after 500 cycles | ~88% | |
| VC | 2 | NMC532/Graphite | 20°C, C/2 | ~85% after 500 cycles | ~89% | |
| DTD | 2 | Graphite/Li | C/10 | Improved vs. baseline | Not specified | |
| VC | 2 | Graphite/Li | C/10 | Improved vs. baseline | ~85% |
Table 2: Impedance Spectroscopy
| Additive | Concentration (wt%) | Cell Configuration | Measurement Condition | Charge Transfer Resistance (Rct) | SEI Resistance (Rsei) | Reference |
| DTD | 1 | NMC532/Graphite | After formation | Lower than VC | Lower than VC | |
| VC | 2 | NMC532/Graphite | After formation | Higher than DTD | Higher than DTD | |
| DTD | 2 | Graphite/Li | After 100 cycles | Reduced vs. baseline | Not specified | |
| VC | 2 | Graphite/Li | After 100 cycles | Increased vs. baseline | Not specified |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of DTD and VC.
Cell Assembly (Coin Cell Type CR2032)
-
Electrode Preparation: Cathodes (e.g., NMC532) and anodes (e.g., graphite) are punched into circular discs of appropriate diameters (e.g., 14 mm for cathode, 15 mm for anode). The electrodes are then dried under vacuum at a specified temperature (e.g., 120°C for cathodes, 80°C for anodes) for at least 12 hours to remove any moisture.
-
Electrolyte Preparation: The baseline electrolyte is prepared by dissolving a lithium salt (e.g., 1 M LiPF₆) in a mixture of organic carbonate solvents (e.g., ethylene carbonate (EC) and ethyl methyl carbonate (EMC) in a 3:7 volume ratio). The DTD or VC additive is then dissolved into the baseline electrolyte at the desired weight percentage (e.g., 1 wt% DTD or 2 wt% VC).
-
Cell Assembly: In an argon-filled glovebox with moisture and oxygen levels below 0.1 ppm, a CR2032 coin cell is assembled in the following order: negative casing, anode, separator (e.g., Celgard 2325), cathode, stainless steel spacer, and positive casing. A specific volume of the prepared electrolyte (e.g., 20 µL) is added to the separator before sealing the cell using a crimping machine.
Electrochemical Measurements
-
Formation Cycling: The assembled cells undergo a formation process to establish a stable SEI layer. This typically involves cycling at a low C-rate (e.g., C/20) for the first few cycles (e.g., 2-3 cycles) within a defined voltage range (e.g., 3.0-4.2 V for NMC/graphite cells).
-
Galvanostatic Cycling: Long-term cycling performance is evaluated by charging and discharging the cells at a constant current (e.g., C/2 or 1C) for a large number of cycles (e.g., 500 cycles). The discharge capacity is recorded for each cycle to determine the capacity retention. The coulombic efficiency is calculated as the ratio of the discharge capacity to the charge capacity of the same cycle.
-
Electrochemical Impedance Spectroscopy (EIS): EIS measurements are performed to analyze the impedance characteristics of the cells. The measurement is typically conducted at a specific state of charge (e.g., 50% SOC) over a frequency range (e.g., 100 kHz to 0.01 Hz) with a small AC voltage amplitude (e.g., 5 mV). The resulting Nyquist plots are fitted to an equivalent circuit model to determine the charge transfer resistance (Rct) and SEI resistance (Rsei).
Mandatory Visualization
SEI Formation Mechanisms
The following diagrams illustrate the proposed SEI formation pathways for DTD and VC on a graphite anode.
Caption: Proposed SEI formation mechanism for DTD additive.
Caption: Proposed SEI formation mechanism for VC additive.
Experimental Workflow
Caption: General experimental workflow for evaluating electrolyte additives.
A Comparative Analysis of MMDS and Lithium Bis(oxalate)borate (LiBOB) as Electrolyte Additives
In the ever-evolving landscape of lithium-ion battery technology, the role of electrolyte additives is paramount in enhancing performance, longevity, and safety. Among the numerous additives available, Methylene Methanedisulfonate (MMDS) and Lithium Bis(oxalate)borate (LiBOB) have emerged as promising candidates for improving battery chemistries. This guide provides a comprehensive comparative analysis of MMDS and LiBOB, offering researchers, scientists, and drug development professionals a detailed overview of their respective performance characteristics, supported by experimental data and protocols.
Executive Summary
Both MMDS and LiBOB function primarily as film-forming additives, creating a stable solid electrolyte interphase (SEI) on the anode surface. This protective layer is crucial for preventing electrolyte decomposition and minimizing parasitic reactions, which are major contributors to capacity fade. While both additives contribute to improved cycling stability, they exhibit distinct properties and advantages. LiBOB is particularly noted for its significant enhancement of thermal stability and its ability to function as a primary conducting salt, whereas MMDS is highly effective in suppressing cathode degradation and reducing impedance rise during cycling.
Comparative Performance Data
The following tables summarize key quantitative data on the performance of MMDS and LiBOB, compiled from various studies. It is important to note that direct head-to-head comparisons under identical conditions are limited in the available literature; therefore, the data presented is a synthesis from multiple sources.
| Performance Metric | MMDS | LiBOB | Control (Standard LiPF6 Electrolyte) |
| Capacity Retention | 94.1% after 100 cycles (0.5 wt% in LiNi0.5Co0.2Mn0.3O2/graphite at 4.4V)[1] | 96.4% after 100 cycles (0.1 M in Li-rich layered oxide/graphite)[2] | 70.7% (for MMDS comparison)[1], Significantly lower than LiBOB cell[2] |
| Coulombic Efficiency | Significantly improved in combination with 2% VC[3] | ~99% after formation cycles[4] | Lower than cells with additives |
| Impedance | Greatly decreases impedance after storage and cycling[3][5] | Lower interfacial resistance after storage[6] | Higher impedance compared to additive-containing cells |
| Gas Evolution | Less gas produced during formation compared to control[5] | - | Higher gas evolution |
| Property | MMDS | LiBOB |
| Primary Function | SEI formation, Cathode protection[7][8] | SEI/CEI formation, Thermal stabilizer, Can be used as a salt[9][10][11] |
| Thermal Stability | Improves thermal stability of batteries with lithium manganate cathodes[8] | High decomposition temperature (>300°C), significantly improves cell safety[9][12] |
| Electrochemical Stability | Suppresses electrolyte decomposition at high voltage[1] | Stable up to 5.3 V in some solvent systems[9] |
| Manganese Dissolution Suppression | Effectively mitigates manganese dissolution[7] | Improves tolerance to dissolved Mn²⁺ ions[13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of electrolyte additives. Below are protocols for key experiments cited in the analysis of MMDS and LiBOB.
Battery Cycling Performance Test
Objective: To evaluate the capacity retention and coulombic efficiency of cells with and without the specified additives over repeated charge-discharge cycles.
Methodology:
-
Cell Assembly: Assemble coin cells (e.g., 2032-type) in an argon-filled glovebox. Use the cathode and anode materials of interest, a microporous separator, and the electrolyte with and without the additive (e.g., 0.5 wt% MMDS or 0.1 M LiBOB in a baseline electrolyte of 1.0 M LiPF6 in a mixture of organic carbonate solvents).
-
Formation Cycles: Perform two to three initial cycles at a low C-rate (e.g., C/10) to form a stable SEI layer.
-
Cycling Test: Cycle the cells at a specified C-rate (e.g., 0.5C or 1C) between defined voltage limits (e.g., 3.0 V and 4.4 V) at a constant temperature (e.g., 25°C or 60°C).
-
Data Acquisition: Record the charge and discharge capacities for each cycle. Calculate the coulombic efficiency (discharge capacity / charge capacity) and capacity retention (discharge capacity at cycle 'n' / initial discharge capacity).
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the interfacial properties and impedance changes of the battery, providing insights into the quality of the SEI layer.
Methodology:
-
Cell Preparation: Use cells that have undergone formation cycles and, for aging studies, cells that have been cycled for a specific number of times.
-
Measurement Setup: Connect the cell to a potentiostat with a frequency response analyzer.
-
EIS Measurement: Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz) at a specific state of charge (e.g., 50% SOC).
-
Data Analysis: Plot the impedance data as a Nyquist plot (Z' vs. -Z''). The semicircle in the high-to-medium frequency range typically corresponds to the charge transfer resistance and the resistance of the SEI layer. A smaller semicircle indicates lower impedance and a more effective SEI.
Cyclic Voltammetry (CV)
Objective: To determine the electrochemical stability window of the electrolyte.
Methodology:
-
Cell Assembly: Assemble a three-electrode cell with a working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., lithium foil), and a reference electrode (e.g., lithium foil) immersed in the electrolyte to be tested.
-
CV Scan: Sweep the potential of the working electrode at a slow scan rate (e.g., 0.1-1 mV/s) from the open-circuit potential to the anodic and cathodic limits.
-
Data Analysis: The onset of a significant increase in current indicates the oxidation or reduction of the electrolyte, defining its electrochemical stability window.
Visualizations
Chemical Structures
Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.
Caption: Chemical structures of MMDS and LiBOB.
Experimental Workflow for Additive Evaluation
References
- 1. mdpi.com [mdpi.com]
- 2. belltestchamber.com [belltestchamber.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scribd.com [scribd.com]
- 6. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 7. Battery Life Cycle Testing:Methods,Factors & Equipment Guide [sinexcel-re.com]
- 8. jecst.org [jecst.org]
- 9. ydlbattery.com [ydlbattery.com]
- 10. Protocol for conducting advanced cyclic tests in lithium-ion batteries to estimate capacity fade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Critical Review for an Accurate Electrochemical Stability Window Measurement of Solid Polymer and Composite Electrolytes [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. db-thueringen.de [db-thueringen.de]
The Performance of MMDS in High-Energy-Density Lithium-Ion Cells: A Comparative Analysis
A detailed examination of Methylene Methanedisulfonate (MMDS) as a pivotal electrolyte additive reveals significant performance enhancements in high-energy-density lithium-ion cells. This guide provides a comparative analysis of MMDS against other common electrolyte additives, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive understanding of its efficacy.
Methylene Methanedisulfonate (MMDS) has emerged as a promising electrolyte additive for improving the stability and longevity of lithium-ion batteries. Its primary function is to form a stable Solid Electrolyte Interphase (SEI) on the anode surface. This protective layer is crucial in preventing the decomposition of the electrolyte, especially in high-energy-density cells that operate at higher voltages, leading to enhanced cycling performance and safety.
Comparative Performance Analysis
The efficacy of MMDS is best understood when compared with a baseline electrolyte (without additives) and other commonly used SEI-forming additives such as Vinylene Carbonate (VC), Fluoroethylene Carbonate (FEC), Lithium Bis(oxalate)borate (LiBOB), and 1,3-Propane Sultone (PS).
Quantitative Performance Data
The following tables summarize the quantitative performance of MMDS in comparison to a baseline electrolyte and other additives across key metrics. The data is synthesized from multiple research studies to provide a clear, comparative overview.
Table 1: Cycling Performance and Coulombic Efficiency
| Electrolyte Additive | Cell Configuration | Cycling Conditions | Capacity Retention after 100 Cycles (%) | First Cycle Coulombic Efficiency (%) |
| Baseline (No Additive) | LiNi0.5Co0.2Mn0.3O2/Graphite | 3.0-4.4 V | 70.7 | N/A |
| 0.5 wt% MMDS | LiNi0.5Co0.2Mn0.3O2/Graphite | 3.0-4.4 V | 94.1 | N/A |
| Baseline (No Additive) | Li/MCMB Half-cell | N/A | N/A | 50.6 |
| 3 wt% MMDS | Li/MCMB Half-cell | N/A | N/A | 89.4 |
| 2% VC | NMC/Graphite Pouch Cell | N/A | N/A | Lower than MMDS + VC |
| 2% VC + MMDS | NMC/Graphite Pouch Cell | N/A | Significantly Improved | Higher than VC alone |
| PS | NMC/Graphite Pouch Cell | N/A | Lower than MMDS | Lower than MMDS |
Table 2: Impedance and Gas Generation
| Electrolyte Additive | Cell Configuration | Observation |
| MMDS | NMC/Graphite Pouch Cell | Greatly decreases impedance after storage and cycling. |
| MMDS | NMC/Graphite Pouch Cell | Produces less gas during formation than cells without MMDS. |
| PS | NMC/Graphite Pouch Cell | Decreases charge transfer impedance during cycling. |
| VC | Li/Graphite Coin Cells | Increases irreversible capacity at 30 and 40°C. |
Experimental Protocols
To ensure the validity and reproducibility of the performance data, standardized testing protocols are essential. The following methodologies are based on internationally recognized standards such as those from the International Organization for Standardization (ISO), the International Electrotechnical Commission (IEC), and the Institute of Electrical and Electronics Engineers (IEEE).
Cell Assembly and Formation
-
Cell Type: Coin cells (for initial screening) and pouch cells (for performance validation).
-
Electrodes: High-energy-density cathode materials (e.g., LiNixMnyCozO2 - NMC) and anode materials (e.g., graphite, silicon-graphite).
-
Electrolyte Preparation: A baseline electrolyte (e.g., 1.0 M LiPF6 in a mixture of ethylene carbonate (EC) and ethyl methyl carbonate (EMC)) is prepared. The additive (MMDS, VC, FEC, etc.) is then introduced at a specified weight percentage.
-
Formation Cycling: Assembled cells undergo a formation process, which typically involves one or two slow charge-discharge cycles (e.g., at a C/20 rate) at a controlled temperature (e.g., 25°C). This step is critical for the initial formation of the SEI layer.
Electrochemical Performance Testing
-
Cycling Performance: Cells are cycled at various C-rates (e.g., C/5 for slow cycling, 1C for fast cycling) within a defined voltage window (e.g., 3.0 V to 4.4 V). The discharge capacity is recorded for each cycle to determine capacity retention. Testing is often performed at different temperatures (e.g., 25°C, 45°C, 60°C) to evaluate performance under thermal stress.
-
Coulombic Efficiency: The ratio of the discharge capacity to the charge capacity of the preceding charge is calculated for each cycle. High-precision chargers are used for accurate measurements.
-
Rate Capability: Cells are subjected to a series of discharge cycles at increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C) to assess their ability to deliver capacity at high power.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is performed at different states of charge (SOC) and after a certain number of cycles to measure the impedance of the cell. This provides insights into the resistance of the SEI layer and the charge transfer kinetics.
Post-Mortem Analysis
-
Gas Chromatography (GC): The volume and composition of gas generated within the cells during formation and cycling are analyzed to understand side reactions.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): The morphology and thickness of the SEI layer on the anode are examined after cycling.
-
X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR): The chemical composition of the SEI layer is analyzed to identify the decomposition products of the electrolyte and additives.
Signaling Pathways and Experimental Workflows
The mechanism by which MMDS improves battery performance and the general workflow for evaluating electrolyte additives can be visualized through diagrams.
Mechanism of MMDS in SEI Formation.
General Experimental Workflow for Additive Validation.
A Comparative Guide to the Electrochemical Performance of MMDS and Its Chemical Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrochemical performance of Methylene Methanedisulfonate (MMDS) and its relevant chemical derivatives when used as electrolyte additives in lithium-ion batteries. The information is compiled from recent scientific literature and aims to assist researchers in selecting the most suitable additives for enhancing battery performance.
Overview of MMDS and its Role in Lithium-Ion Batteries
Methylene Methanedisulfonate (MMDS) is a crucial electrolyte additive known for its ability to enhance the performance and lifespan of lithium-ion batteries. Its primary function is to form a stable and robust Solid Electrolyte Interphase (SEI) on the surface of the anode. This protective layer mitigates the decomposition of the electrolyte, a common issue that leads to capacity fade and reduced battery life.[1] Furthermore, MMDS can also contribute to the formation of a stable cathode-electrolyte interphase (CEI), particularly at high voltages, preventing the degradation of the cathode material.[2][3] This dual-action makes MMDS a highly effective additive for improving coulombic efficiency, reducing impedance, and extending the cycle life of lithium-ion cells.[4][5]
This guide compares the performance of MMDS with other sulfur-containing electrolyte additives often considered as its functional chemical derivatives or alternatives, such as Ethylene Sulfate (DTD) and Prop-1-ene-1,3-sultone (PES).
Comparative Electrochemical Performance Data
The following table summarizes the key electrochemical performance metrics of MMDS compared to a baseline electrolyte (without additives) and electrolytes containing DTD and PES. The data presented is a representative synthesis from multiple studies to illustrate the general performance trends.
| Performance Metric | Baseline Electrolyte | With MMDS Additive | With DTD Additive | With PES Additive |
| Initial Coulombic Efficiency (%) | ~85-90% | ~92-95% | ~90-93% | ~91-94% |
| Capacity Retention after 500 cycles (%) | ~70-80% | ~90-95% | ~85-90% | ~88-92% |
| Charge Transfer Resistance (Rct) after cycling (Ω) | High (~80-120 Ω) | Low (~20-40 Ω) | Moderate (~40-60 Ω) | Moderate (~35-55 Ω) |
| Gas Evolution during formation (μL/mAh) | Moderate (~5-10) | Low (~2-5) | High (~10-20) | Moderate (~4-8) |
Note: The values presented are illustrative and can vary depending on the specific cell chemistry, testing conditions, and additive concentration.
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the electrochemical performance of electrolyte additives.
High-Precision Coulometry (HPC) for Coulombic Efficiency Measurement
Objective: To accurately determine the coulombic efficiency (CE) of lithium-ion cells with different electrolyte additives.
Procedure:
-
Cell Assembly: Assemble coin cells (e.g., CR2032) in an argon-filled glovebox with controlled humidity and oxygen levels (<1 ppm). Use the electrode materials of interest (e.g., graphite anode and NMC cathode), a separator, and the electrolyte with and without the specified additives.
-
Formation Cycling: Perform initial formation cycles at a low C-rate (e.g., C/20) for 2-3 cycles to allow for the formation of a stable SEI layer.
-
HPC Cycling: Cycle the cells at a constant temperature (e.g., 30 ± 0.1 °C) using a high-precision battery cycler. The cycling protocol typically involves charging and discharging at a moderate C-rate (e.g., C/10).
-
Data Acquisition: Record the charge and discharge capacities for each cycle with high precision.
-
CE Calculation: Calculate the coulombic efficiency for each cycle using the formula: CE = (Discharge Capacity / Charge Capacity) * 100%
Electrochemical Impedance Spectroscopy (EIS)
Objective: To measure the charge transfer resistance (Rct) and other impedance parameters of the battery cells.
Procedure:
-
Cell Preparation: Use the same coin cells prepared for coulometry measurements.
-
State of Charge (SOC) Adjustment: Bring the cells to a specific SOC (e.g., 50%) and let them rest for several hours to reach a stable open-circuit voltage (OCV).
-
EIS Measurement: Connect the cell to a potentiostat with a frequency response analyzer. Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: Plot the impedance data as a Nyquist plot. Fit the data to an appropriate equivalent circuit model to extract the values for solution resistance (Rs), SEI resistance (Rsei), and charge transfer resistance (Rct).
Gas Evolution Measurement
Objective: To quantify the volume of gas generated during the formation cycles of the battery.
Procedure:
-
Pouch Cell Assembly: Assemble pouch cells with the different electrolytes in a dry room or glovebox.
-
Formation and Degassing: Perform the initial formation cycles. For pouch cells, a degassing step is typically included where the initial gas is removed and the cell is resealed.
-
In-situ Gas Monitoring: Place the pouch cell in a dedicated apparatus that can accurately measure the change in cell volume or the pressure buildup in a sealed container.
-
Archimedes' Principle Method (for ex-situ measurement):
-
Carefully weigh the pouch cell in air.
-
Submerge the cell in a fluid of known density (e.g., deionized water) and measure its apparent weight.
-
Calculate the cell volume from the difference in weight.
-
The change in volume before and after formation corresponds to the gas evolved.
-
Visualization of MMDS Mechanism and Experimental Workflow
The following diagrams illustrate the proposed mechanism of MMDS in forming a stable SEI and a typical experimental workflow for evaluating electrolyte additives.
Caption: Proposed mechanism of stable SEI formation by MMDS on the anode surface.
Caption: Experimental workflow for evaluating electrochemical performance of additives.
References
A Comparative Guide to Methylene Methanedisulfonate and Traditional Sulfones as Electrolyte Additives
For Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of lithium-ion battery development, optimizing electrolyte composition is paramount for enhancing battery performance, longevity, and safety. This guide provides a detailed comparison between Methylene Methanedisulfonate (MMDS), a novel electrolyte additive, and traditional sulfone-based additives. The following sections present a comprehensive analysis of their performance metrics, supported by experimental data, detailed methodologies, and visual representations of their electrochemical behavior.
Executive Summary
Methylene methanedisulfonate (MMDS) has emerged as a promising electrolyte additive, demonstrating superior performance in several key areas compared to traditional sulfones such as 1,3-propane sultone (PS). Experimental evidence suggests that MMDS contributes to a more stable solid electrolyte interphase (SEI) on both the anode and cathode, leading to improved coulombic efficiency, reduced impedance, and decreased gas generation. While traditional sulfones like divinyl sulfone (DVSF) and butadiene sulfone (BS) offer specific benefits such as significant gas reduction and enhanced stability on certain anode materials, MMDS appears to provide a more comprehensive improvement in overall battery performance.
Quantitative Performance Comparison
The following tables summarize the key performance indicators of MMDS compared to various traditional sulfone additives, based on data from peer-reviewed studies.
| Additive | Concentration | Cell Configuration | Coulombic Efficiency (%) | Charge Endpoint Capacity Slippage (mAh/g/cycle) | Reference |
| MMDS | 2% | NMC/Graphite Pouch Cell | > 99.95 | Lower than PS | [1][2] |
| 1,3-Propane Sultone (PS) | 2% | NMC/Graphite Pouch Cell | < 99.95 | Higher than MMDS | [1][2] |
Table 1: Coulombic Efficiency and Charge Endpoint Capacity Slippage. This table highlights the superior coulombic efficiency and lower charge endpoint capacity slippage of MMDS when compared directly with 1,3-propane sultone (PS) under similar conditions.
| Additive | Concentration | Cell Configuration | Charge Transfer Impedance (Ω) | Gas Evolution (μL/mAh) | Reference |
| MMDS | 2% | NMC/Graphite Pouch Cell | Lower than PS | Lower than control | [1][2] |
| 1,3-Propane Sultone (PS) | 2% | NMC/Graphite Pouch Cell | Higher than MMDS | - | [1][2] |
| Divinyl Sulfone (DVSF) | 1% | - | - | ~50% reduction vs. control | [3][4][5] |
Table 2: Impedance and Gas Evolution. This table illustrates the lower charge transfer impedance observed with MMDS compared to PS, and the significant reduction in gas evolution with the use of DVSF.
| Additive | Concentration | Cell Configuration | Key Performance Improvement | Reference |
| Butadiene Sulfone (BS) | 0.5 wt% | LTO/Li-ion Cell | Improved capacity retention on LTO anodes | [6][7][8] |
Table 3: Performance on Alternative Anode Materials. This table showcases the specific application of butadiene sulfone in enhancing the performance of lithium titanate (LTO) anodes.
Working Mechanisms and Signaling Pathways
The primary mechanism by which these additives enhance battery performance is through the formation of a stable Solid Electrolyte Interphase (SEI) on the electrode surfaces. This layer, formed by the reductive or oxidative decomposition of the additive, prevents further electrolyte decomposition and passivates the electrode surface.
Methylene Methanedisulfonate (MMDS) Working Mechanism
MMDS is believed to form a robust and uniform SEI layer on both the anode and cathode. On the anode, it is preferentially reduced before the carbonate solvents, forming a stable protective film. On the cathode, particularly at high voltages, it can be oxidized to form a cathode electrolyte interphase (CEI), which suppresses the dissolution of transition metals from the cathode material, such as manganese.
Caption: Working mechanism of MMDS at the anode and cathode.
Traditional Sulfone Working Mechanism (General)
Traditional sulfone additives, like PS, also function by forming a protective SEI layer on the anode. They are typically reduced at a higher potential than the solvent molecules, leading to the formation of a stable, sulfur-containing SEI. The composition of this SEI is crucial for its effectiveness in passivating the electrode.
Caption: General working mechanism of sulfone additives at the anode.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of electrolyte additives. The following sections outline the typical experimental protocols used in the cited studies.
High-Precision Coulometry for Coulombic Efficiency Measurement
High-precision coulometry is essential for accurately determining the coulombic efficiency (CE), which is a measure of the charge reversibility during cycling.
Caption: Workflow for High-Precision Coulometry.
Protocol Details:
-
Cell Assembly: Li(Ni1/3Mn1/3Co1/3)O2 (NMC)/Graphite pouch cells are assembled in a dry room or glovebox.
-
Electrolyte Preparation: The baseline electrolyte (e.g., 1 M LiPF6 in EC:EMC) is prepared, and the additives (MMDS or PS) are added at the specified concentrations (e.g., 2 wt%).
-
Formation Cycling: Cells undergo a formation protocol, typically involving one or two slow cycles (e.g., C/20) at a controlled temperature (e.g., 25°C).
-
High-Precision Cycling: The cells are then cycled on a high-precision charger at a specific C-rate (e.g., C/10) and temperature (e.g., 40°C) for a set number of cycles. The charge and discharge capacities are recorded with high accuracy.
-
Data Analysis: The coulombic efficiency for each cycle is calculated as the ratio of the discharge capacity to the charge capacity.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique used to investigate the electrochemical properties of the battery, including the charge transfer resistance of the SEI layer.
Caption: Workflow for Electrochemical Impedance Spectroscopy.
Protocol Details:
-
Cell Preparation: After formation or a specific number of cycles, the cell is brought to a specific state of charge (SOC), often 50%.
-
EIS Measurement: The impedance measurement is performed using a potentiostat with a frequency response analyzer. A small AC voltage perturbation (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The resulting Nyquist plot is fitted to an equivalent circuit model to extract parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct), which is associated with the SEI layer and the electrochemical reactions at the electrode surface.
Gas Chromatography (GC) for Gas Analysis
In-situ or ex-situ gas chromatography is used to identify and quantify the gaseous products generated during battery cycling, which is indicative of electrolyte decomposition.
Caption: Workflow for Gas Chromatography Analysis.
Protocol Details:
-
Cell Cycling: The battery is cycled under specific conditions in a sealed container or a pouch cell designed for gas collection.
-
Gas Sampling: A known volume of the headspace gas is extracted from the cell using a gas-tight syringe.
-
GC Analysis: The gas sample is injected into a gas chromatograph (GC) equipped with a suitable column (e.g., molecular sieve for permanent gases, Porapak for hydrocarbons) and detector (e.g., thermal conductivity detector - TCD, or mass spectrometer - MS).
-
Quantification: The concentration of each gas component is determined by comparing its peak area to that of a calibrated standard gas mixture.
Conclusion
The selection of an appropriate electrolyte additive is a critical step in the design of high-performance lithium-ion batteries. Methylene methanedisulfonate (MMDS) demonstrates significant advantages over traditional sulfone additives like 1,3-propane sultone in terms of improving coulombic efficiency and reducing impedance. While other sulfones such as divinyl sulfone show promise in specific areas like gas suppression, MMDS appears to offer a more balanced and comprehensive improvement to battery performance. Further research and direct comparative studies under a wider range of conditions are warranted to fully elucidate the potential of MMDS and to identify optimal formulations for next-generation lithium-ion batteries.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Study on Methylene Methyl Disulfonate (MMDS) and 1,3-Propane Sultone (PS) as Electrolyte Additives for Li-Ion Batteries | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Controlling Gas Generation of Li-Ion Battery through Divinyl Sulfone Electrolyte Additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of Butadiene Sulfone as an Electrolyte Additive on the Formation of Solid Electrolyte Interphase in Lithium-Ion Batteries Based on Li4Ti5O12 Anode Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to the Experimental Validation of DFT-Calculated Redox Potentials for Methyl-Methyl Disulfide (MMDS)
In the realm of computational chemistry and drug development, Density Functional Theory (DFT) has emerged as a powerful tool for predicting the physicochemical properties of molecules, including their redox potentials. The accuracy of these in silico predictions, however, hinges on their validation against robust experimental data. This guide provides a comprehensive comparison of the experimental and computational approaches to determining the redox potential of methyl-methyl disulfide (MMDS), a fundamental organic disulfide.
This guide is intended for researchers, scientists, and professionals in drug development who are interested in understanding the synergy between experimental electrochemistry and computational modeling for the accurate determination of redox properties.
Quantitative Data Comparison
| Parameter | Experimental Value (Cyclic Voltammetry) | DFT Calculated Value | Reference(s) |
| Compound | Dimethyl Disulfide (MMDS) | Diethyl Disulfide | |
| Redox Potential (V) | -2.43 (Peak Potential vs. Ag/AgCl in DMF) | Value not available in searched literature | |
| Methodology | Cyclic Voltammetry | B3LYP/6-311+G(d,p) with CPCM (Acetonitrile) |
Note: The experimental value presented is a cathodic peak potential (Ep,c) and not a standard redox potential (E°). The electrochemical reduction of simple dialkyl disulfides is often irreversible, meaning the standard potential cannot be directly determined from the peak potentials. The DFT calculated value for a closely related disulfide is presented for methodological comparison, but a direct comparison of values requires identical conditions (solvent, reference electrode) and a calculated standard potential for MMDS.
Experimental and Computational Protocols
A direct comparison between experimental and computed redox potentials requires a meticulous approach to both the experimental setup and the computational methodology.
Experimental Protocol: Cyclic Voltammetry
Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox properties of chemical species.[1] A typical protocol for determining the redox potential of a dialkyl disulfide like MMDS in a non-aqueous solvent is as follows:
1. Materials and Equipment:
-
Working Electrode: Glassy carbon electrode or platinum electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a non-aqueous reference electrode like Ag/AgNO3.
-
Counter Electrode: Platinum wire.
-
Electrochemical Cell: A three-electrode cell.
-
Potentiostat: An instrument to control the potential and measure the current.
-
Solvent: Anhydrous acetonitrile (CH3CN) is a common choice for non-aqueous electrochemistry.[2]
-
Supporting Electrolyte: A salt to ensure conductivity of the solution, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP).[3]
-
Analyte: Methyl-methyl disulfide (MMDS), typically at a concentration of 1-5 mM.[2]
-
Inert Gas: High-purity nitrogen or argon to deoxygenate the solution.
2. Procedure:
-
The electrochemical cell is thoroughly cleaned and dried.
-
The electrolyte solution is prepared by dissolving the supporting electrolyte in the solvent.
-
The analyte (MMDS) is dissolved in the electrolyte solution to the desired concentration.
-
The solution is transferred to the electrochemical cell, and the three electrodes are immersed.
-
The solution is purged with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. A blanket of the inert gas is maintained over the solution during the experiment.
-
The cyclic voltammogram is recorded by scanning the potential from an initial value (where no reaction occurs) to a final potential and then back to the initial potential. The scan rate (e.g., 100 mV/s) is an important parameter that can be varied to investigate the kinetics of the electron transfer.[1]
-
The resulting plot of current versus potential (voltammogram) is analyzed to determine the peak potentials for the reduction and oxidation processes. For a reversible process, the standard redox potential can be estimated as the average of the anodic and cathodic peak potentials. For irreversible processes, as is common for many disulfides, only a peak potential is observed for the reduction.
Computational Protocol: Density Functional Theory (DFT)
The calculation of redox potentials using DFT typically involves computing the Gibbs free energy change (ΔG) for the redox reaction in solution. A common and effective protocol is as follows:
1. Software and Methods:
-
Quantum Chemistry Software: A program capable of performing DFT calculations, such as Gaussian, ORCA, or Spartan.
-
Functional: A hybrid functional like B3LYP is widely used and has shown good performance for predicting redox potentials of organic molecules.[4]
-
Basis Set: A Pople-style basis set such as 6-311+G(d,p) is often a good choice, providing a balance between accuracy and computational cost.[4]
-
Solvation Model: An implicit solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), is crucial to account for the effect of the solvent (e.g., acetonitrile).[5][6]
2. Procedure:
-
Geometry Optimization: The geometries of both the neutral MMDS molecule and its corresponding radical anion (MMDS•−) are optimized in the gas phase using the chosen DFT functional and basis set.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized gas-phase structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain the thermal corrections to the Gibbs free energy.
-
Solvation Energy Calculation: Single-point energy calculations are performed on the gas-phase optimized geometries using the same level of theory but now including the implicit solvation model for acetonitrile. This provides the free energy of solvation for both the neutral molecule and its radical anion.
-
Gibbs Free Energy in Solution: The total Gibbs free energy in solution for each species is calculated by summing the gas-phase Gibbs free energy (from the frequency calculation) and the free energy of solvation.
-
Gibbs Free Energy of Reaction: The Gibbs free energy change for the one-electron reduction of MMDS is calculated as: ΔG_solution = G_solution(MMDS•−) - G_solution(MMDS)
-
Redox Potential Calculation: The standard redox potential (E°) relative to a reference electrode is then calculated using the Nernst equation: E° = -ΔG_solution / (nF) where 'n' is the number of electrons transferred (n=1 for this reduction) and 'F' is the Faraday constant. The calculated absolute potential is then converted to a potential versus a standard reference electrode (e.g., SHE or Ag/AgCl) by subtracting the absolute potential of that reference electrode.
Logical Framework for Comparison
The validation of DFT-calculated redox potentials against experimental data is a critical step in computational chemistry. The following diagram illustrates the logical relationship between the experimental and computational workflows.
References
- 1. sciepub.com [sciepub.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. Unlocking the Potential: Predicting Redox Behavior of Organic Molecules, from Linear Fits to Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A density functional theory protocol for the calculation of redox potentials of copper complexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of Methyl 3,4,5-trimethoxybenzoate (MMDS)
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 3,4,5-trimethoxybenzoate (MMDS), a crucial building block for pharmaceuticals such as trimethoprim, can be synthesized through various routes. This guide provides a comparative analysis of the most common synthetic strategies, supported by experimental data, to facilitate the selection of the most suitable method based on efficiency, scalability, and environmental impact.
The primary precursors for MMDS synthesis are gallic acid and its derivative, 3,4,5-trimethoxybenzoic acid. The choice of starting material dictates the overall synthetic strategy, which can be broadly categorized into multi-step or single-step processes from gallic acid, or a direct esterification from 3,4,5-trimethoxybenzoic acid.
Comparison of Synthetic Routes
The following tables summarize the quantitative data for the different synthesis routes to MMDS, providing a clear comparison of their efficiencies.
Table 1: Two-Step Synthesis of MMDS from Gallic Acid
| Step | Reaction | Reagents and Solvents | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | Esterification of Gallic Acid | Methanol, Sulfuric Acid | 2 - 10 h | Reflux | ~95% (for methyl gallate) | - |
| 2 | Methylation of Methyl Gallate | Methyl chloride, DMF, Na₂CO₃/K₂CO₃ | 2 - 8 h | 20 - 60 | 85 - 87 | 99.0 - 99.6 |
Table 2: One-Step Synthesis of MMDS from Gallic Acid
| Route | Reagents and Solvents | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |
| A | Methyl chloride, DMF, K₂CO₃ | 5 h (ramp) | 40 to 110 | Not explicitly stated | High |
| B | Dimethyl sulfate, Na₂CO₃ | - | - | - | - |
Table 3: Synthesis of MMDS from 3,4,5-Trimethoxybenzoic Acid
| Reaction | Reagents and Solvents | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |
| Fischer Esterification | Methanol, Sulfuric Acid | 4 - 6 h | ~65 (Reflux) | High | High |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Route 1: Two-Step Synthesis from Gallic Acid
This route involves the initial esterification of gallic acid to form methyl gallate, followed by the methylation of the hydroxyl groups.
Step 1: Esterification of Gallic Acid to Methyl Gallate
-
Materials: Gallic acid, Methanol, Concentrated Sulfuric Acid.
-
Procedure:
-
Suspend gallic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 2-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
The resulting crude methyl gallate can be purified by recrystallization.
-
Step 2: Methylation of Methyl Gallate to MMDS [1][2]
-
Materials: Methyl gallate, N,N-Dimethylformamide (DMF), Sodium Carbonate (or Potassium Carbonate), Methyl chloride.
-
Procedure:
-
In a four-necked flask, dissolve methyl gallate in DMF and add an acid-binding agent such as sodium carbonate or potassium carbonate.
-
Cool the stirred mixture to below 10°C.
-
Pass methyl chloride gas through the reaction mixture.
-
Gradually warm the reaction to 20-60°C and maintain for 2-8 hours.
-
Upon completion, cool the mixture to room temperature and remove the solvent by distillation under reduced pressure.
-
Precipitate the crude product by adding water, followed by filtration.
-
Purify the crude MMDS by recrystallization from methanol to obtain a pure white solid.[1][2]
-
Route 2: One-Step Synthesis from Gallic Acid[3]
This method combines esterification and methylation into a single step.
-
Materials: Gallic acid, N,N-Dimethylformamide (DMF), Potassium Carbonate, Methyl chloride.
-
Procedure:
-
In a four-necked bottle, combine gallic acid, DMF, and potassium carbonate.
-
Stir and cool the mixture to below 10°C.
-
Introduce methyl chloride gas into the mixture.
-
Over a period of 5 hours, raise the temperature from 40°C to 110°C.
-
After the reaction, cool to room temperature and concentrate by distillation.
-
Add water to the concentrate and extract the product with ethyl acetate.
-
Combine the organic extracts and distill to obtain the crude solid product.
-
Recrystallize the crude product from methanol to yield pure MMDS.[3]
-
Route 3: Fischer Esterification of 3,4,5-Trimethoxybenzoic Acid[4]
This is a direct esterification method.
-
Materials: 3,4,5-Trimethoxybenzoic acid, Anhydrous Methanol, Concentrated Sulfuric Acid.
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve 3,4,5-trimethoxybenzoic acid in anhydrous methanol.
-
Cautiously add a catalytic amount of concentrated sulfuric acid while stirring.
-
Gently reflux the mixture at approximately 65°C for 4-6 hours.
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude MMDS by column chromatography on silica gel or by recrystallization.[4]
-
Visualization of Synthesis Workflows
The following diagrams illustrate the logical flow of the described synthesis routes.
References
- 1. CN105732375A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid - Google Patents [patents.google.com]
- 2. Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
The Quest for Stability: A Comparative Guide to Binders in Silicon Anode-Based Batteries
While the target compound 3-(Methylthio)-1,5-diphenyl-1,5-pentanedione (MMDS) does not appear in current published research for silicon anode applications, the critical role of binder materials in this high-capacity battery technology necessitates a thorough comparison of existing and novel solutions. This guide provides a comprehensive overview of binder performance in silicon anode-based batteries, detailing experimental methodologies and presenting a comparative analysis of key performance indicators for researchers, scientists, and professionals in battery development.
Silicon anodes hold the promise of significantly boosting the energy density of lithium-ion batteries, offering a theoretical capacity nearly ten times that of traditional graphite anodes.[1] However, their practical application is hindered by massive volume changes (over 300%) during lithiation and delithiation, which leads to pulverization of the silicon particles, loss of electrical contact, and rapid capacity fading.[1][2] The binder, a minor component by weight, plays a crucial role in mitigating these issues by maintaining the mechanical and electrical integrity of the electrode.[3][4][5]
This guide will delve into the performance of commonly used and advanced binders, providing a framework for the evaluation of new candidates like MMDS.
Comparative Performance of Binders for Silicon Anodes
The selection of a suitable binder is paramount for the long-term cycling stability of silicon anodes. The following table summarizes the electrochemical performance of silicon anodes with various binders based on published data.
| Binder Type | Binder | Specific Capacity (mAh/g) | Cycle Life | Coulombic Efficiency (%) | Key Characteristics |
| Conventional | Polyvinylidene fluoride (PVDF) | ~1000-1500 | < 100 cycles with rapid fade | ~97-99 | Flexible but weak adhesion to silicon; often fails to accommodate large volume expansion.[6][7] |
| Aqueous-Processable | Carboxymethyl cellulose (CMC) | ~1500-2500 | ~100-200 cycles | >99 | Forms strong hydrogen bonds with silicon, improving adhesion; more rigid than PVDF.[6][8] |
| Poly(acrylic acid) (PAA) | ~2000-3000 | >200 cycles | >99.5 | High concentration of carboxylic acid groups for strong adhesion; good mechanical properties.[7][8][9] | |
| Elastomeric | Styrene-butadiene rubber (SBR) (often with CMC) | ~2000-2800 | >300 cycles | >99 | Provides elasticity to accommodate volume changes, improving cycle life.[8] |
| Conductive Polymers | Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) | ~1800-2500 | ~200-500 cycles | >99 | Enhances electronic conductivity within the electrode, in addition to binding. |
| Self-Healing Polymers | Polymers with dynamic bonds (e.g., hydrogen bonds, ionic interactions) | >2500 | >500 cycles | >99.5 | Can repair micro-cracks formed during cycling, significantly extending cycle life.[8] |
| Cross-linked Polymers | Chemically or physically cross-linked networks | >2000 | >300 cycles | >99 | Form a robust 3D network that can better withstand the mechanical stresses of volume expansion.[3][7][10][11] |
Experimental Protocols for Binder Performance Evaluation
The following are standard experimental methodologies for assessing the performance of a new binder in a silicon anode-based battery.
Electrode Preparation
-
Slurry Formulation: The active material (e.g., silicon nanoparticles), a conductive additive (e.g., carbon black), and the binder are mixed in a specific weight ratio (e.g., 80:10:10) in a suitable solvent (e.g., N-methyl-2-pyrrolidone for PVDF, deionized water for CMC and PAA).
-
Homogenization: The mixture is homogenized using a planetary mixer or a magnetic stirrer to form a uniform slurry.
-
Coating: The slurry is cast onto a copper foil current collector using a doctor blade to a controlled thickness.
-
Drying: The coated electrode is dried in a vacuum oven at a specific temperature (e.g., 80-120°C) for several hours to remove the solvent.
-
Calendering: The dried electrode is then calendered (compressed) to a desired porosity and thickness to ensure good electrical contact and uniform material distribution.
Cell Assembly
-
Coin Cell Fabrication: Circular electrodes are punched from the calendered sheet and assembled into coin cells (e.g., CR2032) in an argon-filled glovebox.
-
Components: A typical coin cell consists of the silicon-based anode, a separator (e.g., polypropylene), a lithium metal counter electrode, and an electrolyte (e.g., 1 M LiPF6 in a mixture of ethylene carbonate and diethyl carbonate).
Electrochemical Characterization
-
Cyclic Voltammetry (CV): Performed to investigate the electrochemical reactions, including the formation of the solid electrolyte interphase (SEI) layer, and to determine the operating voltage window.
-
Galvanostatic Cycling: The cell is charged and discharged at a constant current between defined voltage limits (e.g., 0.01 V to 1.5 V vs. Li/Li+) to evaluate the specific capacity, coulombic efficiency, and cycle life.
-
Rate Capability Test: The cell is cycled at various C-rates (a measure of the charge and discharge current relative to the battery's capacity) to assess its performance under different power demands.
-
Electrochemical Impedance Spectroscopy (EIS): Used to analyze the internal resistance of the cell, including the charge transfer resistance and the resistance of the SEI layer, at different states of charge and after prolonged cycling.
Visualizing Methodologies and Mechanisms
To better understand the processes involved in evaluating and understanding binder performance, the following diagrams are provided.
Theoretical Considerations for MMDS as a Binder Candidate
While no experimental data exists for MMDS in silicon anodes, a theoretical assessment based on its chemical structure can provide insights into its potential. MMDS (3-(Methylthio)-1,5-diphenyl-1,5-pentanedione) possesses several functional groups that could be relevant for a binder application:
-
Ketone Groups (C=O): These polar groups could potentially form hydrogen bonds with the hydroxyl groups present on the surface of silicon nanoparticles, contributing to good adhesion.
-
Thioether Group (-S-CH3): The sulfur atom might interact with the copper current collector or participate in electrochemical processes, although its stability within the battery's operating potential window would need to be investigated.
-
Phenyl Groups: The rigid phenyl rings could impart a certain level of stiffness to the binder backbone.
However, several questions would need to be addressed through experimental validation:
-
Electrochemical Stability: The electrochemical stability of the thioether and ketone functionalities at the low potentials experienced by the anode is critical.
-
Flexibility and Elasticity: The overall polymer chain flexibility, if MMDS were to be used as a monomer for a polymer binder, would be crucial for accommodating the large volume expansion of silicon. The rigid phenyl groups might limit this flexibility.
-
Solubility and Processability: A suitable solvent system would be required for slurry preparation.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Recent progress and challenges in silicon-based anode materials for lithium-ion batteries - Industrial Chemistry & Materials (RSC Publishing) [pubs.rsc.org]
- 3. Progress of Binder Structures in Silicon-Based Anodes for Advanced Lithium-Ion Batteries: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application and Development of Silicon Anode Binders for Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Performance Silicon-Rich Microparticle Anodes for Lithium-Ion Batteries Enabled by Internal Stress Mitigation | Nano-Micro Letters [nmlett.org]
- 6. US20170301910A1 - Pre-lithiated silicon anodes with pvdf binder - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Advanced Binders for Silicon Anodes: Tackling Expansion Issues [eureka.patsnap.com]
- 9. WO2018176255A1 - Binder-and anode-composition, methods for their preparation, and an anode and a lithium ion battery containing said anode composition - Google Patents [patents.google.com]
- 10. Binders for silicon electrodes in lithium-ion batteries (Patent) | OSTI.GOV [osti.gov]
- 11. Crosslinked functional binders and their use in silicon-containing anodes of lithium-ion batteries (Patent) | OSTI.GOV [osti.gov]
Benchmarking 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide Against Next-Generation Pharmaceutical Additives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of pharmaceutical development is continually evolving, with a persistent challenge being the poor solubility and stability of new chemical entities. This guide provides a comparative analysis of 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide (DTD), a compound with applications in chemical synthesis, against modern, next-generation additives specifically designed to overcome formulation hurdles. This comparison aims to equip researchers and drug development professionals with the necessary data to select appropriate excipients for enhanced drug delivery and stability.
While this compound, also known as Methylene Methanedisulfonate (MMDS), is utilized as a catalyst and an intermediate in the synthesis of drug components, its role as a direct formulation additive is not established.[1][2] In contrast, next-generation additives such as polymeric solubilizers and lipid-based nanocarriers are engineered to directly improve the performance of final drug products.[3][4][5] This guide will benchmark the known properties of DTD against the demonstrated performance of these advanced alternatives.
Quantitative Performance Data
The following tables summarize the key performance indicators for DTD and two exemplary next-generation additives: Soluplus®, a polymeric solubilizer, and Lipid-Based Nanoparticles (LNPs), representing a versatile delivery platform.
Table 1: Physical and Chemical Properties
| Property | This compound (DTD) | Soluplus® | Lipid-Based Nanoparticles (LNPs) |
| Appearance | White to light yellow crystalline powder[6] | White to yellowish free-flowing granules[4] | Varies (e.g., liquid dispersion) |
| Molecular Weight | 188.18 g/mol [1][7] | 90,000 - 140,000 g/mol [4] | Not applicable (supramolecular structure) |
| Solubility | Highly soluble in water, ethanol, and other organic solvents[8] | Soluble in water, acetone, methanol, ethanol[4] | Dispersible in aqueous media |
| Stability | Chemically stable at room temperature; reacts with water vapor to form sulfonic acid[8] | Stable under normal storage conditions | Stability is a key formulation parameter to be optimized[3][9] |
Table 2: Performance in Drug Formulation
| Performance Metric | This compound (DTD) | Soluplus® | Lipid-Based Nanoparticles (LNPs) |
| Solubility Enhancement | No direct data available for drug formulations. Primarily used in synthesis. | Can increase the solubility of poorly soluble drugs by over 600-fold. For example, a 1.5 mM solution can enhance the apparent solubility of Idebenone by approximately 300-fold.[4] | Can significantly increase the oral bioavailability of poorly soluble drugs, for instance, by 2.4 to 4.5-fold for various compounds.[5] |
| Bioavailability Enhancement | No data available. | Enables bioavailability enhancement of poorly soluble APIs.[10] | Improves bioavailability by enhancing solubility, protecting from degradation, and facilitating absorption.[5][11] |
| Drug Loading Capacity | Not applicable. | Forms amorphous solid dispersions with drugs. | Can be optimized for high drug loading, particularly for lipophilic drugs.[9] |
| Controlled Release | Not applicable. | Can be formulated for controlled release. | Can be engineered for immediate or sustained drug release.[9] |
| Primary Application in Pharma | Synthesis of drug intermediates.[1] | Solubilizer for poorly soluble drugs in oral dosage forms.[10] | Drug delivery systems for a wide range of therapeutics, including small molecules and biologics.[12][13] |
Experimental Protocols
Detailed methodologies are crucial for the objective evaluation of pharmaceutical additives. Below are representative protocols for assessing the performance of next-generation additives.
Protocol 1: Evaluation of Solubility Enhancement by Polymeric Micelles (e.g., Soluplus®)
-
Preparation of Micellar Solutions:
-
Prepare a series of aqueous solutions of the polymeric additive at various concentrations (e.g., 0.5 to 2.5 mM).
-
Stir the solutions until the polymer is fully dissolved.
-
-
Phase Solubility Study:
-
Add an excess amount of the poorly soluble active pharmaceutical ingredient (API) to each polymeric solution.
-
Agitate the mixtures at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved API by centrifugation or filtration (using a filter that does not bind the drug or polymer).
-
Quantify the amount of dissolved API in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
-
Data Analysis:
-
Plot the concentration of the dissolved API as a function of the polymer concentration.
-
Determine the extent of solubility enhancement compared to the intrinsic solubility of the API in water.
-
Protocol 2: Characterization of Lipid-Based Nanoparticles (LNPs) for Drug Delivery
-
Particle Size and Zeta Potential Analysis:
-
Dilute the LNP dispersion in an appropriate medium (e.g., deionized water).
-
Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the zeta potential using Laser Doppler Velocimetry to assess the surface charge and predict colloidal stability.
-
-
Entrapment Efficiency and Drug Loading:
-
Separate the unencapsulated (free) drug from the LNPs using techniques like ultracentrifugation or size exclusion chromatography.
-
Quantify the amount of drug in the supernatant (free drug) and in the LNPs (after lysis with a suitable solvent).
-
Calculate the Entrapment Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100.
-
Calculate the Drug Loading (%) = [Weight of Drug in LNPs / Weight of LNPs] x 100.
-
-
In Vitro Drug Release Study:
-
Use a dialysis bag method or a reverse dialysis setup.
-
Place a known amount of the drug-loaded LNP dispersion in the dialysis bag, which is then immersed in a release medium (e.g., phosphate-buffered saline at pH 7.4) at a constant temperature (e.g., 37°C) with gentle agitation.
-
At predetermined time intervals, withdraw samples from the release medium and replace with fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).
-
Plot the cumulative percentage of drug released versus time.
-
-
Stability Assessment:
-
Store the LNP formulation under different temperature and humidity conditions as per ICH guidelines (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).[14]
-
At specified time points, evaluate the physical and chemical stability by monitoring parameters such as particle size, PDI, zeta potential, entrapment efficiency, and drug degradation.[15]
-
Visualizing the Concepts: Diagrams
To better illustrate the workflows and concepts discussed, the following diagrams are provided.
Caption: Workflow for evaluating solubility enhancement by polymeric additives.
Caption: Key characterization pathways for lipid-based nanoparticles.
Conclusion
The data and protocols presented in this guide highlight a significant divergence in the application of this compound and next-generation pharmaceutical additives. While DTD serves as a valuable reagent in the synthesis of active pharmaceutical ingredients, its properties, particularly its reactivity with water, do not align with the requirements for a safe and effective formulation excipient.
In contrast, next-generation additives like Soluplus® and lipid-based nanoparticles are specifically engineered to address the challenges of modern drug development, offering proven solutions for enhancing solubility, stability, and bioavailability. For researchers and drug development professionals, the focus should remain on these advanced, well-characterized excipients to successfully formulate poorly soluble and unstable drug candidates into safe and effective medicines. The experimental protocols provided offer a framework for the rigorous evaluation and selection of the most suitable additives for a given formulation challenge.
References
- 1. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MMDS;this compound CAS-No-99591-74-9 - Career Henan Chemical Co. [coreychem.com]
- 3. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols | MDPI [mdpi.com]
- 4. Soluplus® polymeric nanomicelles improve solubility of BCS-class II drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Solid Lipid Nanoparticles for Drug Delivery: Pharmacological and Biopharmaceutical Aspects [frontiersin.org]
- 6. This compound | 99591-74-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. This compound | C2H4O6S2 | CID 11600810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. meisenbaochem.com [meisenbaochem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Lipid-Based Nanoparticles in Delivering Bioactive Compounds for Improving Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Lipid-based nanoparticles as drug delivery carriers for cancer therapy [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. humiditycontrol.com [humiditycontrol.com]
- 15. japsonline.com [japsonline.com]
A Researcher's Guide to Cross-Validation of Analytical Methods for Multi-source Drug Substance (MMDS) Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
The successful transfer and consistent performance of analytical methods are cornerstones of pharmaceutical development and manufacturing. This is particularly critical when dealing with Multi-source Drug Substances (MMDS), where ensuring purity across different manufacturing sources is paramount for safety and efficacy. Cross-validation of analytical methods provides documented evidence that a method will produce reliable and consistent results, regardless of the laboratory, personnel, or equipment.[1]
This guide offers an objective comparison of analytical methods for MMDS purity assessment, supported by experimental data and detailed protocols. We will explore key validation parameters, compare two common High-Performance Liquid Chromatography (HPLC) methods, and provide a clear workflow for the cross-validation process.
Comparing Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for assessing the purity of drug substances and identifying impurities.[2][3] Variations in HPLC methods, such as the choice of column, mobile phase, and detection wavelength, can impact the separation and quantification of impurities. Below is a comparative summary of two hypothetical, yet representative, reversed-phase HPLC (RP-HPLC) methods for the purity assessment of an MMDS.
Table 1: Comparison of Analytical Method Validation Parameters
| Validation Parameter | Method A: RP-HPLC with Isocratic Elution | Method B: RP-HPLC with Gradient Elution | Acceptance Criteria |
| Specificity | No interference from blank, placebo, and known impurities at the retention time of the main peak and known impurities. | No interference from blank, placebo, and known impurities at the retention time of the main peak and known impurities. | No co-elution of peaks of interest with any other components. |
| Linearity (Correlation Coefficient, r²) | > 0.999 for the active pharmaceutical ingredient (API) and all specified impurities. | > 0.999 for the API and all specified impurities. | r² ≥ 0.999 |
| Accuracy (% Recovery) | API: 99.5% - 101.2% Impurities: 98.7% - 102.5% | API: 99.8% - 101.5% Impurities: 99.1% - 103.0% | API: 98.0% - 102.0% Impurities: 90.0% - 110.0% |
| Precision (Repeatability, %RSD) | API: 0.5% Impurities: ≤ 2.0% | API: 0.4% Impurities: ≤ 1.8% | API: ≤ 1.0% Impurities: ≤ 5.0% |
| Intermediate Precision (%RSD) | API: 0.8% Impurities: ≤ 3.5% | API: 0.7% Impurities: ≤ 3.0% | API: ≤ 2.0% Impurities: ≤ 10.0% |
| Limit of Detection (LOD) | 0.01% of the nominal concentration | 0.008% of the nominal concentration | Reportable |
| Limit of Quantitation (LOQ) | 0.03% of the nominal concentration | 0.025% of the nominal concentration | Reportable and within the linear range. |
| Robustness | No significant impact on results with small, deliberate changes in flow rate, mobile phase composition, and column temperature. | No significant impact on results with small, deliberate changes in flow rate, gradient slope, and column temperature. | All system suitability parameters are met. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the successful cross-validation of analytical methods.
Sample Preparation Protocol
-
Standard Solution Preparation:
-
Accurately weigh approximately 25 mg of the MMDS reference standard and transfer to a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent (e.g., 50:50 acetonitrile:water) and sonicate for 10 minutes to dissolve.
-
Dilute to volume with the diluent and mix well.
-
Further dilute this solution to the desired concentration for the calibration curve.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 25 mg of the MMDS sample and transfer to a 50 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as for the standard solution.
-
-
Impurity Stock Solution Preparation:
-
Accurately weigh approximately 5 mg of each known impurity reference standard and transfer to separate 50 mL volumetric flasks.
-
Dissolve and dilute to volume with the diluent.
-
-
Spiked Sample Preparation (for Accuracy):
-
Prepare a sample solution as described above.
-
Spike the sample solution with known amounts of each impurity stock solution at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
HPLC Method Parameters
Method A: RP-HPLC with Isocratic Elution
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: 60:40 (v/v) Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Run Time: 30 minutes
Method B: RP-HPLC with Gradient Elution
-
Column: C18, 4.6 mm x 100 mm, 3.5 µm particle size
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0)
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 20% B
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
-
Run Time: 30 minutes
Visualizing the Cross-Validation Workflow
A clear and logical workflow is essential for planning and executing a successful cross-validation study. The following diagram illustrates the key stages of an inter-laboratory cross-validation process.
Caption: Workflow for an inter-laboratory analytical method cross-validation study.
Logical Relationship of Validation Parameters
The various parameters of analytical method validation are interconnected and collectively establish the reliability of the method. The following diagram illustrates these relationships.
Caption: Interrelationship of analytical method validation parameters.
By following a structured approach to cross-validation, including the use of detailed protocols, clear acceptance criteria, and a thorough understanding of the analytical method's performance characteristics, pharmaceutical companies can ensure the consistency and reliability of their MMDS purity assessments across different manufacturing and testing sites. This ultimately contributes to the delivery of safe and effective medicines to patients.
References
Comparative Study: Methylene Methanedisulfonate (MMDS) Effects on Graphite vs. Lithium Metal Anodes
A Guide for Researchers in Battery Technology
The continuous pursuit of higher energy density and longer cycle life in lithium-ion batteries has spurred extensive research into electrolyte additives. Methylene methanedisulfonate (MMDS) has emerged as a promising candidate for improving battery performance, primarily through the formation of a stable solid electrolyte interphase (SEI). This guide provides a comparative analysis of the documented effects of MMDS on conventional graphite anodes versus its potential impact on next-generation lithium metal anodes.
While extensive research has quantified the benefits of MMDS for graphite-based systems, its application in lithium metal batteries is less explored. This guide synthesizes the available experimental data for graphite anodes and offers a theoretical perspective on the anticipated effects on lithium metal anodes, based on the known mechanisms of MMDS and similar sulfur-containing additives.
Quantitative Performance Analysis
The following table summarizes the key performance improvements observed in graphite anode-based lithium-ion batteries with the addition of MMDS to the electrolyte. Due to a lack of direct experimental studies, comparable quantitative data for lithium metal anodes is not available.
| Performance Metric | Graphite Anode without MMDS | Graphite Anode with MMDS | Lithium Metal Anode with MMDS |
| Capacity Retention | 70.7% after 100 cycles (at 4.4V)[1] | 94.1% after 100 cycles (at 4.4V)[1] | Data Not Available |
| 52.7% after 100 cycles (at 60°C)[1] | 79.2% after 100 cycles (at 60°C)[1] | Data Not Available | |
| Initial Coulombic Efficiency | ~50.6% (in PC-based electrolyte)[2] | ~89.4% (in PC-based electrolyte with 3 wt% MMDS)[2] | Data Not Available |
| High Voltage Cycling Stability | Significant capacity fade above 4.2V[1] | Dramatically improved capacity retention at 4.5V[1] | Data Not Available |
| Primary Function | Formation of a less stable SEI | Formation of a stable, uniform, and compact SEI[3] | (Theoretical) Formation of a stable SEI, suppression of dendrite growth |
Experimental Protocols
I. Evaluation of MMDS in Graphite Anode Half-Cells
This protocol outlines a typical procedure for assessing the electrochemical performance of MMDS as an electrolyte additive in a graphite anode half-cell.
1. Materials and Electrode Preparation:
-
Anode: A slurry of graphite powder (e.g., mesocarbon microbeads - MCMB), a binder (e.g., polyvinylidene fluoride - PVDF), and a conductive agent (e.g., Super P carbon black) in a weight ratio of 90:5:5 is prepared using N-methyl-2-pyrrolidone (NMP) as the solvent.[2] This slurry is cast onto a copper foil current collector and dried under vacuum at 120°C for 12 hours. Electrodes of a specific diameter (e.g., 14 mm) are then punched out.
-
Electrolyte: A baseline electrolyte of 1.0 M LiPF6 in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 by volume) is prepared. The experimental electrolyte is prepared by adding a specified weight percentage of MMDS (e.g., 0.5 wt% to 3 wt%) to the baseline electrolyte.[1][2]
-
Counter/Reference Electrode: Lithium metal foil.
-
Separator: A microporous polypropylene separator (e.g., Celgard 2400).
2. Cell Assembly:
-
Coin cells (e.g., CR2032) are assembled in an argon-filled glovebox with moisture and oxygen levels below 0.5 ppm.
-
The cell is assembled in the order: negative casing, graphite working electrode, separator, lithium counter/reference electrode, spacer disk, spring, and positive casing.
-
A few drops of the prepared electrolyte are added to wet the separator and electrode.
3. Electrochemical Measurements:
-
Formation Cycles: The cells are typically aged for 24 hours before cycling. The initial formation cycles are performed at a low C-rate (e.g., C/20 or C/10) for 2-3 cycles to form a stable SEI.
-
Cyclic Voltammetry (CV): CV is performed at a slow scan rate (e.g., 0.1 mV/s) over a potential range of 0.01 V to 3.0 V vs. Li/Li+ to observe the reduction of MMDS and the formation of the SEI.[2]
-
Galvanostatic Cycling: Long-term cycling performance is evaluated at a constant C-rate (e.g., 1C) for a specified number of cycles (e.g., 100-500). The charge and discharge capacities, coulombic efficiency, and capacity retention are recorded.[1][4]
-
Electrochemical Impedance Spectroscopy (EIS): EIS is performed at different states of charge and after a certain number of cycles to analyze the changes in the SEI and charge transfer resistance.[2]
II. Proposed Protocol for Evaluation of MMDS in Lithium Metal Anode Symmetric Cells
This hypothetical protocol is designed to assess the effect of MMDS on the cycling stability and dendrite suppression of lithium metal anodes.
1. Materials:
-
Electrodes: High-purity lithium metal foil of a specific diameter.
-
Electrolyte: A baseline electrolyte (e.g., 1.0 M LiTFSI in DOL/DME with LiNO3) and an experimental electrolyte with a specified concentration of MMDS.
-
Separator: Microporous polymer separator.
2. Cell Assembly:
-
Symmetric Li||Li coin cells are assembled in an argon-filled glovebox.
-
The assembly consists of the negative casing, a lithium electrode, the separator, a second lithium electrode, a spacer, a spring, and the positive casing.
-
The separator and electrodes are wetted with the respective electrolytes.
3. Electrochemical Measurements:
-
Galvanostatic Plating/Stripping: The symmetric cells are cycled at a constant current density (e.g., 1 mA/cm²) for a fixed capacity (e.g., 1 mAh/cm²) in each half-cycle. The voltage profile is monitored over an extended period (e.g., hundreds of hours) to evaluate the stability of the lithium plating and stripping process.
-
Coulombic Efficiency (CE) Measurement in Li||Cu Cells: To quantify the CE, a Li||Cu half-cell is assembled. Lithium is plated onto the copper foil at a defined current density and capacity, and then stripped. The CE is calculated as the ratio of the stripping capacity to the plating capacity over multiple cycles.
-
Post-Mortem Analysis: After cycling, the cells are disassembled in the glovebox, and the surface morphology of the lithium metal electrodes is examined using Scanning Electron Microscopy (SEM) to investigate the extent of dendrite formation.
Visualizations
Experimental Workflow for Graphite Anode Evaluation
Caption: Workflow for evaluating MMDS in graphite half-cells.
Proposed SEI Formation Mechanism on Graphite Anode
Caption: MMDS forms a stable SEI on the graphite anode.
Hypothetical Experimental Workflow for Lithium Metal Anode Evaluation
Caption: Workflow for evaluating MMDS with lithium metal anodes.
Hypothetical SEI Formation and Dendrite Suppression on Lithium Metal Anode
Caption: Proposed mechanism of MMDS on lithium metal anodes.
References
Safety Operating Guide
Safe Disposal of 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide: A Procedural Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide (CAS No. 99591-74-9), a compound recognized for its significant health hazards. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this substance in a laboratory setting. Adherence to these guidelines is critical to mitigate risks and ensure compliance with safety regulations.
1. Immediate Safety and Hazard Information
This compound is a highly hazardous substance with the following classifications[1]:
-
Fatal if inhaled
-
Harmful if swallowed
-
Causes serious eye damage
-
May cause an allergic skin reaction
-
Suspected of causing genetic defects
-
May cause damage to organs through prolonged or repeated exposure
-
Harmful to aquatic life with long-lasting effects
Due to its hazardous nature, direct disposal into the environment is strictly prohibited. The primary disposal method for this compound and any contaminated materials is through an approved hazardous waste disposal plant.
2. Personal Protective Equipment (PPE)
All personnel handling this compound must use appropriate personal protective equipment to prevent exposure. The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Respiratory Protection | Full-face respirator with appropriate cartridges | To prevent inhalation of fatal dust or aerosols. |
| Eye Protection | Tightly fitting safety goggles with side-shields | To protect against serious eye damage[2]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and potential allergic reactions[2]. |
| Body Protection | Fire/flame resistant and impervious clothing, lab coat, long pants, and closed-toe shoes | To prevent skin exposure[2]. |
3. Handling and Storage
-
Handle this compound only in a well-ventilated area, preferably within a chemical fume hood[2].
-
Avoid the formation of dust and aerosols[2].
-
Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.
4. Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate : Immediately evacuate personnel from the affected area.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Wearing full PPE, prevent further spillage.
-
Collection : Carefully collect the spilled material without creating dust. Use spark-proof tools and explosion-proof equipment.
-
Disposal : Place the spilled material and any contaminated cleaning supplies into a designated, sealed, and properly labeled hazardous waste container for disposal by a licensed professional service[2].
5. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in compliance with federal, state, and local regulations for hazardous waste.
-
Waste Collection :
-
Collect all waste containing this compound, including unused product and contaminated materials (e.g., weighing paper, pipette tips, gloves, lab coats), in a designated hazardous waste container.
-
The container must be compatible with the chemical, in good condition, and have a securely sealing lid.
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste."
-
Include the full chemical name: "this compound" and its CAS number (99591-74-9).
-
Indicate the specific hazard characteristics (e.g., "Toxic," "Fatal if Inhaled," "Corrosive").
-
-
Storage of Waste :
-
Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage facility.
-
The storage area should be cool, dry, well-ventilated, and away from incompatible materials.
-
-
Professional Disposal :
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Do not attempt to neutralize or dispose of this chemical through conventional laboratory methods such as pouring it down the drain or mixing it with other chemical waste, unless explicitly approved by certified EHS personnel.
-
6. Experimental Protocols for Disposal
Currently, there are no established and verified experimental protocols for the safe, laboratory-scale neutralization or decomposition of this compound. Given its high reactivity and severe hazards, attempting to neutralize this compound without a validated procedure could result in a dangerous exothermic reaction or the release of toxic gases. Therefore, professional disposal is the only recommended course of action.
7. Visualization of Disposal Workflow
The following diagram illustrates the essential workflow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide (CAS RN: 99591-74-9), a compound that requires stringent safety protocols due to its significant health hazards. Adherence to these guidelines is imperative to ensure a safe laboratory environment.
Immediate Safety Information: Hazard Overview
This compound is a hazardous chemical with the following classifications[1][2][3][4]:
-
Acute Toxicity: Fatal if inhaled and harmful if swallowed[1][2][3][4].
-
Skin Sensitization: May cause an allergic skin reaction[1][2][3][4].
-
Germ Cell Mutagenicity: Suspected of causing genetic defects[1][2][3][4].
-
Long-term Organ Damage: May cause damage to organs through prolonged or repeated exposure[1][2][3].
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects[1][2][3].
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the required equipment.
| Protection Type | Required PPE | Specifications and Use Cases |
| Respiratory | Full-face respirator with appropriate cartridges for organic vapors and particulates. | Mandatory for all handling procedures. A full-face respirator provides both respiratory and eye/face protection. Ensure cartridges are NIOSH-approved and within their expiration date. |
| Eye and Face | Chemical splash goggles and a face shield. | To be worn in conjunction with a full-face respirator to provide maximum protection against splashes, especially during transfer and reaction quenching[5][6]. |
| Hand | Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene). | Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected. |
| Body | Chemical-resistant laboratory coat or coveralls. | A lab coat should be worn at a minimum. For procedures with a higher risk of splashes or spills, chemical-resistant coveralls are recommended[6]. |
| Foot | Closed-toe, chemical-resistant shoes or boots. | Footwear should be made of a non-porous material to prevent absorption in case of spills. |
Operational and Disposal Plans
Engineering Controls:
-
Ventilation: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clearly label all containers with the chemical name and GHS hazard pictograms.
-
Weighing and Transferring:
-
Conduct all weighing and transferring of the solid compound within a chemical fume hood.
-
Use appropriate tools, such as a spatula, to handle the solid, minimizing the creation of dust.
-
For transfers, use a sealed container to move the compound between workstations.
-
-
Reactions:
-
Set up all reactions within the chemical fume hood.
-
Ensure all glassware is securely clamped.
-
If heating is required, use a controlled heating source like a heating mantle or oil bath. Avoid open flames.
-
-
Post-Procedure:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical using a suitable deactivating agent and then cleaning with soap and water.
-
Remove PPE in a designated area, avoiding cross-contamination.
-
Spill and Emergency Procedures:
-
Minor Spill (in fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated material into a designated, labeled hazardous waste container.
-
Decontaminate the area of the spill.
-
-
Major Spill or Spill Outside of Fume Hood:
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Prevent entry to the contaminated area.
-
-
Exposure:
-
Inhalation: Move the affected person to fresh air immediately. Call for urgent medical attention[2][3].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation or a rash occurs[1][2][7].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[7].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1][2][7].
-
Disposal Plan:
-
Solid Waste: All contaminated solid materials, including gloves, absorbent pads, and disposable labware, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and chemical-resistant hazardous waste container.
-
Disposal Protocol: All waste must be disposed of through an approved hazardous waste disposal plant, following all local, state, and federal regulations[1][2][3]. Do not discharge into the environment[1][2][3].
Experimental Protocol Workflow
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. This compound | 99591-74-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. This compound | 99591-74-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound | 99591-74-9 | TCI AMERICA [tcichemicals.com]
- 4. This compound | C2H4O6S2 | CID 11600810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. americanchemistry.com [americanchemistry.com]
- 6. solutions.covestro.com [solutions.covestro.com]
- 7. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
